(5-(Benzyloxy)-2-fluorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHHJULQESBDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681549 | |
| Record name | [5-(Benzyloxy)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-68-9 | |
| Record name | B-[2-Fluoro-5-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Benzyloxy)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(benzyloxy)-2-fluorophenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Benzyloxy)-2-fluorophenyl)boronic acid, bearing the CAS number 1217500-68-9 , is a synthetically versatile organoboron compound of significant interest in contemporary chemical research.[1] Its unique trifunctional substitution pattern—a boronic acid moiety, a fluorine atom, and a benzyloxy group—renders it a highly valuable building block for the construction of complex molecular architectures. The fluorine substituent can enhance metabolic stability and modulate electronic properties, while the benzyloxy group offers a latent phenolic hydroxyl that can be unmasked in later synthetic stages. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the facile formation of carbon-carbon bonds. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and key applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science.
Introduction to Fluorinated Phenylboronic Acids
Phenylboronic acids are a class of organoboron compounds characterized by a boronic acid group (-B(OH)₂) attached to a benzene ring. They are indispensable reagents in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, offering a robust and high-yielding method for the synthesis of biaryls and other complex organic molecules.
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's physicochemical and biological properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Binding Affinity: Fluorine can engage in favorable electrostatic interactions with biological targets and can alter the conformation of a molecule to enhance its binding affinity.
-
Lipophilicity and pKa: The introduction of fluorine can modulate a molecule's lipophilicity and the acidity of nearby functional groups, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound strategically combines the synthetic utility of a boronic acid with the advantageous properties imparted by a fluorine substituent, making it a sought-after intermediate in the development of novel pharmaceuticals and functional materials.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 1217500-68-9 | [1] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |
| Molecular Weight | 246.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)(O)O | [1] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |
Note: Some physicochemical data for this specific isomer are based on predictions and data from its regioisomer, (2-Benzyloxy-5-fluorophenyl)boronic acid (CAS 779331-47-4), due to limited experimentally determined values in publicly available literature.
The structure of this compound, with its distinct substitution pattern, dictates its reactivity. The boronic acid group is the primary site for cross-coupling reactions. The electron-withdrawing nature of the fluorine atom ortho to the boronic acid can influence the electronic properties of the aryl ring and potentially affect the kinetics of the Suzuki-Miyaura reaction. The bulky benzyloxy group at the meta position may also exert steric effects on the reactivity of the boronic acid.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, typically involving the preparation of a suitably substituted aryl halide precursor followed by a metal-halogen exchange and borylation. A plausible and commonly employed synthetic strategy is outlined below.
Synthetic Workflow
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocols (Exemplary)
Step 1: Synthesis of 1-(Benzyloxy)-4-fluorobenzene
This initial step involves the protection of the phenolic hydroxyl group of 4-fluorophenol as a benzyl ether via a Williamson ether synthesis.
-
Reaction: To a solution of 4-fluorophenol in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added. Benzyl bromide is then added dropwise, and the reaction mixture is stirred at an appropriate temperature (e.g., 70°C) until completion, as monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 1-(Benzyloxy)-2-bromo-4-fluorobenzene
The next step is the regioselective bromination of the activated aromatic ring. The benzyloxy group is an ortho-, para-director, and since the para position is blocked by the fluorine atom, bromination is directed to the ortho position.
-
Reaction: 1-(Benzyloxy)-4-fluorobenzene is dissolved in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN). N-Bromosuccinimide (NBS) is added in one portion, and the mixture is stirred at room temperature. The reaction can be gently heated to reflux if it proceeds slowly.[3]
-
Work-up: After the starting material is consumed, the succinimide byproduct is filtered off. The filtrate is washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried and concentrated to afford the desired brominated intermediate.
Step 3: Synthesis of this compound
The final step involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis. This reaction must be carried out under strictly anhydrous and inert conditions.
-
Lithiation: 1-(Benzyloxy)-2-bromo-4-fluorobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78°C for a designated period to ensure complete lithium-halogen exchange, forming the aryllithium intermediate.
-
Borylation and Hydrolysis: A trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), is then added dropwise at -78°C. The reaction is allowed to slowly warm to room temperature. Acidic aqueous work-up (e.g., with dilute HCl) hydrolyzes the resulting boronate ester to afford the final product, this compound. The product is then extracted, dried, and purified, typically by recrystallization.
Key Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used in both academic and industrial settings for the synthesis of a diverse array of organic compounds.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of biologically active molecules. The 5-(benzyloxy)-2-fluorophenyl moiety can be incorporated into larger scaffolds to generate novel compounds for screening in various therapeutic areas, including oncology and infectious diseases. The benzyloxy group can be deprotected at a later stage to reveal a phenol, which is a common pharmacophore in many drugs.
For instance, fluorinated biaryl structures are prevalent in many modern pharmaceuticals. The use of this compound allows for the precise and efficient installation of the 5-(benzyloxy)-2-fluorophenyl fragment onto a variety of heterocyclic and aromatic systems.
Applications in Materials Science
The synthesis of novel organic materials with tailored electronic and photophysical properties often relies on the construction of extended π-conjugated systems. The Suzuki-Miyaura reaction is an ideal tool for this purpose. This compound can be used to synthesize components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The fluorine and benzyloxy substituents can be used to fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation. Boronic acids can be susceptible to dehydration to form boroxines.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound (CAS 1217500-68-9) is a valuable and versatile reagent for organic synthesis. Its unique combination of a reactive boronic acid, a property-enhancing fluorine atom, and a protected phenol makes it an important building block for the development of new pharmaceuticals and advanced materials. A solid understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is crucial for researchers and scientists aiming to leverage this compound in their synthetic endeavors. While specific, experimentally validated data for this particular isomer can be limited, its chemistry can be reliably predicted based on the well-established principles of organoboron chemistry and the behavior of analogous compounds.
References
- Benchchem. (2025). A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents. Benchchem Technical Support Center.
- Alfa Chemistry. (n.d.). 5-(Benzyloxy)-2-fluorophenylboronic acid CAS 1217500-68-9.
- Benchchem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem Technical Support Center.
Sources
(5-(Benzyloxy)-2-fluorophenyl)boronic acid molecular weight
An In-Depth Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid: Properties, Application, and Stoichiometric Significance
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a versatile reagent in modern synthetic and medicinal chemistry. Moving beyond a simple data sheet, we will explore its core physicochemical properties, the critical role of its molecular weight in experimental design, and its application as a key building block in the synthesis of complex molecules, particularly within the context of drug discovery.
Core Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its structure, featuring a fluorinated phenyl ring, a boronic acid moiety, and a benzyloxy substituent, makes it a valuable intermediate in organic synthesis. The fluorine atom enhances reactivity and can modulate the pharmacokinetic properties of resulting molecules, a desirable trait in drug development.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 246.04 g/mol | [1][3] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1][3] |
| Exact Mass | 246.086349 Da | [4][5] |
| CAS Number | 1217500-68-9 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 106-114°C | [4][6] |
| Storage Conditions | Inert atmosphere, Room Temperature or 2-8 °C | [1][6][7] |
Note: Some sources may list the CAS number 779331-47-4 for the isomeric compound (2-(Benzyloxy)-5-fluorophenyl)boronic acid.[1][4][5][6][7][8]
The Central Role of Molecular Weight in Experimental Stoichiometry
The molecular weight of 246.04 g/mol is a cornerstone for any quantitative experimental work involving this reagent. Its primary function is to enable the precise calculation of molar equivalents, ensuring accurate stoichiometric ratios in chemical reactions. This is particularly crucial in palladium-catalyzed cross-coupling reactions, where the ratio of the boronic acid to the coupling partner, catalyst, and base can dramatically influence reaction yield, purity, and kinetics.
Causality in Stoichiometry: An excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion, compensating for potential homo-coupling or degradation of the boronic acid under reaction conditions.[9] Conversely, using a precise 1:1 ratio might be necessary when the coupling partner is more valuable or when minimizing side reactions is paramount. Accurate molecular weight is the foundation for these critical decisions.
Application Profile: A Key Building Block in Suzuki-Miyaura Coupling
Boronic acids are foundational reagents in organic chemistry, largely due to their utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon (C-C) bonds.[10][11] This reaction is one of the most widely used methods in medicinal chemistry for constructing biaryl structures, which are common motifs in pharmacologically active compounds.[10] this compound serves as a versatile building block, introducing a substituted phenyl ring into a target molecule.[1]
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling Workflow
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling between this compound and an aryl bromide. The choice of reagents and conditions is designed to ensure high yield and purity, forming a self-validating system where success is contingent on the precise execution of each step.
Objective: To synthesize a biaryl compound by coupling this compound with a generic aryl bromide (Ar-Br).
Reagents & Materials:
-
This compound (MW: 246.04 g/mol )
-
Aryl Bromide (Ar-Br)
-
Palladium Catalyst (e.g., PdCl₂(dppf))[9]
-
Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃)[9]
-
Solvent (e.g., Toluene/Dioxane mixture or Dimethylformamide)[9]
-
Schlenk flask or microwave vial
-
Nitrogen or Argon gas supply
-
Standard workup and purification supplies (separatory funnel, silica gel, solvents)
Step-by-Step Methodology:
-
Vessel Preparation & Inerting: Place a magnetic stir bar into a Schlenk flask. Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Expertise & Experience: Establishing an inert atmosphere is critical to prevent the oxidation of the Pd(0) active catalyst, which would otherwise deactivate it and halt the catalytic cycle.
-
Reagent Addition:
-
To the flask, add the Aryl Bromide (1.0 equiv.).
-
Add this compound (1.2 equiv.). Trustworthiness: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more expensive aryl halide.
-
Add the Palladium catalyst, PdCl₂(dppf) (0.05 - 0.1 equiv.).[9]
-
-
Solvent and Base Addition:
-
Add the solvent (e.g., Toluene/Dioxane 4:1 mixture).[9]
-
Add the aqueous base (e.g., 2 M Na₂CO₃, 2.0 equiv.). Expertise & Experience: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid by forming a more nucleophilic boronate species.
-
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas, or bubble inert gas through the solution for 15-20 minutes. Trustworthiness: This step is a self-validating control; inadequate removal of oxygen will result in poor catalyst performance and low product yield.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours.[9] Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: A streamlined workflow for a typical Suzuki-Miyaura coupling reaction.
Broader Context: Role in Drug Discovery and Medicinal Chemistry
The use of boronic acids has grown significantly since the discovery and approval of drugs like bortezomib (Velcade®) and vaborbactam.[12] Historically perceived as potentially toxic, boron-containing compounds are now recognized for their unique chemical properties and are considered valuable pharmacophores.[13][14] The boronic acid group can act as a bioisostere of carboxylic acids and form reversible covalent bonds with diols, a feature exploited in enzyme inhibition and sensor design.[2][12]
This compound is a strategic building block in this context. It allows medicinal chemists to introduce a specific, functionalized aromatic ring system into a lead compound. The benzyloxy group can be retained or deprotected to reveal a phenol for further modification, providing a handle for structure-activity relationship (SAR) studies.
Visualization of a Drug Discovery Pathway
Caption: Role of the boronic acid in a hypothetical drug discovery workflow.
References
- Silva, F., et al. (2016).
- ResearchGate. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Ge, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2191-2213. [Link]
- RSC Publishing. (2020). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective.
- ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2186-2195. [Link]
- MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- PubChem. (n.d.). (5-Benzyl-2-fluorophenyl)boronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2023). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates.
- MDPI. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. japsonline.com [japsonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 779331-47-4 CAS MSDS (2-Benzyloxy-5-fluorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]
- 8. 2-Benzyloxy-5-fluorophenylboronic Acid | 779331-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
Introduction
(5-(Benzyloxy)-2-fluorophenyl)boronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs, including the fluorinated phenyl ring and the boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The benzyloxy group provides a stable protecting group for the phenol, which can be readily removed in later synthetic steps to reveal a reactive hydroxyl group for further functionalization. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations.
Strategic Approach to Synthesis
The synthesis of this compound is strategically designed in a three-step sequence starting from the readily available 4-fluorophenol. This pathway ensures high regioselectivity and good overall yields. The core of this strategy involves the precise introduction of the necessary functional groups onto the aromatic ring.
The logical workflow for this synthesis is as follows:
Caption: Synthetic workflow for this compound.
This multi-step synthesis is underpinned by fundamental organic reactions:
-
Step 1: Williamson Ether Synthesis: The phenolic hydroxyl group of 4-fluorophenol is protected as a benzyl ether. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by a weak base, acts as a nucleophile attacking the electrophilic benzylic carbon of benzyl bromide.
-
Step 2: Directed ortho-Metalation (DoM) and Bromination: This step is crucial for the regioselective introduction of the bromine atom. The benzyloxy group acts as a directed metalation group (DMG), coordinating to the lithium of n-butyllithium and directing the deprotonation to the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic bromine source.
-
Step 3: Lithium-Halogen Exchange and Borylation: A second organolithium intermediate is generated, this time through a lithium-halogen exchange at the more reactive C-Br bond. This aryllithium species is a potent nucleophile that reacts with an electrophilic boron reagent, typically a trialkyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.
Experimental Protocols
Materials and Instrumentation
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for the steps involving organolithium reagents. Standard laboratory glassware, including round-bottom flasks, dropping funnels, and condensers, should be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. Reactions involving pyrophoric reagents like n-butyllithium must be conducted under a strict inert atmosphere using Schlenk line techniques.
Characterization: Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or higher spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectrometry (MS) can be used to confirm the molecular weight of the products.
Step 1: Synthesis of 1-(Benzyloxy)-4-fluorobenzene
Reaction: 4-Fluorophenol + Benzyl bromide --(K2CO3, Acetone)--> 1-(Benzyloxy)-4-fluorobenzene
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (10.0 g, 89.2 mmol), anhydrous potassium carbonate (18.5 g, 133.8 mmol), and acetone (200 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (11.7 mL, 98.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a white solid.
Expected Yield: 90-95%
Step 2: Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene
Reaction: 1-(Benzyloxy)-4-fluorobenzene --(1. n-BuLi, TMEDA, THF, -78 °C; 2. Br2)--> 1-(Benzyloxy)-4-bromo-2-fluorobenzene
Procedure:
-
To a flame-dried 500 mL three-necked flask under an argon atmosphere, add 1-(benzyloxy)-4-fluorobenzene (10.0 g, 49.5 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 8.2 mL, 54.5 mmol) followed by the slow, dropwise addition of n-butyllithium (2.5 M in hexanes, 21.8 mL, 54.5 mmol) while maintaining the internal temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 2 hours.
-
In a separate flask, prepare a solution of bromine (2.8 mL, 54.5 mmol) in anhydrous THF (50 mL) and cool to -78 °C.
-
Slowly add the bromine solution to the aryllithium species via cannula, again keeping the temperature below -70 °C. The red color should dissipate.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-4-bromo-2-fluorobenzene as a white solid.
Expected Yield: 75-85%
Step 3: Synthesis of this compound
Reaction: 1-(Benzyloxy)-4-bromo-2-fluorobenzene --(1. n-BuLi, THF, -78 °C; 2. B(OiPr)3; 3. H3O+)--> this compound
Procedure:
-
In a flame-dried 500 mL three-necked flask under an argon atmosphere, dissolve 1-(benzyloxy)-4-bromo-2-fluorobenzene (10.0 g, 35.6 mmol) in anhydrous THF (150 mL).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 15.6 mL, 39.1 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (10.7 mL, 46.3 mmol) dropwise to the aryllithium solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Crude arylboronic acids can often be challenging to purify via silica gel chromatography due to their polarity and potential for dehydration to form boroxines. Recrystallization is often a more effective method.
-
Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
An alternative purification involves an acid-base extraction.[1]
-
Acid-Base Extraction:
-
Dissolve the crude product in diethyl ether.
-
Extract with a 1 M aqueous solution of sodium hydroxide. The boronic acid will deprotonate and move into the aqueous layer.
-
Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with 2 M hydrochloric acid to re-protonate the boronic acid, which should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: 60-75%
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Fluorophenol | 1-(Benzyloxy)-4-fluorobenzene | Benzyl bromide, K2CO3 | Acetone | Reflux | 12-16 | 90-95 |
| 2 | 1-(Benzyloxy)-4-fluorobenzene | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | n-BuLi, TMEDA, Br2 | THF | -78 to RT | ~14 | 75-85 |
| 3 | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | This compound | n-BuLi, B(OiPr)3, HCl | THF | -78 to RT | ~14 | 60-75 |
Characterization
The final product, this compound, should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
1H NMR (400 MHz, DMSO-d6): Expected signals would include aromatic protons in the region of δ 7.0-7.5 ppm, a singlet for the benzylic protons around δ 5.1 ppm, and a broad singlet for the boronic acid protons (B(OH)2) which may be exchangeable with D2O.
-
13C NMR (101 MHz, DMSO-d6): Aromatic carbons will appear in the range of δ 110-160 ppm. The benzylic carbon should be observable around δ 70 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.
-
19F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.
Safety and Handling
This synthesis involves the use of hazardous materials, and all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[2][3] It must be handled under a strict inert atmosphere. All glassware and solvents must be scrupulously dried. Syringes and cannulas used for transfer should be purged with an inert gas. In case of a spill, it should be quenched with dry sand or another non-combustible absorbent material.
-
Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood.
-
Trialkyl Borates: These are flammable liquids and can be irritating to the eyes and respiratory system.[4]
It is imperative to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis and to be familiar with the emergency procedures of your laboratory.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable building block for a wide range of applications in drug discovery and materials science. The strategic use of directed ortho-metalation and lithium-halogen exchange allows for the precise and regioselective functionalization of the aromatic ring, culminating in a high-purity final product.
References
- Environmental Health and Safety, University of California, Santa Barbara. STANDARD OPERATING PROCEDURE n-Butyllithium. [Online PDF].
- Funny EHS Info. nbutyl lithium safety. (2024-06-07). [YouTube Video].
- Google Patents. Process for purification of boronic acid and its derivatives. [Online].
Sources
An In-Depth Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(5-(Benzyloxy)-2-fluorophenyl)boronic acid is a specialized yet highly valuable reagent in the arsenal of medicinal chemists and drug development professionals. Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for modulating physicochemical properties, and a benzyloxy group for steric influence and as a synthetic handle—makes it a strategic choice for the synthesis of complex organic molecules. This guide provides an in-depth exploration of its core properties, practical applications, and the scientific rationale behind its use in contemporary drug discovery. Boronic acids are recognized as crucial building blocks, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2]
Core Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C13H12BFO3 | [3] |
| Molecular Weight | 246.04 g/mol | [3] |
| Appearance | White to very pale yellow powder or crystals | |
| CAS Number | 1217500-68-9 | [3] |
| IUPAC Name | (2-fluoro-5-phenylmethoxyphenyl)boronic acid | [3] |
| Storage | Inert atmosphere, room temperature |
The Strategic Role in Drug Discovery and Organic Synthesis
The incorporation of this compound into a synthetic route is a deliberate choice, often driven by the need to introduce a specific set of properties to the target molecule.
The Fluorine Advantage
The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of a drug candidate. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position. Furthermore, fluorine's high electronegativity can influence the acidity of nearby protons and the overall electronic nature of the molecule, potentially leading to improved binding affinity with biological targets.[4]
The Benzyloxy Group: More Than a Protective Moiety
The benzyloxy group serves multiple purposes. It can act as a protecting group for the phenol, which can be deprotected in later synthetic steps. Its steric bulk can also direct the regioselectivity of certain reactions. In the context of the final molecule, the benzyloxy group can participate in crucial binding interactions within a protein's active site.
The Boronic Acid: A Gateway to Molecular Complexity
The boronic acid functional group is the cornerstone of this reagent's utility. It is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds.[5] This reaction is celebrated for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Boronic acids are also considered bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, a property that is increasingly exploited in the design of sensors and drug delivery systems.[6]
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors.[7][8]
Reaction Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/heteroaryl group and the halide (or triflate) of the coupling partner.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, with the assistance of a base.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A Representative Experimental Protocol
Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equivalent)
-
Aryl bromide (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)
-
Triphenylphosphine (PPh3) (0.08 equivalents)
-
Potassium carbonate (K2CO3) (3.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas for inert atmosphere
Experimental Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Add a mixture of toluene and water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.
-
Under a positive pressure of the inert gas, add the palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Spectroscopic Characterization
While a publicly available, verified NMR spectrum for this compound is not readily found, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (phenyl) | 7.2 - 7.5 | multiplet | Protons of the benzyl group |
| Aromatic (fluorophenyl) | 6.8 - 7.2 | multiplet | Complex splitting due to H-H and H-F coupling |
| -CH2- | ~5.1 | singlet | Benzylic protons |
| B(OH)2 | 4.5 - 6.0 | broad singlet | Chemical shift is concentration and solvent dependent |
| ¹³C NMR | Expected Chemical Shift (ppm) | Notes |
| Aromatic (C-O) | 155 - 165 | |
| Aromatic (C-F) | 150 - 160 | Large ¹JCF coupling constant |
| Aromatic (C-B) | 120 - 135 | Broad signal, may be difficult to observe |
| Aromatic (CH) | 110 - 130 | |
| -CH2- | ~70 |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion: A Key Enabler in the Pursuit of Novel Therapeutics
This compound is a sophisticated building block that empowers medicinal chemists to synthesize novel and complex molecules with potential therapeutic applications. Its strategic combination of a reactive boronic acid, a property-enhancing fluorine atom, and a versatile benzyloxy group makes it a powerful tool in the construction of biaryl and heteroaryl scaffolds. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its successful implementation in the laboratory. As the demand for more effective and targeted therapies continues to grow, the importance of such specialized reagents in the drug discovery and development pipeline is undeniable.
References
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- Chem-Impex. (n.d.). 2-Benzyloxy-5-fluorophenylboronic acid.
- Bao, K., et al. (2009). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. African Journal of Pure and Applied Chemistry, 3(11), 226-242.
- El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19071.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Chem-Impex.
- Bezborodov, V. S., et al. (2023). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
- Ertl, P., et al. (2023). Boronic acids used most frequently in the synthesis of bioactive molecules.
- PubChem. (n.d.). (5-Benzyl-2-fluorophenyl)boronic acid.
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314.
- PubChem. (n.d.). 2-Fluorophenylboronic acid.
- Molander, G. A., & Fumagalli, T. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2746-2753.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 173, 105831.
- Google Patents. (n.d.). US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery.
- Google Patents. (n.d.). US5106948A - Cytotoxic boronic acid peptide analogs.
- Ramurthy, S., et al. (2012). Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6147.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-(Benzyloxy)-2-fluorophenyl)boronic acid, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Introduction: The Crucial Role of NMR in Boronic Acid Chemistry
Boronic acids and their derivatives are pivotal building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in drug discovery is expanding, with several boronic acid-containing drugs approved for clinical use. The precise characterization of these molecules is paramount to ensure purity, stability, and reactivity. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular structure and electronic environment of the protons within the molecule.
This compound presents a unique spectroscopic challenge due to the interplay of its constituent functional groups: a fluorine atom, a benzyloxy group, and the boronic acid moiety, all attached to a phenyl ring. Understanding the ¹H NMR spectrum of this compound requires a nuanced interpretation of chemical shifts and complex coupling patterns.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous compounds. The predicted spectrum is a powerful tool for anticipating experimental outcomes and for the initial identification of the compound.
The key proton environments in this compound are illustrated in the diagram below:
Figure 1. Molecular structure of this compound with key proton environments labeled.
Predicted Chemical Shifts and Coupling Constants
The predicted ¹H NMR data are summarized in the table below. These values are estimated based on the analysis of substituent effects on the benzene ring and typical values for benzyloxy groups. The solvent is assumed to be DMSO-d₆, which is a common choice for boronic acids.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.10 - 7.20 | dd | ³J(H3-H4) ≈ 8.5, ⁴J(H3-F) ≈ 4.5 |
| H-4 | 6.90 - 7.00 | ddd | ³J(H4-H3) ≈ 8.5, ⁴J(H4-H6) ≈ 2.5, ³J(H4-F) ≈ 9.0 |
| H-6 | 7.40 - 7.50 | dd | ⁴J(H6-H4) ≈ 2.5, ⁵J(H6-F) ≈ 2.0 |
| -CH₂- (benzylic) | 5.10 - 5.20 | s | - |
| Phenyl (of benzyl) | 7.30 - 7.50 | m | - |
| B(OH)₂ | 8.00 - 8.20 (broad) | s | - |
Justification for Predictions:
-
Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the aromatic protons are influenced by the electron-donating benzyloxy group, the electron-withdrawing and inductively electronegative fluorine atom, and the electron-withdrawing boronic acid group. The fluorine atom at position 2 will cause a significant downfield shift for the ortho proton (H-3) and also introduce ³J and ⁴J H-F couplings. The benzyloxy group at position 5 will cause an upfield shift for the ortho (H-4, H-6) and para (not present) protons. The boronic acid group is electron-withdrawing and will deshield the ortho proton (H-6). The predicted multiplicities arise from both proton-proton and proton-fluorine couplings. The magnitude of H-F coupling constants can vary, and the provided values are typical estimates[1][2].
-
Benzylic Protons (-CH₂-): The methylene protons of the benzyloxy group are expected to appear as a sharp singlet in the range of 5.10-5.20 ppm, a characteristic region for such groups[3][4].
-
Phenyl Protons (of benzyl group): The five protons of the phenyl ring of the benzyloxy group will likely appear as a complex multiplet in the typical aromatic region of 7.30-7.50 ppm[5][6].
-
Boronic Acid Protons (B(OH)₂): The hydroxyl protons of the boronic acid group are acidic and readily exchange with residual water in the solvent. This typically results in a broad singlet at a downfield chemical shift, which can vary with concentration and temperature[7][8]. The intensity of this peak may not integrate to two protons if exchange is significant.
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality ¹H NMR spectrum of a boronic acid requires careful sample preparation and instrument setup to mitigate common issues such as poor solubility and oligomerization.
Figure 3. A troubleshooting decision tree for common issues in the ¹H NMR of boronic acids.
Common Challenges:
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium is concentration and solvent-dependent and can lead to broadened peaks or multiple sets of signals in the NMR spectrum.[9][10] The addition of a small amount of D₂O can often shift the equilibrium back to the monomeric boronic acid, resulting in a sharper spectrum.
-
Exchangeable Protons: The B(OH)₂ protons are acidic and will exchange with any protic impurities (like water) in the solvent. This can lead to a broad signal or even its disappearance. A D₂O shake can confirm the assignment of these protons, as they will be replaced by deuterium and the signal will vanish.[11]
-
Quadrupolar Broadening: Boron has two NMR-active isotopes, ¹¹B (I=3/2) and ¹⁰B (I=3). As quadrupolar nuclei, they can cause broadening of the signals of adjacent protons. However, for protons on an attached phenyl ring, this effect is generally negligible.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex, with distinct signals for the aromatic, benzylic, and boronic acid protons. The interpretation of this spectrum requires a thorough understanding of substituent effects on chemical shifts and the intricacies of proton-fluorine coupling. By following a robust experimental protocol and being aware of potential challenges like boroxine formation, researchers can confidently use ¹H NMR to verify the structure and purity of this important synthetic building block. This guide provides the foundational knowledge for both the prediction and the practical acquisition and interpretation of the ¹H NMR spectrum of this and related compounds.
References
- University of Ottawa NMR Facility Blog. (2017).
- Castañar, L., et al. (2015). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 80(15), 7851–7857. [Link]
- Graham, T. J. A., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
- University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]
- ResearchGate. (n.d.). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. [Link]
- ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
- SpectraBase. (n.d.). p-bis(Benzyloxy)benzene - Optional[¹H NMR] - Chemical Shifts. [Link]
- ACS Publications. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]
- Reddit. (2017).
- San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. [Link]
- ACS Publications. (2022).
- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]
- Chemistry Stack Exchange. (2015).
- The Royal Society of Chemistry. (n.d.). Contents. [Link]
- SpectraBase. (n.d.). Phenylboronic acid - Optional[¹H NMR] - Chemical Shifts. [Link]
- SpectraBase. (n.d.). Phenylboronic acid - Optional[¹H NMR] - Spectrum. [Link]
Sources
- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum [chemicalbook.com]
- 4. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. raineslab.com [raineslab.com]
- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Troubleshooting [chem.rochester.edu]
A Senior Application Scientist's Guide to the ¹³C NMR of (5-(Benzyloxy)-2-fluorophenyl)boronic acid: From Acquisition to Interpretation
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (5-(Benzyloxy)-2-fluorophenyl)boronic acid, a compound of interest in synthetic and medicinal chemistry. As a molecule featuring a confluence of electronically diverse substituents—a halogen, an ether linkage, and a boronic acid—its ¹³C NMR spectrum presents a unique and instructive case study. This document outlines a robust experimental protocol for acquiring high-fidelity spectra, delves into the theoretical underpinnings of substituent-induced chemical shifts, and offers a systematic approach to spectral assignment. The principles discussed herein are broadly applicable to researchers and professionals in drug development and materials science who routinely encounter complex substituted aromatic systems.
Introduction: The Structural Significance of this compound
This compound is a versatile building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The precise characterization of such reagents is paramount to ensuring the success and reproducibility of subsequent synthetic transformations. ¹³C NMR spectroscopy stands as a cornerstone technique for this purpose, offering a direct probe into the carbon framework of a molecule.
The subject molecule is characterized by a phenylboronic acid scaffold substituted with two electronically distinct groups: an electron-withdrawing fluorine atom and an electron-donating benzyloxy group. This substitution pattern creates a complex electronic environment, leading to a ¹³C NMR spectrum that is both information-rich and challenging to interpret without a systematic approach. The fluorine atom, in particular, introduces carbon-fluorine scalar couplings (J-couplings) that split the signals of nearby carbons, providing invaluable structural information but also adding a layer of complexity to the spectrum.[1][2] This guide will deconstruct these effects to provide a clear path to unambiguous structural elucidation.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The acquisition of a high-quality ¹³C NMR spectrum is predicated on careful sample preparation and the selection of appropriate instrument parameters. Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, signal sensitivity is inherently lower than in ¹H NMR, necessitating measures to optimize signal-to-noise.[3][4]
Sample Preparation
-
Analyte: this compound
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable first choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent resonance at approximately 77.16 ppm. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is a concern.
-
Concentration: A concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended to ensure a sufficient number of molecules are present in the active volume of the NMR probe.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shift scale to 0.00 ppm.
Spectrometer Configuration and Parameters
The following parameters are recommended for a 400 MHz (or higher) spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30-degree pulse experiment with power-gated proton decoupling to enhance signal via the Nuclear Overhauser Effect (NOE) and collapse ¹H-¹³C couplings.[3][5] |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds | A longer acquisition time allows for better resolution of sharp signals. |
| Relaxation Delay (D1) | 2.0 seconds | A delay between pulses is crucial to allow carbon nuclei to return to equilibrium, preventing signal saturation, especially for quaternary carbons which have longer relaxation times. |
| Number of Scans (NS) | 1024 - 4096 (or more) | A high number of scans is required to average the data and achieve an adequate signal-to-noise ratio for all carbon signals, particularly for the often-broad signal of the carbon bearing the boronic acid group and the split signals due to C-F coupling.[4] |
| Spectral Width (SW) | 0 - 220 ppm | This range encompasses the typical chemical shifts for all expected carbon environments, from aliphatic to carbonyl-like carbons.[6] |
| Decoupling | Broadband ¹H Decoupling | Essential for simplifying the spectrum by removing ¹H-¹³C couplings, causing carbon signals to appear as singlets (unless coupled to other nuclei like ¹⁹F).[7] |
Experimental Workflow Diagram
The following diagram outlines the logical flow for setting up the NMR experiment.
Caption: Experimental workflow for ¹³C NMR data acquisition.
Spectral Analysis and Interpretation
The interpretation of the ¹³C NMR spectrum of this compound requires an understanding of how each substituent—boronic acid, fluorine, and benzyloxy—influences the chemical shifts and coupling patterns of the aromatic carbons.
Influence of Substituents
-
Boronic Acid [-B(OH)₂]: The carbon atom directly attached to the boron (C-1) is typically deshielded, but its signal is often broadened due to quadrupolar relaxation of the boron nucleus. Its chemical shift is highly sensitive to solvent, pH, and concentration.
-
Fluorine [-F]: Fluorine is a highly electronegative atom that strongly deshields the carbon to which it is attached (C-2), shifting its resonance significantly downfield. Critically, it induces through-bond scalar coupling, splitting the signals of nearby carbons into doublets or more complex multiplets.[8] The magnitude of the coupling constant (J) is distance-dependent:
-
¹JCF (one bond): Very large, typically 240-260 Hz.
-
²JCF (two bonds): Smaller, around 20-30 Hz.
-
³JCF (three bonds): Smallest, typically 5-10 Hz.
-
-
Benzyloxy Group [-OCH₂Ph]: The ether oxygen is strongly electron-donating through resonance, causing a significant deshielding effect on the attached carbon (C-5) and shielding (upfield shift) of the ortho (C-4, C-6) and para (C-2) carbons relative to C-5. The benzyloxy group itself will contribute signals for the methylene carbon (-CH₂-) and the carbons of its own phenyl ring.
Predicted ¹³C NMR Data and Assignments
Based on established substituent effects and data for similar compounds, a predicted ¹³C NMR spectrum is tabulated below. The assignments are numbered according to the standard IUPAC nomenclature for the phenylboronic acid core.
| Carbon Atom | Predicted δ (ppm) | Multiplicity (JCF in Hz) | Rationale for Assignment |
| C-1 | 115 - 125 | d (²JCF ≈ 20-25) | Carbon attached to boron; signal is often broad. Appears as a doublet due to two-bond coupling with fluorine. |
| C-2 | 162 - 168 | d (¹JCF ≈ 245-255) | Directly attached to the highly electronegative fluorine, causing a large downfield shift and a very large one-bond C-F coupling constant.[9] |
| C-3 | 118 - 125 | d (²JCF ≈ 22-28) | Ortho to fluorine, showing a characteristic two-bond C-F coupling. Also meta to the benzyloxy group. |
| C-4 | 115 - 120 | d (³JCF ≈ 7-10) | Ortho to the electron-donating benzyloxy group, leading to an upfield shift. Shows smaller three-bond coupling to fluorine. |
| C-5 | 158 - 162 | s | Attached to the ether oxygen, resulting in a significant downfield shift. Too far from fluorine for significant coupling. |
| C-6 | 110 - 115 | s | Ortho to the benzyloxy group and meta to fluorine; expected to be the most upfield aromatic signal. |
| -CH₂- | 69 - 72 | s | Typical chemical shift for a benzylic ether methylene carbon. |
| C-ipso (Bn) | 136 - 138 | s | Quaternary carbon of the benzyl ring attached to the methylene group. |
| C-ortho (Bn) | 128 - 129 | s | Ortho carbons of the benzyl ring. |
| C-meta (Bn) | 127 - 128 | s | Meta carbons of the benzyl ring. |
| C-para (Bn) | 127.5 - 128.5 | s | Para carbon of the benzyl ring. |
Note: Bn refers to the benzyl group phenyl ring.
Key C-F Coupling Relationships
The presence of fluorine provides a powerful tool for confirming assignments. The expected coupling patterns are a definitive signature of the substitution pattern.
Caption: Through-bond scalar coupling (J) from ¹⁹F.
Conclusion and Best Practices
The ¹³C NMR spectrum of this compound is a prime example of how multiple substituents create a unique and diagnostic spectral fingerprint. A successful analysis hinges on a high-quality data acquisition protocol, including a sufficient number of scans to overcome low sensitivity, and a systematic interpretation strategy. The key to unambiguous assignment lies in recognizing the profound and predictable effects of the fluorine substituent, namely the large one-bond C-F coupling constant for the directly attached carbon and the smaller two- and three-bond couplings for adjacent carbons. By combining this knowledge with general principles of substituent chemical shift effects, researchers can confidently verify the structure of this and other similarly complex aromatic compounds, ensuring the integrity of their chemical research. For even greater confidence, advanced 2D NMR experiments like HSQC (for ¹JCH) and HMBC (for ⁿJCH) can be employed to correlate the carbon signals with their attached protons.
References
- Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (n.d.). The Royal Society of Chemistry.
- ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate.
- NMR Chemical Shifts. (n.d.).
- Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek.
- ¹³C NMR of Fluorinated Organics. (2007, October 9). University of Ottawa NMR Facility Blog.
- ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- ¹³C NMR Spectroscopy. (n.d.).
- 13C NMR Chemical Shift Table. (n.d.).
- Measuring methods available and examples of their applications ¹³C NMR. (n.d.).
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- 13-C NMR Protocol for beginners AV-400. (n.d.).
- ¹³C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts.
Sources
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
IR spectroscopy of substituted phenylboronic acids
An In-Depth Technical Guide to the Infrared Spectroscopy of Substituted Phenylboronic Acids
Abstract
Phenylboronic acids are a cornerstone of modern organic chemistry, finding extensive application in Suzuki-Miyaura cross-coupling reactions, sensing, and medicinal chemistry.[1] Their utility is predicated on the unique electronic and structural properties of the boronic acid moiety, which are, in turn, highly sensitive to the nature of substituents on the phenyl ring. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical tool for the structural elucidation and characterization of these compounds. This guide provides researchers, scientists, and drug development professionals with a detailed framework for interpreting the IR spectra of substituted phenylboronic acids, explaining the causality behind spectral features and providing robust experimental protocols for reliable data acquisition.
The Vibrational Landscape of Phenylboronic Acids
The infrared spectrum of a phenylboronic acid is a composite of the vibrational modes originating from its two primary structural components: the boronic acid functional group [-B(OH)₂] and the substituted phenyl ring. Understanding the characteristic frequencies of these components is the first step toward a comprehensive spectral interpretation.
Caption: Core structural components of a substituted phenylboronic acid.
A molecule's IR spectrum arises from the absorption of infrared radiation at frequencies that match its natural modes of vibration.[2] For phenylboronic acids, the most informative vibrations involve stretching and bending of the O-H, B-O, C-H, C=C, and B-C bonds.
Decoding the Spectrum: A Region-by-Region Analysis
The interpretation of a phenylboronic acid IR spectrum is best approached by examining distinct spectral regions, each dominated by specific vibrational modes.
The O-H Stretching Region (3600 – 3200 cm⁻¹)
This high-frequency region is dominated by the O-H stretching vibration (νO-H) and provides critical insight into hydrogen bonding.
-
Intermolecular Hydrogen Bonding: In the solid state, phenylboronic acids typically form hydrogen-bonded dimers or extended networks.[3] This strong intermolecular interaction significantly weakens the O-H bond, resulting in a very broad and intense absorption band centered around 3300-3200 cm⁻¹ .[4][5]
-
Intramolecular Hydrogen Bonding: Certain ortho-substituents, particularly those with lone pairs like fluorine, can engage in intramolecular hydrogen bonding with a proximate O-H group.[6][7][8] This can be distinguished from intermolecular bonding through dilution studies.
-
Free O-H Stretch: In very dilute solutions of a non-polar solvent (e.g., CCl₄ or CHCl₃), intermolecular hydrogen bonding is disrupted. This results in the appearance of a sharper, less intense "free" hydroxyl band at a higher frequency, typically ~3635 cm⁻¹ .[6][8]
The C-H and C=C Aromatic Ring Vibrations
The phenyl ring gives rise to a series of characteristic absorptions that confirm its presence and substitution pattern.
-
Aromatic C-H Stretch (νC-H): Weak to medium intensity, sharp bands appearing just above 3000 cm⁻¹, typically in the 3100 – 3000 cm⁻¹ region.[9][10] Their presence is a clear indicator of hydrogens attached to an sp²-hybridized carbon.
-
Aromatic C=C Stretch (Ring Skeletal Modes): The stretching of the carbon-carbon bonds within the aromatic ring produces a characteristic pattern of medium-to-strong bands in the 1620 – 1400 cm⁻¹ region.[10] Often, prominent peaks are observed near 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹.
-
Out-of-Plane C-H Bending (γC-H): This is one of the most diagnostic regions for determining the substitution pattern of the phenyl ring. Strong, sharp bands in the 900 – 675 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The number and position of these bands are highly characteristic of mono-, ortho-, meta-, and para-substitution.[10][11]
The Boronic Acid Moiety Fingerprints (1400 – 600 cm⁻¹)
This region contains the highly characteristic and diagnostic vibrations of the C-B(OH)₂ group.
-
Asymmetric B-O Stretch (νasB-O): This is arguably the most important diagnostic band for a boronic acid. It appears as a very strong and often broad absorption in the 1380 – 1310 cm⁻¹ range.[9] Its high intensity is due to the large change in dipole moment during the vibration.
-
In-Plane B-O-H Bending (δB-O-H): A strong band, often found around 1002 cm⁻¹ for phenylboronic acid, is assigned to the in-plane bending of the B-O-H angle. This assignment can be definitively confirmed by deuteration, which causes the band to shift to a lower frequency (~910 cm⁻¹).[4]
-
B-C Stretch (νB-C): The stretching of the boron-carbon bond typically gives rise to a medium-intensity band in the 1100 – 1000 cm⁻¹ region.[12]
-
O-B-O Bending (δO-B-O): Out-of-plane deformation of the boronic acid group occurs at lower frequencies, with a characteristic absorption observed around 635 cm⁻¹ .[13]
The Influence of Ring Substituents on Vibrational Frequencies
The electronic nature of substituents on the phenyl ring systematically alters the vibrational frequencies of both the ring and the boronic acid moiety. This effect is the basis for using IR spectroscopy to probe the electronic environment of the molecule.
Caption: Logic flow of substituent effects on key vibrational modes.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, and halogens withdraw electron density from the phenyl ring and, by extension, from the boron atom. This increases the Lewis acidity of the boron center.[7][14]
-
Effect on ν(B-O): The increased positive character of the boron atom strengthens the B-O bonds, leading to a shift of the asymmetric B-O stretching frequency to a higher wavenumber .
-
Effect on ν(O-H): The more electrophilic boron pulls electron density from the oxygen atoms, which in turn polarizes and weakens the O-H bonds. This enhances hydrogen bonding and shifts the ν(O-H) band to a lower wavenumber .
-
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -CH₃ donate electron density to the ring, making the boron atom less Lewis acidic.
-
Effect on ν(B-O): The reduced Lewis acidity weakens the B-O bonds, causing the asymmetric B-O stretching frequency to shift to a lower wavenumber .
-
Effect on ν(O-H): The O-H bonds are less polarized, resulting in slightly weaker hydrogen bonding and a shift of the ν(O-H) band to a higher wavenumber compared to the unsubstituted analogue.
-
| Substituent Type | Position | Effect on ν(B-O) (cm⁻¹) | Effect on ν(O-H) (cm⁻¹) | OOP C-H Bending (cm⁻¹) |
| H (Unsubstituted) | - | ~1345 | ~3280 | ~750, ~690 (Strong) |
| -NO₂ (Strong EWG) | para | Increase (>1350) | Decrease (<3280) | ~850 (Strong) |
| -OCH₃ (Strong EDG) | para | Decrease (<1345) | Increase (>3280) | ~830 (Strong) |
| -F (EWG) | ortho | Increase | Significant Decrease (Intramolecular H-Bonding)[6][7] | ~750 (Strong) |
Advanced Consideration: Dehydration to Boroxines
A common and critical transformation of phenylboronic acids, particularly upon heating or under dehydrating conditions, is the formation of a cyclic trimeric anhydride, known as a boroxine. IR spectroscopy is exceptionally well-suited to identify this conversion.
-
Spectral Signature of Boroxine Formation:
The absence of the ν(O-H) band is the most definitive indicator that the boronic acid has converted to its anhydride form.
Experimental Protocols: A Self-Validating System
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. The following protocols are designed to produce reliable and reproducible data.
Protocol 1: Solid-State Analysis via KBr Pellet
This method is ideal for obtaining a high-quality spectrum of a solid sample, free from solvent interference.
Methodology:
-
Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Store in a desiccator.
-
Grinding: In an agate mortar and pestle, place ~1-2 mg of the phenylboronic acid sample and ~100-150 mg of the dried KBr.
-
Mixing & Pulverizing: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size must be smaller than the wavelength of the IR radiation to minimize scattering (Christiansen effect).[18][19]
-
Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. Self-Validation Check: A high-quality pellet will be transparent. If the pellet is opaque or cloudy, it indicates insufficient grinding or the presence of moisture, which will manifest as a broad O-H absorption band.
Protocol 2: Solid-State Analysis via Nujol Mull
An alternative to KBr pellets, useful for samples that are sensitive to pressure or react with KBr.
Methodology:
-
Grinding: Grind 5-10 mg of the solid sample to a very fine powder in an agate mortar.[19]
-
Mulling: Add one to two drops of Nujol (mineral oil) and continue grinding until a smooth, translucent paste is formed.[20]
-
Mounting: Transfer a small amount of the mull onto one KBr or NaCl salt plate. Place a second plate on top and gently press and rotate to create a thin, uniform film.
-
Analysis: Mount the plates in the spectrometer. Acquire a spectrum of pure Nujol separately to identify its characteristic C-H stretch (~2920, 2850 cm⁻¹) and bend (~1460, 1375 cm⁻¹) absorptions, which will be superimposed on the sample spectrum.
Protocol 3: Solution-Phase Analysis for Hydrogen Bonding Studies
This method is essential for distinguishing between inter- and intramolecular hydrogen bonding.
Methodology:
-
Solvent Selection: Choose an IR-transparent solvent in the O-H region, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Ensure the solvent is anhydrous.
-
Background Spectrum: Fill a matched pair of solution cells with the pure solvent. Place one in the sample beam and one in the reference beam (for a double-beam instrument) or acquire a background spectrum of the solvent-filled cell (for an FT-IR instrument).
-
Sample Preparation: Prepare a series of dilutions of the phenylboronic acid in the chosen solvent, starting from a relatively concentrated solution (~0.1 M) down to a very dilute solution (~0.005 M).
-
Data Acquisition: Acquire a spectrum for each concentration. Data Interpretation:
-
If the broad H-bonding band (~3300 cm⁻¹) diminishes upon dilution while a new, sharp "free" O-H band (~3600 cm⁻¹) grows in, the hydrogen bonding is intermolecular .[21][22]
-
If the position of the hydrogen-bonded O-H band does not change significantly with dilution, the hydrogen bonding is intramolecular .[21]
Summary of Key Vibrational Assignments
The following table summarizes the principal IR absorptions for unsubstituted phenylboronic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3280 | Strong, very broad | O-H Stretch (H-bonded) | ν(O-H) |
| ~3060 | Medium, sharp | Aromatic C-H Stretch | ν(C-H) |
| ~1600 | Medium-Strong | Aromatic Ring Stretch | ν(C=C) |
| ~1345 | Very Strong | Asymmetric B-O Stretch | νas(B-O) |
| ~1090 | Medium | B-C Stretch | ν(B-C) |
| ~1002 | Strong | In-plane B-O-H Bend | δ(B-O-H) |
| ~750, 690 | Strong, sharp | Out-of-plane C-H Bend | γ(C-H) |
| ~635 | Medium | O-B-O Bend | δ(O-B-O) |
Data compiled from Faniran & Shurvell (1968) and other sources.[4][13][23]
Conclusion
Infrared spectroscopy is an indispensable tool for the structural analysis of substituted phenylboronic acids. A systematic approach, focusing on the characteristic vibrational regions of the hydroxyl group, the boronic acid core, and the phenyl ring, allows for confident structural confirmation. By understanding how substituents electronically modulate key bond frequencies, particularly the B-O stretch, researchers can gain deeper insights into the properties of these versatile molecules. Furthermore, IR spectroscopy provides a definitive method for identifying the common boroxine anhydride impurity and for probing the nuanced effects of inter- and intramolecular hydrogen bonding. The protocols and interpretive frameworks presented in this guide offer a robust foundation for leveraging this powerful technique in research and development.
References
- Smith, J. D., & Northrop, B. H. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
- Smith, J. D., & Northrop, B. H. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- Brewer, S. H., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(13), 5512-5523. [Link]
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
- Dikmen, G., & Alver, Ö. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 22(2), 134-145. [Link]
- Mondal, P., & Banthia, A. K. (2005). FTIR spectrum of boric acid.
- Smith, J. D., & Northrop, B. H. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Semantic Scholar. [Link]
- Brewer, S. H., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]
- Araujo, M. H., et al. (2017). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 13, 2596-2605. [Link]
- University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Department of Chemistry. [Link]
- Socratic Q&A. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.
- Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. [Link]
- LibreTexts Chemistry. (2022). IR Spectroscopy. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- Ghasemabadi, P. G., & Gholipour, A. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(2), 132-154. [Link]
- Morineau, C., et al. (2015). Far infrared spectroscopy of hydrogen bonding collective motions in complex molecular systems.
- Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
- ResearchGate. (n.d.). The IR spectrum of 7.
- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]
- Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Slideshare. [Link]
- Pavia, D. L., et al. (n.d.). The Modes of Stretching and Bending. Cengage. [Link]
- Araujo, M. H., et al. (2017). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.
- Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
- Chemistry Ashram. (2022). Effect of intra & intermolecular H-bonding on position of IR spectra, effect of dilution on IR spectra. YouTube. [Link]
- Dąbrowski, M., et al. (2022). Influence of fluorine substituents on the properties of phenylboronic compounds. MDPI. [Link]
- St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]
- LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. UCLA Chemistry & Biochemistry. [Link]
- Chegg. (2024). Solved What molecular motion in the IR spectrum of. Chegg.com. [Link]
- Duncanson, L. A., et al. (1958). The Infrared Spectra and Structures of Some Acyloxy-derivatives of Boron. Journal of the Chemical Society. [Link]
- LibreTexts Chemistry. (2020). Infrared (IR) Spectroscopy. Chemistry LibreTexts. [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. www1.udel.edu [www1.udel.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 18. eng.uc.edu [eng.uc.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. quora.com [quora.com]
- 22. youtube.com [youtube.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Crystal Structure of Fluorinated Phenylboronic Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal structure of fluorinated phenylboronic acids. It delves into the profound impact of fluorine substitution on molecular conformation, crystal packing, and intermolecular interactions, which are critical determinants of the physicochemical properties and biological activity of these versatile compounds.
The Ascendancy of Fluorine in Phenylboronic Acid Chemistry
Phenylboronic acids are a cornerstone of modern organic synthesis, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind with diols, a property exploited in glucose sensing and drug delivery.[1][2] The strategic incorporation of fluorine atoms into the phenyl ring has emerged as a powerful strategy to modulate the properties of these molecules.[3][4] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong bonds with carbon—can dramatically alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[3][5] These modifications are paramount in the rational design of novel therapeutics and advanced materials.[6][7]
In the context of crystal engineering, fluorine substitution introduces a new dimension of control over the solid-state architecture. The introduction of C-F bonds provides opportunities for a range of weak intermolecular interactions, such as C-H···F and F···B contacts, which can significantly influence crystal packing and, consequently, the material's bulk properties.[8][9][10] Understanding these interactions is crucial for predicting and controlling the solid-form landscape of fluorinated phenylboronic acids.
Unraveling the Crystal Structure: A Methodological Workflow
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (XRD).[11][12] This technique provides precise information on bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice.
Experimental Protocol: From Powder to Structure
Obtaining a high-quality crystal structure is a multi-step process that demands meticulous attention to detail.
Step 1: Synthesis and Purification
The journey to a crystal structure begins with the synthesis of the target fluorinated phenylboronic acid. Various synthetic routes can be employed, often involving lithium-halogen exchange followed by reaction with a trialkyl borate.[1][13][14] Purity is paramount for successful crystallization. Standard purification techniques such as recrystallization or column chromatography are employed to isolate the compound of interest.[11]
Step 2: Crystallization
The growth of single crystals suitable for XRD analysis is often the most challenging step. Several methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[15] The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined to achieve the best possible fit with the experimental data.[11]
Workflow for Crystal Structure Determination
Caption: A schematic representation of the key intermolecular interactions governing the crystal packing of fluorinated phenylboronic acids.
Quantitative Structural Analysis: A Comparative Overview
The precise geometric parameters obtained from X-ray crystallography allow for a detailed comparison of different fluorinated phenylboronic acids. This data is invaluable for understanding structure-property relationships. The Cambridge Structural Database (CSD) serves as the central repository for small-molecule crystal structures and is an essential resource for this type of analysis. [16][17][18][19]
| Compound | C-B Bond Length (Å) | Twist Angle (°) | Key Intermolecular Interactions |
|---|---|---|---|
| ortho-(trifluoromethoxy)phenylboronic acid | ~1.56 | Varies | O-H···O, C-H···F, C(π)···B [8] |
| para-(trifluoromethoxy)phenylboronic acid | ~1.56 | Varies | O-H···O, C-H···F, F···B [8] |
| 2-Fluorophenylboronic acid | - | ~25 | O-H···O, intramolecular B-O-H···F [20][21] |
| (Trifluoromethyl)phenylboronic acids | - | 6.7° - 55.9° | O-H···O [20]|
Note: The data presented is illustrative and compiled from various sources. For precise values, refer to the original crystallographic information files (CIFs).
Implications for Drug Discovery and Materials Science
The detailed structural knowledge gleaned from crystallographic studies of fluorinated phenylboronic acids has significant practical implications.
-
Rational Drug Design: Understanding how fluorination affects the three-dimensional structure and intermolecular interactions of a drug candidate is crucial for optimizing its binding to a biological target. [4][5]The solid-state properties, such as solubility and stability, which are influenced by the crystal structure, are also critical for drug development. [12][22]* Materials Science: The ability to control crystal packing through fluorination allows for the design of new materials with tailored properties, such as organic semiconductors and liquid crystals. [23][24]The supramolecular architecture can influence properties like charge transport and optical behavior.
Conclusion
The crystal structure of fluorinated phenylboronic acids is a rich and complex field of study. Single-crystal X-ray diffraction provides unparalleled insight into the intricate interplay of strong and weak intermolecular forces that govern the solid-state assembly of these important molecules. A thorough understanding of these structural principles is essential for the continued development of new pharmaceuticals, diagnostics, and advanced materials based on the fluorinated phenylboronic acid scaffold.
References
- Dziadek, M., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(18), 4287. [Link]
- Dziadek, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719-7722. [Link]
- Request PDF. (2025). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. [Link]
- PubChem. 2-Fluorophenylboronic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. [Link]
- Paraschuk, D. Y., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C, 9(4), 1336-1344. [Link]
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
- Custódio, J. M. F., et al. (2012). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 8, 1699-1707. [Link]
- Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]
- Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 104-113. [Link]
- ResearchGate. Molecular structures of two isomeric 2-formyl-(trifluoromethyl)phenylboronic acids. [Link]
- Dziadek, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
- ResearchGate. pKa of fluoro-substituted phenylboronic acids vs.
- Wuest, J. D., et al. (2005). Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 3(18), 3249-3254. [Link]
- Thomas, S. P., et al. (2019). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 21(1), 57-67. [Link]
- Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 650-655. [Link]
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
- Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. [Link]
- Wikipedia. Phenylboronic acid. [Link]
- ResearchGate. Intermolecular Interactions of Organic Fluorine Seen in Perspective. [Link]
- Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 13(15), 1339-1342. [Link]
- ResearchGate. X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. [Link]
- ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]
- Boldyreva, E. V. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(8), 638. [Link]
- ResearchGate. Role of organic fluorine in crystal engineering. [Link]
- 911Metallurgist. (2021). Boron Crystallography. [Link]
- ResearchGate.
- Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
- Spackman, M. A., et al. (2018). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 211, 85-112. [Link]
- CCDC.
- CCDC. Access Structures. [Link]
- The University of Manchester.
Sources
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Boron Crystallography - 911Metallurgist [911metallurgist.com]
- 16. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. Search - Access Structures [ccdc.cam.ac.uk]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of (5-(Benzyloxy)-2-fluorophenyl)boronic acid in Organic Solvents
Introduction
(5-(Benzyloxy)-2-fluorophenyl)boronic acid is a versatile building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions and its role as a precursor for complex molecules make it a valuable reagent for researchers in drug discovery and materials science.[1][3][4] A fundamental, yet often overlooked, parameter that governs the successful application of this reagent is its solubility in organic solvents. Understanding and predicting the solubility of this compound is critical for reaction optimization, purification, and the development of robust chemical processes.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess its solubility for their specific applications. We will delve into the physicochemical properties of the molecule, explore the general solubility trends for phenylboronic acids, and provide a detailed experimental protocol for accurate solubility determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in predicting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and the solvent.
| Property | Value | Source |
| Molecular Formula | C13H12BFO3 | [5][6] |
| Molecular Weight | 246.04 g/mol | [5] |
| Melting Point | 106-114 °C | [7][8] |
| Appearance | White to very pale yellow powder or crystals | |
| XLogP3 | 1.08450 | [8] |
| Hydrogen Bond Donors | 2 (from the -B(OH)2 group) | |
| Hydrogen Bond Acceptors | 3 (from the oxygen atoms and the fluorine atom) |
The presence of both hydrogen bond donors and acceptors, along with a polar benzyloxy group and a fluorinated phenyl ring, suggests a nuanced solubility profile. The molecule possesses both polar and non-polar characteristics, indicating that its solubility will be highly dependent on the nature of the organic solvent.
General Solubility Trends of Phenylboronic Acids
While specific data for this compound is scarce, extensive research on phenylboronic acid and its derivatives provides valuable insights into general solubility trends.[9][10][11]
-
Ethers and Ketones: These solvents are generally good at dissolving phenylboronic acids.[9][10][11] The oxygen atoms in ethers (e.g., diethyl ether, tetrahydrofuran, dipropyl ether) and ketones (e.g., acetone, 3-pentanone) can act as hydrogen bond acceptors for the hydroxyl groups of the boronic acid, facilitating dissolution.[9]
-
Hydrocarbons: Phenylboronic acids exhibit very low solubility in non-polar hydrocarbon solvents like methylcyclohexane.[9][10][11]
-
Chloroform: Chloroform shows moderate solubility for phenylboronic acids and can be a suitable solvent for crystallization.[9][10]
-
Effect of Substituents: The nature and position of substituents on the phenyl ring significantly impact solubility.[12] Electron-withdrawing groups, like the fluorine atom in our target molecule, can influence the acidity and polarity of the boronic acid, thereby affecting its interaction with solvents. The bulky, relatively non-polar benzyloxy group will also play a significant role.
It is also crucial to consider that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility measurements and interpretations.[12]
Qualitative Solubility Prediction
Based on the general trends, we can predict a qualitative solubility profile for this compound:
| Solvent Class | Predicted Solubility | Rationale |
| Ethers (e.g., THF, Dioxane) | High | Hydrogen bond accepting ability of the ether oxygen. |
| Ketones (e.g., Acetone, MEK) | High | Polarity and hydrogen bond accepting ability of the carbonyl group. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Ability to act as both hydrogen bond donors and acceptors. |
| Chlorinated Solvents (e.g., DCM, Chloroform) | Moderate | Moderate polarity. |
| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate | Potential for π-π stacking interactions, but lack of strong hydrogen bonding. |
| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Very Low | Non-polar nature and inability to form strong intermolecular interactions. |
Experimental Determination of Solubility
Given the lack of specific quantitative data, experimental determination is the most reliable way to ascertain the solubility of this compound in a particular solvent. The following is a detailed protocol for a dynamic (polythermal) method, which is a common and effective technique for determining the solubility of crystalline solids.[9][12][13]
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound using a dynamic method.
Step-by-Step Protocol
-
Preparation of Samples:
-
Accurately weigh a series of different masses of this compound into individual sealable glass vials.
-
To each vial, add a precise volume of the organic solvent of interest. Ensure the vials are tightly sealed to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the vials in a temperature-controlled heating block or water bath equipped with a magnetic stirrer.
-
Begin heating the samples at a slow, controlled rate (e.g., 0.5 °C/min) while stirring vigorously.
-
Visually observe the solution or use a turbidity sensor to detect the point at which all the solid material completely dissolves. This is the clear point.
-
Record the temperature at the clear point. This temperature corresponds to the saturation temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat the measurement for each prepared sample to obtain a set of solubility data points (concentration vs. temperature).
-
Plot the solubility (in g/L or mol/L) as a function of temperature (°C or K).
-
The resulting data can be used to construct a solubility curve for the boronic acid in the specific solvent.
-
Factors Influencing Solubility: A Conceptual Diagram
Caption: Key factors that govern the solubility of this compound in organic solvents.
Practical Considerations and Applications
A comprehensive understanding of the solubility of this compound is paramount for its effective use in a research and development setting.
-
Reaction Kinetics: In homogeneous catalysis, such as Suzuki-Miyaura coupling, the concentration of the boronic acid in solution directly influences the reaction rate. Choosing a solvent in which the boronic acid has adequate solubility is crucial for achieving efficient and reproducible results.
-
Purification: Crystallization is a common method for purifying solid organic compounds. Knowledge of the solubility of this compound in various solvents at different temperatures is essential for developing an effective crystallization protocol. A good crystallization solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
-
Formulation: In the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical first step in formulation. While this specific boronic acid may not be an API itself, its derivatives are of significant interest.[2][3][4]
Safety Information
This compound is an irritant.[14][15] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] All work should be conducted in a well-ventilated fume hood.[17] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[14][15][16][17]
Conclusion
References
- Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- PubChem. (n.d.). (5-Benzyl-2-fluorophenyl)boronic acid.
- Stella, V. J., & Lopalco, A. (2010).
- Adamczyk-Woźniak, A., & Sporzyński, A. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(21), 5039. [Link]
- PubChem. (n.d.). 2-Fluorophenylboronic acid.
- Singh, S., et al. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 27(15), 4933. [Link]
- Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
- Fernandes, C., et al. (2021).
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
- Domańska, U., & Sporzyński, A. (2017).
- ChemBK. (n.d.). This compound.
- Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6524. [Link]
- Jayakumar, R., & Chen, J. Y. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-012. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. 779331-47-4 CAS MSDS (2-Benzyloxy-5-fluorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. assets.thermofisher.com [assets.thermofisher.com]
(5-(Benzyloxy)-2-fluorophenyl)boronic acid safety data sheet
An In-Depth Technical Guide to the Safe Handling of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Disclaimer: The following safety guide has been synthesized from authoritative data on closely related structural isomers of this compound (CAS No. 1217500-68-9), as a specific, detailed Safety Data Sheet (SDS) for this exact compound is not publicly available. The hazard profile is consistent across these isomers and is considered a reliable surrogate for risk assessment.
Section 1: Compound Identification and Application Context
This compound is a specialized organic reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. For researchers in drug discovery and development, this class of compounds is indispensable for synthesizing complex molecular architectures, particularly biaryl structures that form the core of many pharmaceutical agents.
The presence of the fluoro- and benzyloxy- moieties allows for fine-tuning of electronic properties and provides vectors for further molecular elaboration. However, the boronic acid functional group, while synthetically useful, is the primary driver of the compound's hazard profile. Understanding these hazards is not merely a regulatory requirement but a scientific necessity for ensuring experimental integrity and personnel safety.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1217500-68-9 | [1][2] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |
| Molecular Weight | 246.04 g/mol | [1][2] |
| Chemical Structure | ![]() | N/A |
Section 2: Hazard Identification and GHS Classification
Based on consistent data from structural isomers, this compound is classified as a hazardous substance.[3][4][5][6] The primary risks are associated with its irritant properties upon direct contact or inhalation.
GHS Signal Word: Warning [3][5]
GHS Hazard Pictogram:

Table of GHS Hazard and Precautionary Statements:
| Code | Statement | Reference(s) |
| H315 | Causes skin irritation. | [3][5][6] |
| H319 | Causes serious eye irritation. | [3][5][6] |
| H335 | May cause respiratory irritation. | [3][4][5][6] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][5][6] |
| P264 | Wash skin thoroughly after handling. | [4][5] |
| P271 | Use only outdoors or in a well-ventilated area. | [4][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4][5][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][4][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][6] |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | [3][6] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [3][4] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][6] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][6] |
Section 3: Mechanistic Insights and Toxicological Profile
The irritancy of arylboronic acids is rooted in the chemistry of the boronic acid group (-B(OH)₂). This group is a Lewis acid, meaning it can accept a pair of electrons. In a biological context, this allows it to interact with Lewis basic sites on biomolecules, such as the nitrogen or oxygen atoms in the amino acids of proteins found in skin and eye tissue. This interaction can disrupt cellular function and trigger an inflammatory response, manifesting as irritation.
-
Primary Routes of Exposure:
-
Inhalation: As a fine solid, the compound can be easily aerosolized. Inhaling the dust can lead to irritation of the nasal passages, throat, and lungs.[3][6]
-
Skin Contact: Direct contact with the skin can cause localized redness, itching, and irritation.[3][6]
-
Eye Contact: This is the most significant risk. The compound is a serious eye irritant, and contact can cause pain, redness, and potential damage if not addressed immediately.[3][6]
-
Ingestion: While less common in a laboratory setting, ingestion can cause irritation to the gastrointestinal tract.
-
No data is available to suggest this compound is carcinogenic, mutagenic, or a reproductive toxin.[3][6]
Section 4: Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize risk at every step. The following protocol is designed to achieve this.
4.1 Engineering Controls: The First Line of Defense
-
Causality: The primary inhalation hazard (H335) arises from airborne dust. Therefore, the principal engineering control must prevent the compound from becoming airborne in the operator's breathing zone.
-
Protocol:
-
All weighing and manipulation of the solid compound must be performed within a certified chemical fume hood or a powder containment enclosure.
-
Ensure the fume hood has a face velocity appropriate for handling powders (typically 80-120 feet per minute).
-
An eyewash station and safety shower must be located within a 10-second travel distance of the handling area.[7]
-
4.2 Personal Protective Equipment (PPE): The Operator's Barrier
-
Causality: To prevent skin (H315) and eye (H319) irritation, a physical barrier is non-negotiable.
-
Protocol:
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when handling larger quantities (>10g).[3][7]
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any defects before use. Use the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[7]
-
4.3 Administrative Controls and Hygiene
-
Causality: Good laboratory practice prevents accidental exposure and cross-contamination.
-
Protocol:
Section 5: Emergency Response and First Aid
Rapid and correct response to an exposure or spill is critical. The following workflow should be understood by all personnel working with the compound.
Caption: Emergency response workflow for spills or personnel exposure.
First Aid Protocols:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention.[3][6]
-
If in Eyes: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[3][6]
Section 6: Storage, Stability, and Disposal
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly sealed to prevent moisture absorption, which can degrade the compound. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: This material and its container must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations. Do not allow the product to enter drains or waterways.
Section 7: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Physical Form | White to very pale yellow powder or crystals. | |
| Melting Point | Data not available for this specific isomer. Related isomers melt in the range of 151-155 °C. | [3] |
| Solubility | Data not available. Generally, arylboronic acids have limited solubility in water but are soluble in many organic solvents like methanol, ethanol, and THF. | N/A |
| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [4][7] |
| Hazardous Decomposition Products | Thermal decomposition may produce carbon oxides (CO, CO₂), boron oxides, and hydrogen fluoride. | [7] |
References
- ChemBK. (n.d.). This compound Shanghai Macklin Biochemical Co., Ltd.
- Magnaflux. (2021, November 29). Safety Data Sheet - ZP-5B.
- Wieland. (2022, March 1). Safety Data Sheet acc. to OSHA HCS.
Sources
A Comprehensive Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of (5-(Benzyloxy)-2-fluorophenyl)boronic acid, a versatile reagent increasingly utilized in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering critical information on commercial sourcing, quality control, safe handling, and practical application in organic synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Importance of this compound
This compound, with the CAS Number 1217500-68-9, is a substituted arylboronic acid that has gained prominence as a key building block in the synthesis of complex organic molecules. Its structure, featuring a benzyloxy group and a fluorine atom, imparts unique electronic and steric properties that are highly advantageous in the construction of novel pharmaceutical agents and functional materials.
The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule, all desirable attributes in drug design. The benzyloxy group, on the other hand, can be a stable protecting group for a phenol or a key pharmacophoric element itself. The boronic acid moiety is, of course, the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds. This powerful combination of functional groups makes this compound a valuable tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the consistency of the material, the available analytical data, and the supplier's quality management systems. Below is a comparative table of some of the prominent commercial suppliers.
| Supplier | CAS Number | Typical Purity | Physical Form |
| Alfa Chemistry | 1217500-68-9 | 98% | - |
| Sigma-Aldrich (Ambeed) | 779331-47-4 (isomer) | 98% | Solid |
| TCI | 779331-47-4 (isomer) | >97.0% | White to Almost white powder to crystal |
| AbacipharmTech | 1217500-68-9 | - | - |
| BLDpharm | 1217500-68-9 | - | - |
| Chem-Impex | 779331-47-4 (isomer) | - | - |
| ChemScene | 779331-47-4 (isomer) | ≥98% | - |
| Echemi | 779331-47-4 (isomer) | 99% | - |
Note: The CAS number 779331-47-4 corresponds to the isomer (2-(Benzyloxy)-5-fluorophenyl)boronic acid. Researchers should verify the specific isomer required for their application.
Quality Control and Analytical Characterization
The quality and purity of this compound are paramount for the success and reproducibility of synthetic reactions. Impurities, such as the corresponding boroxine (a cyclic anhydride trimer) or deboronated byproducts, can significantly impact reaction yields and product purity.
A thorough quality control assessment of the starting material should include:
-
Appearance: The compound should be a white to off-white solid.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is recommended for most applications.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) and Mass Spectrometry (MS) are essential to confirm the structure of the compound.
-
Water Content: Karl Fischer titration is used to determine the water content, which can affect the reactivity of the boronic acid.
-
Residual Solvents: GC-MS can be used to identify and quantify any residual solvents from the manufacturing process.
Researchers should always request a Certificate of Analysis (CoA) from the supplier, which provides lot-specific information on the purity and analytical methods used.
Handling, Storage, and Safety
Arylboronic acids are generally stable compounds, but proper handling and storage are necessary to maintain their integrity and ensure laboratory safety.
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation, particularly the formation of boroxines through dehydration.
Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Application in Suzuki-Miyaura Cross-Coupling: An Experimental Protocol
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds. The following is a representative, detailed protocol for the coupling of this compound with an aryl bromide. This protocol is based on established methodologies for similar substrates and should be optimized for specific reaction partners.
Rationale for Experimental Choices
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precatalyst, is used to initiate the catalytic cycle. The choice of ligand (e.g., triphenylphosphine) is crucial for stabilizing the palladium center and facilitating the reaction.
-
Base: A base, such as potassium carbonate or cesium fluoride, is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase is commonly used to dissolve both the organic and inorganic reaction components.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like boronic acid homocoupling. Therefore, the reaction must be performed under an inert atmosphere (nitrogen or argon).
Detailed Experimental Protocol
Reaction: Synthesis of a substituted 5-(benzyloxy)-2-fluorobiphenyl derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a magnetic stirrer.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.1 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add this compound (1.0 equiv) and potassium carbonate (2.0 equiv) to the flask.
-
Via cannula, add degassed toluene and degassed water in a 4:1 ratio to the flask. The total solvent volume should be sufficient to achieve a concentration of the aryl bromide of approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biphenyl product.
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and MS to confirm its identity and purity.
Experimental Workflow Diagram
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science. Its unique electronic and steric properties, conferred by the benzyloxy and fluoro substituents, make it an attractive reagent for constructing novel biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting a reputable commercial supplier, performing thorough quality control, adhering to safe handling practices, and employing a well-designed experimental protocol, researchers can effectively leverage the synthetic potential of this important compound.
References
- AbacipharmTech. This compound.
Physical appearance and form of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
An In-depth Technical Guide on the Physical Appearance and Form of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
Introduction
This compound is a pivotal reagent in modern organic synthesis and medicinal chemistry. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The benzyloxy and fluoro substituents on the phenyl ring modulate the electronic properties and steric profile of the molecule, offering unique reactivity and making it a valuable building block for drug discovery programs.
This technical guide provides a comprehensive examination of the physical and structural characteristics of this compound. Moving beyond a simple datasheet, this document offers an in-depth perspective for researchers, scientists, and drug development professionals. It explains the causality behind its observed properties, details the protocols for its characterization, and provides essential guidance on handling and storage to ensure its chemical integrity.
Section 1: Macroscopic and Physicochemical Properties
The initial assessment of any chemical reagent begins with its macroscopic physical properties. These characteristics provide the first indicators of identity and purity.
Physical State and Appearance
This compound is typically supplied as a solid at ambient temperature.[1] Its appearance is most often described as a light brown to brown solid .[1] Closely related isomers, such as 2-(Benzyloxy)-5-fluorophenyl)boronic acid, are often described as white to off-white or pale yellow crystalline powders or crystals.[2][3] The coloration of the title compound may be inherent to its molecular structure or indicative of trace impurities or degradation products. Therefore, a visual inspection of color and form (e.g., crystalline, amorphous powder) is a critical first step in quality assessment.
Quantitative Physical Properties
A summary of the key physical and chemical properties for this compound is presented below. It is important to note that some of these values are predicted through computational models, while others are derived from experimental data of the compound or its close isomers.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BFO₃ | [4] |
| Molecular Weight | 246.04 g/mol | [4] |
| Appearance | Light brown to brown Solid | [1] |
| Melting Point (°C) | 106 - 114 (Isomer data) | [4] |
| Boiling Point (°C) | 439.6 ± 55.0 (Predicted) | [1] |
| Density (g/cm³) | 1.26 ± 0.1 (Predicted) | [1] |
| pKa | 7.90 ± 0.58 (Predicted) | [1] |
Solubility Profile
The solubility of a reagent is critical for its application in synthesis and for the development of purification and formulation protocols. Based on the general behavior of arylboronic acids, a qualitative solubility profile for this compound can be reliably predicted.
-
Polar Organic Solvents: The compound is expected to be soluble in most polar organic solvents, such as diethyl ether, acetone, ethanol, and 3-pentanone.[5][6]
-
Nonpolar Organic Solvents: Solubility is expected to be poor in nonpolar hydrocarbons like hexanes, methylcyclohexane, and carbon tetrachloride.[5][6]
-
Aqueous Solvents: Like most arylboronic acids, it is expected to have low solubility in water.[5][7]
This solubility pattern arises from the dual nature of the molecule: the nonpolar aromatic rings favor dissolution in organic media, while the polar boronic acid moiety contributes to its solubility in more polar solvents.
Section 2: Structural Form and Chemical Stability
The "form" of a boronic acid extends beyond its macroscopic appearance to its molecular structure and inherent stability, which are deeply interconnected.
The Monomer-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine .[5][8] This equilibrium is a crucial aspect of the compound's physical form.
The dehydration is often driven by heat or storage in a dry environment.[5] Consequently, commercial batches of this compound may exist as a mixture of the free boronic acid and its corresponding boroxine. This is not necessarily a sign of degradation, as the reaction is reversible; the boroxine can readily hydrolyze back to the monomeric boronic acid in the presence of water, a common condition in many synthetic reactions. However, the presence of boroxine can affect the material's solubility and requires consideration during quantitative analysis.
Factors Influencing Chemical Stability
Beyond dehydration, the integrity of this compound is influenced by its susceptibility to two primary degradation pathways:
-
Oxidative Deboronation: In the presence of reactive oxygen species, boronic acids can undergo oxidation, leading to the cleavage of the carbon-boron bond and formation of a phenol.[9][10]
-
Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is particularly relevant in aqueous media.[9][11]
The stability of the C-B bond is influenced by the electronic nature of the substituents on the aromatic ring.[10] Proper handling is therefore essential to prevent degradation and ensure the reagent's efficacy.
Recommended Storage and Handling
To maintain the chemical integrity and purity of this compound, strict storage and handling protocols are necessary.
-
Storage: The compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent both hydrolysis of potential boroxine content and oxidative degradation.[1][2][12] Refrigeration at 2-8°C is recommended to minimize thermal decomposition and dehydration.[1]
-
Handling: As a skin and eye irritant, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[13][14] All handling should be performed in a well-ventilated fume hood to avoid inhalation of the solid powder.[15]
Section 3: Experimental Protocols for Characterization
Verifying the physical properties and identity of a reagent is a cornerstone of scientific integrity. The following protocols provide step-by-step methodologies for the characterization of this compound.
Protocol for Visual and Microscopic Inspection
Objective: To perform a preliminary assessment of the material's physical state, color, and crystalline form.
Methodology:
-
Macroscopic Inspection: In a well-lit area, observe a small sample of the material against a white background. Record the color (e.g., light brown, brown) and overall form (e.g., fine powder, crystalline solid). Note any heterogeneity.
-
Microscopic Inspection: Place a small amount of the solid on a microscope slide. Under low-power magnification, observe the particle morphology. Note whether the particles appear as well-defined crystals or as an amorphous powder.
Protocol for Melting Point Determination
Objective: To determine the melting point range of the solid, which serves as a crucial indicator of purity.[16] Impurities typically cause a depression and broadening of the melting range.
Methodology:
-
Sample Preparation: Finely crush a small amount of the solid into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
Initial Rapid Determination: Place the capillary in a melting point apparatus and heat at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.
-
Precise Determination: Prepare a new sample. Set the starting temperature of the apparatus to ~20 °C below the approximate melting point found in the previous step.
-
Heating and Observation: Heat at a slow rate (1-2 °C/min).
-
Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass has melted (T₂). The melting range is reported as T₁ - T₂. A sharp range (e.g., 1-2 °C) is indicative of high purity.
Protocol for NMR Spectroscopic Analysis
Objective: To confirm the chemical structure and assess the purity of the compound. For this fluorinated molecule, ¹H, ¹⁹F, and ¹¹B NMR are particularly informative.[17][18][19]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The aromatic protons will appear between 7.0-8.0 ppm, with complex splitting due to H-H and H-F couplings. The benzylic protons (CH₂) should appear as a singlet around 5.0-5.5 ppm. The boronic acid protons (B(OH)₂) will be a broad singlet whose chemical shift is highly dependent on solvent, concentration, and water content.[18]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance is expected, confirming the presence of the fluorine atom.
-
¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. A broad signal is typical for the tricoordinate boron species.[19] Using a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[17]
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to check for the correct proton ratios. The absence of significant impurity signals confirms the sample's purity.
Section 4: Integrated Analytical Workflow
A systematic workflow ensures that a new or synthesized batch of this compound is properly characterized before its use in critical applications. The following diagram illustrates a logical sequence of analysis.
Caption: Quality control workflow for this compound.
Conclusion
The physical form and appearance of this compound are defined by more than its macroscopic state as a light brown to brown solid. Its character is deeply rooted in its molecular structure, particularly the dynamic equilibrium between the monomeric acid and its trimeric boroxine anhydride. A comprehensive understanding of its physical properties, solubility, and inherent instabilities (dehydration, oxidation, and protodeboronation) is paramount for its effective utilization. By employing the systematic analytical protocols detailed in this guide—from visual inspection and melting point determination to multinuclear NMR spectroscopy—researchers can confidently verify the identity, purity, and integrity of this valuable synthetic building block, ensuring the reliability and success of their scientific endeavors.
References
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Google Scholar.
- Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed.
- Stability and Synthesis of Phenylboronic Acids. (1959). Journal of the American Chemical Society. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (2021).
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PubMed.
- Properties of a Model Aryl Boronic Acid and Its Boroxine. (n.d.). PubMed.
- Phenylboronic acid. (n.d.). Wikipedia.
- Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks.
- Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020).
- Experiment 1 - Melting Points. (n.d.). University of Toronto.
- (5-Benzyl-2-fluorophenyl)boronic acid. (n.d.). PubChem.
- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (n.d.). RSC Publishing.
- Experiment 2 Identification of Compounds through Physical and Chemical Changes. (n.d.). EMPIRE SCIENCE RESOURCES.
- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025). Chemistry LibreTexts. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
- Experiment 2 - Using Physical Properties to Identify an Unknown Liquid. (n.d.). University of California, Irvine.
- How to determine the physical state of a reactant or product in a chemical equation? (2020). Chemistry Stack Exchange. [Link]
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). Organic Letters. [Link]
- SAFETY DATA SHEET - 4-Cyano-2-fluorophenylboronic acid. (2011). Fisher Scientific. [Link]
- Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (n.d.). The Royal Society of Chemistry.
- 2-Fluorophenylboronic acid. (n.d.). PubChem.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PMC - NIH. [Link]
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (n.d.). PubMed.
Sources
- 1. 5-(Benzyloxy)-2-fluorophenylboronic acid CAS#: 1217500-68-9 [m.chemicalbook.com]
- 2. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. 779331-47-4 CAS MSDS (2-Benzyloxy-5-fluorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.cn]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Chan-Lam Cross-Coupling with (5-(Benzyloxy)-2-fluorophenyl)boronic Acid
Introduction: The Strategic Value of Chan-Lam Coupling
The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Among the reactions available to synthetic chemists, the Chan-Lam cross-coupling stands out for its operational simplicity, mild conditions, and use of an inexpensive and abundant copper catalyst.[3][4] Unlike palladium-catalyzed methods like the Buchwald-Hartwig reaction, Chan-Lam couplings can often be performed at room temperature and open to the air, making them highly practical for rapid library synthesis and process development.[3][5]
This guide focuses on the application of a specific, functionally rich building block, (5-(Benzyloxy)-2-fluorophenyl)boronic acid , in Chan-Lam cross-coupling reactions. The unique substitution pattern of this reagent—a fluorine atom ortho to the boronic acid and a benzyloxy group para to it—offers distinct advantages for creating complex molecular architectures. The fluorine atom can modulate the electronic properties of the aryl ring and provide a potential site for metabolic blocking or hydrogen bonding, while the benzyloxy group can be a precursor to a phenol for further functionalization. This document provides a detailed protocol, mechanistic insights, and practical guidance for researchers aiming to leverage this powerful reaction.
Reagent Profile: this compound
This boronic acid is a versatile building block for constructing complex organic molecules.[6][7] Its fluorine substitution can enhance reactivity and selectivity in cross-coupling reactions.[6]
Key Properties:
-
Molecular Formula: C₁₃H₁₂BFO₃
-
Molecular Weight: 246.05 g/mol
-
Appearance: Typically a white to off-white solid.
-
Storage: Should be stored under an inert atmosphere at room temperature to prevent degradation. Boronic acids can dehydrate over time to form boroxines, which may exhibit different reactivity.[8]
The strategic placement of the fluorine and benzyloxy groups makes this reagent particularly valuable for synthesizing diaryl ethers and aryl amines that are common motifs in pharmacologically active compounds.[9][10]
The Mechanism of Chan-Lam Cross-Coupling
While the precise mechanism of the Chan-Lam coupling has been a subject of extensive study and can be complex, a generally accepted catalytic cycle provides a strong framework for understanding the reaction.[3][11] The process is an oxidative coupling, uniquely involving two nucleophilic partners: the boronic acid and the N-H or O-H containing compound.[12]
The key steps are believed to be:
-
Transmetalation: The aryl group from the boronic acid is transferred to a Cu(II) species. The presence of a base can facilitate this step.
-
Coordination: The amine or alcohol nucleophile coordinates to the copper center.
-
Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.[3][11]
-
Oxidation: The Cu(I) catalyst is re-oxidized to the active Cu(II) state by an oxidant, which is most commonly molecular oxygen from the air.[5][11]
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Detailed Experimental Protocol: N-Arylation of a Primary Amine
This protocol describes a general procedure for the N-arylation of a primary aliphatic amine with this compound.
Reaction Scheme: this compound + R-NH₂ → 5-(Benzyloxy)-2-fluoro-N-(R)aniline
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 246.05 | 1.0 | 1.0 | 246 mg |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.2 | 1.2 | 129 mg (131 µL) |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 0.1 | 0.1 | 18.2 mg |
| Pyridine | 79.10 | 2.0 | 2.0 | 158 mg (162 µL) |
| Dichloromethane (DCM) | - | - | - | 10 mL |
| 4Å Molecular Sieves | - | - | - | ~500 mg |
Step-by-Step Procedure
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol, 1.0 equiv.) and copper(II) acetate (18.2 mg, 0.1 mmol, 0.1 equiv.).
-
Add Sieves: Add approximately 500 mg of activated 4Å molecular sieves.
-
Scientist's Note: Molecular sieves are crucial for minimizing side reactions, particularly the formation of oxidation byproducts by removing trace water.[12] The sieves should be activated by heating under vacuum before use.
-
-
Solvent and Reagents: Add Dichloromethane (DCM, 10 mL). Begin stirring the suspension. Add the primary amine (1.2 equiv.) followed by pyridine (2.0 equiv.).
-
Reaction Conditions: Leave the flask open to the atmosphere (or attach a balloon filled with air/oxygen) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 8-24 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and copper salts, washing the pad with additional DCM or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Caption: General experimental workflow for the Chan-Lam N-arylation.
Optimization and Troubleshooting
The Chan-Lam coupling, while robust, can be sensitive to substrates and conditions, and is sometimes considered unreliable.[8] Low yields are a common issue.[8]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Poor quality boronic acid (boroxine formation); Steric hindrance. | Try different copper sources (e.g., CuCl, Cu(OTf)₂).[11][15] Check boronic acid purity. Increase reaction temperature (e.g., to 40-50 °C).[5] Use excess boronic acid (1.5-2.0 equiv.).[16] |
| Byproduct Formation | Protodeboronation (loss of B(OH)₂ group); Homocoupling of boronic acid. | Ensure the reaction medium is not overly acidic. The base helps sequester acid generated.[12] Ensure sufficient oxidant (air/O₂) is present.[14] |
| Slow Reaction | Low catalyst activity; Electron-deficient coupling partners. | Increase catalyst loading (e.g., to 20 mol%). Try a different solvent like Methanol or THF.[11][16] Consider using a ligand like TMEDA or DMAP.[11] |
Applications in Drug Discovery
The products derived from this compound via Chan-Lam coupling are valuable scaffolds in medicinal chemistry. Diaryl ethers and N-aryl amines are prevalent in a vast number of FDA-approved drugs and clinical candidates.[2][17] The ability to rapidly and efficiently synthesize libraries of these compounds under mild conditions is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.[1][10]
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Boronic Acids: While generally stable, boronic acids can be irritants. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- NROChemistry. Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Kaur, N., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Frontiers in Chemistry.
- Organic Chemistry Portal. (2014). Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Organic-Chemistry.org.
- Organic Chemistry Portal. Chan-Lam Coupling. Organic-Chemistry.org.
- Isidro-Llobet, A., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews.
- Wikipedia. Chan–Lam coupling. Wikipedia.
- Zahoor, A. F., et al. (2019). Chan–Lam coupling by using carbazole based boronic acid. ResearchGate.
- Kaur, N., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis.
- Schaper, F., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis.
- Isidro-Llobet, A., et al. (2019). Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace.
- Slideshare. (2018). CHAN LAM COUPLING.
- Zahoor, A. F., et al. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity.
- Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry.
- The Organic Chemistry Tutor. (2022). Chan-Lam Coupling. YouTube.
- Reddit. (2023). I desperately need help and I'm out of answers.r/OrganicChemistry.
- Baumann, M., et al. (2015). Optimisation of the Chan-Lam reaction in continuous flow. ResearchGate.
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 17. CHAN LAM COUPLING | PPTX [slideshare.net]
Application Note & Protocols: Strategic Synthesis of Biaryl Scaffolds Using (5-(Benzyloxy)-2-fluorophenyl)boronic Acid
Introduction: The Strategic Value of (5-(Benzyloxy)-2-fluorophenyl)boronic Acid
Biaryl structures are foundational cores in numerous top-selling pharmaceuticals and advanced materials.[1][2] Their synthesis, most powerfully achieved via the Suzuki-Miyaura cross-coupling reaction, allows for the precise and modular construction of complex molecular architectures.[2][3] The selection of the boronic acid partner is a critical design choice that dictates the functionality and properties of the final compound.
This compound is a particularly strategic building block for several reasons:
-
Protected Phenolic Moiety: The benzyloxy group serves as a robust protecting group for a phenol. This allows the core Suzuki-Miyaura coupling to proceed without interference from a potentially reactive hydroxyl group. The resulting biaryl can then be deprotected to reveal the phenol, a key functional group for hydrogen bonding interactions in biological targets or a handle for further chemical modification.
-
Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a significant electronic and conformational influence. Its electron-withdrawing nature can modulate the reactivity of the boronic acid.[4] Post-synthesis, the ortho-fluorine can enhance metabolic stability, improve membrane permeability, and enforce a specific dihedral angle between the aryl rings, which can be critical for optimizing binding affinity to a biological target.[5]
This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and troubleshooting strategies for effectively utilizing this versatile reagent in biaryl synthesis.
The Suzuki-Miyaura Coupling: Mechanistic Insights
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organohalide or triflate.[3] The reaction proceeds through a well-established catalytic cycle, the understanding of which is paramount for rational optimization and troubleshooting.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[2][3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-activated, where the base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Data
Reproducibility requires meticulous attention to detail. The following sections provide a generalized protocol that serves as an excellent starting point, alongside a table of conditions that can be adapted for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is designed for a 1.0 mmol scale reaction.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v, 10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction Vessel (e.g., oven-dried Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can lead to catalyst degradation and homocoupling side reactions.[6]
-
Solvent Addition: Add the degassed solvent system (10 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the consumption of the limiting reagent is observed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Optimization of Reaction Parameters
The optimal conditions are highly substrate-dependent. The following table summarizes common variables and starting points for optimization.[4][7][8]
| Parameter | Reagent/Condition | Rationale & Causality |
| Aryl Partner (Ar-X) | Aryl Iodide > Aryl Bromide > Aryl Triflate >> Aryl Chloride | The C-X bond strength dictates the ease of oxidative addition. Aryl chlorides are challenging and often require specialized, bulky, electron-rich phosphine ligands and stronger bases.[3][9] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) precursors like Pd(OAc)₂ require a phosphine ligand (e.g., SPhos, XPhos, JohnPhos) to form the active catalyst in situ.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | The base activates the boronic acid for transmetalation. Cs₂CO₃ and K₃PO₄ are stronger bases often used for less reactive partners. Fluoride bases can be effective but may also form unreactive boronate species if concentrations are not optimized.[10][11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | A biphasic system with water is common, as it helps dissolve the inorganic base. Anhydrous conditions are also used, particularly with bases like K₃PO₄. |
| Temperature | 80 - 120 °C (Conventional) or 100 - 160 °C (Microwave) | Higher temperatures accelerate the reaction, especially for less reactive halides. Microwave irradiation can significantly reduce reaction times.[8] |
Post-Coupling Strategy: Deprotection of the Benzyl Ether
A key advantage of using this compound is the ability to unmask the phenol post-coupling. The choice of deprotection method is critical to avoid affecting other functional groups in the molecule.
Protocol: Catalytic Hydrogenolysis
This is the most common and often cleanest method for benzyl ether cleavage.[12]
Materials:
-
Benzyloxy-biaryl compound (1.0 mmol)
-
Palladium on Carbon (10% Pd/C, ~10 mol% Pd)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen Source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the benzyloxy-biaryl compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenolic biaryl.
Causality Note: This method is not suitable for molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.[12]
Alternative Deprotection Methods
For substrates sensitive to hydrogenation, other methods can be employed:
-
Oxidative Cleavage with DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, sometimes requiring photoirradiation for non-activated benzyl ethers.[13]
-
Ozonolysis: Ozone can oxidatively remove benzyl groups under mild conditions, which is particularly useful in carbohydrate chemistry.[14]
Troubleshooting & Optimization Workflow
Even robust reactions can encounter issues. The most common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl.[6]
Visualizing the Troubleshooting Process
Sources
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 14. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
Introduction: A Privileged Scaffold in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and the use of versatile building blocks are paramount for developing novel molecules with enhanced properties.[1] Boronic acids have emerged as indispensable intermediates due to their stability, low toxicity, and broad reactivity in metal-catalyzed cross-coupling reactions.[2][3]
(5-(Benzyloxy)-2-fluorophenyl)boronic acid is a particularly valuable reagent that combines several key structural features. The ortho-fluoro substituent significantly modulates the electronic properties of the aromatic ring, which can enhance metabolic stability and binding affinity in drug candidates.[1] The benzyloxy group serves as a robust protecting group for a phenol, allowing for late-stage deprotection to reveal a key functional handle for further derivatization or to serve as a crucial pharmacophore.[4] This guide provides in-depth application notes, mechanistic insights, and detailed protocols for the effective use of this versatile building block in key palladium-catalyzed transformations.
Core Concepts & Mechanistic Considerations
A deep understanding of the underlying principles governing palladium catalysis is crucial for optimizing reactions involving complex substrates like this compound.
The Palladium Cross-Coupling Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states. The canonical Suzuki-Miyaura reaction serves as an excellent model to illustrate these fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.
Caption: General Pd(0)/Pd(II) Catalytic Cycle for Suzuki-Miyaura Coupling.
The Influence of the ortho-Fluoro Substituent
The fluorine atom at the C2 position is not a passive spectator. Its strong electron-withdrawing nature and steric presence influence the reaction in several ways:
-
Electronic Effects: The inductive effect of fluorine can decrease the electron density of the aromatic ring, potentially affecting the rates of oxidative addition and reductive elimination.
-
C-F Bond Activation: While the C-F bond is the strongest carbon-halogen bond, under harsh conditions or with highly active catalyst systems, direct oxidative addition into the C-F bond can occur, leading to undesired side products.[7][8][9] This is particularly relevant for polyfluorinated arenes but should be a consideration when optimizing for very challenging couplings.[10] The choice of a catalyst system that selectively activates the C-B bond over the C-F bond is therefore critical.
-
Protodeboronation: The electron-withdrawing nature of the fluoro group can make the boronic acid more susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially in the presence of water and a strong base. Using anhydrous solvents or boronate esters can mitigate this side reaction.[11]
The Benzyloxy Protecting Group
The benzyl ether is a widely used protecting group for phenols due to its stability across a broad range of reaction conditions, including the basic media typical of many cross-coupling reactions.[4]
-
Stability: It is generally inert to the conditions of Suzuki, Heck, and Sonogashira couplings.
-
Deprotection: The most common and efficient method for its removal is catalytic hydrogenolysis.[12] This reaction involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C).[13][14] This clean transformation yields the desired phenol and toluene as the only byproduct.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds and is the most common application for this compound.
Application Note: Causality Behind Experimental Choices
Successfully coupling this substrate, which is both sterically influenced by the ortho-fluoro group and electronically modified, requires careful selection of reagents.
-
Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may prove sluggish. The key to high yields is the use of bulky and electron-rich phosphine ligands. Biarylphosphine ligands such as SPhos and XPhos are highly effective.[11] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the subsequent reductive elimination.
-
Base Selection: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective without being overly harsh, which helps to minimize protodeboronation.[11][15] Carbonates like K₂CO₃ or Cs₂CO₃ can also be effective.
-
Solvent System: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane or tetrahydrofuran (THF) with water (e.g., 4:1 or 2:1 ratio) are common.[15][16] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Data Summary: Recommended Conditions for Challenging Suzuki-Miyaura Couplings
The following table summarizes catalyst systems proven to be effective for challenging Suzuki-Miyaura couplings, including those with electron-deficient or sterically hindered boronic acids.
| Coupling Partner | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF / H₂O (2:1) | 40 - 60 | 85-95 |
| Aryl Chloride | Pd₂(dba)₃ (1-2) | XPhos (2.5-4) | K₃PO₄ (2) | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | 75-90 |
| Heteroaryl Bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane | 80 | 80-95 |
| Sterically Hindered Aryl Bromide | XPhos Pd G3 (1-3) | - | K₃PO₄ (2) | Toluene or Dioxane | 90 - 110 | >80 |
| Note: This table compiles representative data; conditions should be optimized for each specific substrate combination.[11][15][17] |
Detailed Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio, to achieve a 0.1 M concentration of the aryl bromide) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Application 2: Oxidative Heck Reaction
While the classic Heck reaction couples aryl halides with olefins, the oxidative Heck variant allows for the direct use of boronic acids.[18][19] This method avoids the need for a halide precursor, offering a different synthetic route.
Application Note: Mechanism and Key Reagents
The oxidative Heck reaction requires an oxidant to regenerate the Pd(II) species from the Pd(0) formed after the C-C bond formation, thus closing the catalytic cycle.[18] Common oxidants include benzoquinone (BQ), Cu(OAc)₂, or even molecular oxygen. The reaction is often performed under base-free conditions.
Detailed Protocol 2: Oxidative Heck Coupling with an Olefin
This protocol outlines a procedure for coupling this compound with an electron-deficient olefin like n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
1,4-Benzoquinone (BQ) (1.1 equiv)
-
Acetone or DMF, anhydrous
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and 1,4-benzoquinone (1.1 equiv).
-
Add anhydrous acetone or DMF to dissolve the solids.
-
Add n-butyl acrylate (1.5 equiv) to the mixture.
-
Seal the vial tightly and heat the reaction mixture to 60-80 °C.
-
Stir for 12-24 hours, monitoring progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application 3: Post-Coupling Deprotection
Once the desired carbon-carbon bond has been formed, the final step is often the deprotection of the benzyloxy group to reveal the phenol.
Application Note: Catalytic Hydrogenolysis
This is the most reliable method for benzyl ether cleavage.[12] The reaction is clean, high-yielding, and the catalyst can be easily removed by filtration. It is crucial to ensure that other functional groups in the molecule (e.g., olefins, alkynes, nitro groups) are not susceptible to reduction under these conditions. If they are, alternative deprotection methods like using BCl₃ may be required.[14]
Detailed Protocol 3: Benzyl Group Deprotection via Hydrogenolysis
Materials:
-
Benzyloxy-protected compound (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt%, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Reaction flask
Procedure:
-
Dissolve the benzyloxy-protected compound in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., flush with nitrogen or argon). The catalyst is flammable.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once complete, carefully vent the hydrogen and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol product, which can be further purified if necessary.
Troubleshooting Common Issues
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.[16]
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Inappropriate ligand/base combination; Protodeboronation. | Use a precatalyst or a more active ligand system (e.g., XPhos, SPhos).[11] Screen different bases (K₃PO₄, Cs₂CO₃). Use anhydrous solvents or switch to the corresponding boronate ester. |
| Protodeboronation | Presence of excess water; Base is too strong; Reaction temperature is too high. | Use carefully dried solvents and reagents. Use a milder base (e.g., K₂CO₃). Lower the reaction temperature and monitor for longer times. |
| Incomplete Reaction | Insufficient catalyst loading; Deactivated catalyst. | Increase catalyst loading to 3-5 mol%. Ensure the reaction is under a strict inert atmosphere to prevent catalyst oxidation. |
| Incomplete Deprotection | Poor quality Pd/C catalyst; Insufficient hydrogen pressure. | Use fresh, high-quality Pd/C. Ensure the system is properly sealed and under a positive pressure of H₂. If the substrate is complex, a higher pressure system (Parr apparatus) may be needed. |
References
- BenchChem. (2025). catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
- MDPI. (n.d.).
- Smolecule. (n.d.). Buy 5-(Benzyloxy)-2-bromophenylboronic acid.
- Wikipedia. (n.d.).
- The Weizmann Institute of Science. (n.d.).
- Chem-Impex. (n.d.). 2-Benzyloxy-5-fluorophenylboronic acid.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions.
- MDPI. (n.d.).
- BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of 2-Benzyloxy-4-fluorophenylboronic acid.
- Semantic Scholar. (2023).
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PMC - PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Chemical Communications (RSC Publishing). (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Liverpool IT Services. (n.d.). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.).
- PMC - NIH. (2018).
- ResearchGate. (n.d.). Deprotection of benzyl groups.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- MDPI. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5-(Benzyloxy)-2-bromophenylboronic acid [smolecule.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pcliv.ac.uk [pcliv.ac.uk]
- 19. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Benzofurans Utilizing (5-(Benzyloxy)-2-fluorophenyl)boronic Acid
Introduction: The Benzofuran Scaffold and a Multifunctional Reagent
The benzofuran nucleus is a privileged heterocyclic scaffold frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[1][2][3] Consequently, the development of efficient and modular synthetic routes to access structurally diverse benzofurans is a paramount objective for researchers in medicinal chemistry and drug development.[4]
This guide focuses on the strategic application of (5-(Benzyloxy)-2-fluorophenyl)boronic acid, a versatile and multifunctional building block, in the synthesis of highly substituted benzofurans. Boronic acids are generally stable, non-toxic, and indispensable reagents for carbon-carbon bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction.[5][6] The subject of this note, this compound, offers a unique combination of functionalities that can be exploited in elegant, tandem reaction sequences to rapidly construct the benzofuran core.
Herein, we explore the causality behind its use, detailing a robust protocol that leverages its distinct chemical attributes:
-
Boronic Acid Moiety: Serves as the handle for palladium-catalyzed Suzuki-Miyaura cross-coupling.[7]
-
Ortho-Fluoro Substituent: Functions as an excellent leaving group in a subsequent intramolecular nucleophilic aromatic substitution (SNAr) cyclization step. The high electronegativity of fluorine activates the aromatic ring for this key transformation.[8]
-
Benzyloxy Group: Acts as a stable protecting group for a phenol, which can be readily removed in a final step to reveal a valuable functional handle for further molecular diversification.
Application Notes: Mechanistic Insights and Strategic Considerations
The Causality Behind the Synthetic Strategy: A Tandem Suzuki-SNAr Approach
The protocol described in this guide is a one-pot, two-step tandem reaction. It commences with a Suzuki-Miyaura cross-coupling between this compound and an α-haloketone (e.g., phenacyl bromide). This initial step constructs a key α-arylketone intermediate. The true elegance of this method lies in the subsequent, in-situ intramolecular cyclization.
The electron-withdrawing nature of the ketone in the intermediate, coupled with the inherent activation provided by the ortho-fluorine atom, renders the ipso-carbon highly electrophilic. Under basic conditions, the enolate of the ketone is formed, which then acts as an intramolecular O-nucleophile. This nucleophile attacks the activated ipso-carbon, displacing the fluoride ion via a nucleophilic aromatic substitution (SNAr) mechanism to forge the dihydrobenzofuran ring. A final dehydration step, often facilitated by the reaction conditions or a mild acid workup, yields the aromatic benzofuran scaffold.
This tandem strategy is highly efficient, minimizing purification steps and improving overall yield by telescoping two distinct transformations into a single operation. The choice of an ortho-fluoro substituent over other halogens (Cl, Br, I) is deliberate; while C-F bonds are strong, fluorine's high electronegativity provides potent activation for SNAr, making it an ideal leaving group for this type of cyclization.[9]
Diagram of Proposed Catalytic and Cyclization Pathway
Below is a diagram illustrating the proposed sequential Suzuki-Miyaura coupling and intramolecular SNAr cyclization pathway.
Caption: Tandem Suzuki coupling and intramolecular SNAr cyclization.
Experimental Protocol: Synthesis of 5-(Benzyloxy)-2-arylbenzofuran
This protocol describes a general procedure for the synthesis of a 5-(benzyloxy)-2-arylbenzofuran derivative from this compound and a substituted phenacyl bromide.
Materials and Reagents
-
This compound (1.0 equiv)
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one) (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)
-
SPhos (Spherical Phosphine Ligand) (0.06 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow for benzofuran synthesis.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, anhydrous potassium carbonate, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (e.g., a 4:1 v/v ratio) via syringe. Finally, add the α-bromoacetophenone derivative.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting boronic acid is consumed (typically 12-18 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 5-(benzyloxy)-2-arylbenzofuran product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization Data and Expected Yields
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields in this tandem reaction. The following table summarizes conditions adapted from similar palladium-catalyzed enolate arylations and cyclizations.[10][11]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Expected Yield |
| 1 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 110 | Good to High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (3) | Dioxane | 110 | Good to High |
| 3 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene | 110 | Moderate |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | Moderate |
Yields are qualitative estimates based on literature precedents for similar transformations and may vary depending on the specific substrates used.
Troubleshooting and Key Considerations
-
Low Yield of Suzuki Coupling: If the initial C-C bond formation is sluggish, ensure all reagents and solvents are strictly anhydrous and the system is thoroughly degassed. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos are often superior.
-
Incomplete Cyclization: If the α-aryl ketone intermediate is isolated in significant quantities without cyclizing, a stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK) may be required to facilitate enolate formation. However, stronger bases can also promote side reactions.
-
Deboronation of Starting Material: Premature cleavage of the C-B bond can occur under harsh conditions. Ensure the reaction is not heated for an unnecessarily long time and that the base is not excessively strong.
-
Deprotection of Benzyloxy Group: The benzyloxy group is generally stable to these conditions. If cleavage is observed, consider lowering the reaction temperature or using a milder base. The final deprotection can be cleanly achieved post-synthesis using standard methods like catalytic hydrogenation (H₂, Pd/C).
Conclusion
This compound is a highly effective and strategic reagent for the synthesis of substituted benzofurans. Its unique trifunctional nature enables a powerful one-pot tandem Suzuki-Miyaura coupling and intramolecular SNAr cyclization. This approach offers an efficient, modular, and step-economical route to a versatile scaffold of significant interest to the pharmaceutical and materials science communities. The protocol and insights provided herein serve as a robust starting point for researchers aiming to leverage this valuable building block in their synthetic endeavors.
References
- [ACS Publications] Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (URL: [Link])
- [ACS Publications] Palladium-Catalyzed Intramolecular O-Arylation of Enolates: Application to Benzo[b]furan Synthesis. (URL: [Link])
- [Organic Chemistry Portal] One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Aryl
- [Organic Chemistry Portal] Benzofuran synthesis. (URL: [Link])
- [National Institutes of Health (NIH)
- [National Institutes of Health (NIH)
- [Pak. J. Pharm. Sci.] Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (URL: [Link])
- [Semantic Scholar] One-pot synthesis of benzofurans via palladium-catalyzed enolate aryl
- [ACS Publications] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- [National Institutes of Health (NIH)
- [ResearchGate] Research Progress on the Synthesis of Intramolecular Benzofuran Deriv
- [ResearchGate] Preparation of 2-Arylbenzofurans. (URL: [Link])
- [National Institutes of Health (NIH)
- [Pakistan Journal of Pharmaceutical Sciences] Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (URL: [Link])
- [National Institutes of Health (NIH)] Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (URL: [Link])
- [Pakistan Journal of Pharmaceutical Sciences] Suzuki-Miyaura reaction, benzofuran, Molecular Docking, Anti-urease, ?-glucosidase, DFT studies. (URL: [Link])
- [National Institutes of Health (NIH)
- [National Institutes of Health (NIH)] Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. (URL: [Link])
- [Semantic Scholar] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- [Journal of Chemical and Pharmaceutical Research] Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (URL: [Link])
- [ResearchGate] Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (URL: [Link])
- [National Institutes of Health (NIH)] Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (URL: [Link])
- [ChemRxiv] Which boronic acids are used most frequently for synthesis of bioactive molecules. (URL: [Link])
- [MDPI] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- [ResearchGate] Methods for the synthesis of benzofurans and the procedure described in this work. (URL: [Link])
- [ScienceOpen] Natural source, bioactivity and synthesis of benzofuran deriv
- [National Institutes of Health (NIH)] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (URL: [Link])
- [ResearchGate] The Many Roles for Fluorine in Medicinal Chemistry. (URL: [Link])
Sources
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 11. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. | Semantic Scholar [semanticscholar.org]
Applications of (5-(Benzyloxy)-2-fluorophenyl)boronic acid in medicinal chemistry
An Application Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid in Medicinal Chemistry
Prepared by: A Senior Application Scientist
Foreword: A Building Block of Strategic Importance
In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of a program's success. We don't merely seek reagents that enable a desired transformation; we seek "intelligent" building blocks that embed strategic advantages into the molecular architecture from the very first step. This compound is a premier example of such a reagent. Its utility extends far beyond its role as a simple coupling partner in palladium-catalyzed reactions. The thoughtful arrangement of its three key functional moieties—the boronic acid, the ortho-fluoro substituent, and the para-benzyloxy group—provides medicinal chemists with a powerful tool for crafting complex molecules with desirable pharmacokinetic and pharmacodynamic properties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying scientific rationale, offering field-proven insights into the application of this versatile reagent. We will explore its core reactivity in the Suzuki-Miyaura coupling, showcase its application in the synthesis of high-value medicinal scaffolds like kinase inhibitors, and provide practical guidance for troubleshooting common experimental challenges.
Part 1: The Strategic Anatomy of a Privileged Reagent
The efficacy of this compound in drug discovery is not accidental; it is a direct result of the synergistic interplay between its constituent parts. Understanding the role of each component is crucial for leveraging its full potential.
-
The Boronic Acid Moiety: This functional group is the reactive engine of the molecule. As a staple of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, it allows for the efficient and predictable formation of carbon-carbon bonds under mild conditions.[1] Boronic acids are generally stable, have low toxicity, and the reaction conditions are tolerant of a wide array of other functional groups, making them indispensable tools for building molecular complexity.[2][3] Upon degradation, aryl boronic acids can break down to boric acid, a "green compound" that is readily eliminated by the body.[2]
-
The ortho-Fluoro Substituent: The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[4][5] Its presence ortho to the boronic acid has profound effects:
-
Modulation of Reactivity: The high electronegativity of fluorine acts as an electron-withdrawing group, influencing the electronic properties of the boronic acid and potentially its reactivity profile in the catalytic cycle.[4][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a position susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's in vivo half-life and bioavailability.[4][5]
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal dipole-dipole interactions within a protein's binding pocket, often leading to a significant increase in target affinity.[5]
-
-
The para-Benzyloxy Group: This group offers a dual strategic advantage.[7]
-
Protecting Group: It serves as a robust protecting group for a phenol. This allows the core coupling reaction to proceed without interference from a potentially acidic hydroxyl group. The benzyl group can be cleanly removed in a later synthetic step (e.g., via catalytic hydrogenation) to reveal the phenol, providing a handle for further diversification or a key pharmacophoric element for target binding.
-
Pharmacophoric Element: In many contexts, the benzyloxy group itself can be a critical part of the pharmacophore, occupying hydrophobic pockets within a target protein to enhance binding and selectivity.
-
Part 2: Core Protocol - The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the primary application for this building block, enabling the synthesis of a vast array of biaryl and heteroaryl-aryl structures. The following protocol provides a reliable, field-tested starting point for coupling this compound with a generic aryl or heteroaryl bromide.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
Reaction: Synthesis of 2-(Aryl)-5-(benzyloxy)-1-fluorobenzene
Materials:
-
This compound
-
Aryl or Heteroaryl Bromide (Ar-Br)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser) and purification supplies
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).
-
Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling nitrogen or argon gas through the solvent for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 0.03 eq). The mixture may change color.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (15 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[8]
Scientist's Notes: The Rationale Behind the Reagents
| Reagent/Condition | Role & Rationale |
| Boronic Acid (1.2 eq) | A slight excess is used to ensure complete consumption of the potentially more expensive or complex aryl halide coupling partner. |
| Pd(PPh₃)₄ Catalyst | A robust, air-stable Pd(0) pre-catalyst that is effective for a wide range of substrates. It is a reliable choice for initial screening. Other catalysts (e.g., those with Buchwald-type ligands) may be required for more challenging couplings. |
| K₂CO₃ (Base) | The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species.[10] K₂CO₃ is a moderately strong base that is generally effective and minimizes side reactions like protodeboronation.[11] |
| Toluene/Water Solvent | This biphasic system is common for Suzuki couplings. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate. |
| Degassing | Crucial for success. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle and promoting undesirable side reactions like the homocoupling of the boronic acid.[9] |
Part 3: Application Showcase - Synthesis of a Benzofuran Kinase Inhibitor Scaffold
Benzofuran derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13][14] Many potent kinase inhibitors incorporate this heterocyclic core.[15] The following is a proposed synthetic pathway leveraging our building block to create a substituted benzofuran scaffold, a common core in Raf kinase inhibitors.
Synthetic Pathway Diagram
Note: The images in the diagram above are placeholders representing the chemical structures at each step of the proposed synthesis.
Protocol: Multi-step Synthesis of a Benzofuran Core
Step 1: Suzuki Coupling
-
Objective: Couple this compound with 1-bromo-2-ethynylbenzene.
-
Procedure: Follow the general Suzuki-Miyaura protocol described in Part 2. Use 1-bromo-2-ethynylbenzene as the aryl bromide coupling partner.
-
Expected Product: 1-(Benzyloxy)-4-fluoro-2-(2-ethynylphenyl)benzene.
Step 2: Debenzylation (Phenol Formation)
-
Objective: Remove the benzyl protecting group to reveal the key phenol intermediate.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add Palladium on Carbon (10% Pd/C, ~0.1 eq by weight).
-
Purge the flask with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude phenol, 4-fluoro-2-(2-ethynylphenyl)phenol, which can often be used directly in the next step.
-
Step 3: O-Alkylation with Propargyl Bromide
-
Objective: Introduce a propargyl group onto the phenol, setting the stage for cyclization.
-
Procedure:
-
Dissolve the phenol from Step 2 (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add propargyl bromide (1.1 eq) dropwise.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC).
-
Filter off the base and concentrate the solvent. Perform an aqueous workup and purify by column chromatography.
-
-
Expected Product: 1-(Prop-2-yn-1-yloxy)-4-fluoro-2-(2-ethynylphenyl)benzene.
Step 4: Intramolecular Cyclization
-
Objective: Form the benzofuran ring via a palladium/copper-catalyzed intramolecular cyclization.
-
Procedure:
-
Dissolve the product from Step 3 (1.0 eq) in a degassed solvent like triethylamine (Et₃N) or a mixture of toluene/Et₃N.
-
Add a catalytic amount of PdCl₂(PPh₃)₂ (0.05 eq) and Copper(I) Iodide (CuI, 0.1 eq).
-
Heat the mixture (e.g., 60-80 °C) under an inert atmosphere until the starting material is consumed.
-
Cool, filter, and concentrate the reaction mixture. Purify by column chromatography.
-
-
Final Product: A substituted benzofuran scaffold, ready for further elaboration into specific kinase inhibitor targets.
Part 4: Troubleshooting & Optimization
Even robust reactions can present challenges. The most common side reaction in Suzuki couplings is the homocoupling of the boronic acid to form a symmetrical biaryl. This reduces the yield of the desired product and complicates purification.[9]
Troubleshooting Decision Tree
Key Optimization Strategies to Minimize Homocoupling:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure all solvents are thoroughly degassed and the reaction is maintained under positive inert gas pressure.[9]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution via syringe pump over 30-60 minutes can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]
-
Use a Slight Excess of the Aryl Halide: Using 1.1-1.2 equivalents of the aryl halide can help push the equilibrium towards the desired cross-coupling pathway.[9]
Conclusion
This compound is more than a reagent; it is a strategic asset in the medicinal chemist's arsenal. Its carefully designed structure provides a direct route to complex molecular architectures while simultaneously embedding features known to enhance drug-like properties. By understanding the rationale behind its design and the nuances of its application in cornerstone reactions like the Suzuki-Miyaura coupling, researchers can accelerate the discovery and development of novel therapeutics.
References
- 2-Benzyloxy-5-fluorophenylboronic acid - Chem-Impex. [URL: https://www.chemimpex.com/product/2-benzyloxy-5-fluorophenylboronic-acid-cas-no-779331-47-4]
- The Role of Fluorinated Boronic Acids in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-fluorinated-boronic-acids-in-modern-drug-discovery-1200966.html]
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10302347/]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503818/]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/brochure/010_suzuki-miyaura_cross_coupling_reaction.pdf]
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Merging-Electron-Deficient-Boronic-Centers-with-in-Adamczyk-W%C3%B3jcik-Sporzy%C5%84ski/7f8a7e44a991f81014a51139417937d58356c867]
- Biological and Medicinal Significance of Benzofuran | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/283478988_Biological_and_Medicinal_Significance_of_Benzofuran]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [URL: https://www.mdpi.com/1420-3049/28/13/5152]
- Application Notes and Protocols: The Use of 4-Benzyloxy-3-fluorobenzoic Acid in the Synthesis of Kinase Inhibitors - Benchchem. [URL: https://www.benchchem.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [URL: https://www.mdpi.com/2072-6694/14/9/2192]
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. [URL: https://www.benchchem.
- Technical Support Center: Suzuki-Miyaura Coupling of 2-Benzyloxy-4-fluorophenylboronic acid - Benchchem. [URL: https://www.benchchem.com/tech-support/S331474]
- Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. [URL: https://www.semanticscholar.org/paper/Design-and-synthesis-of-5%2C6-fused-heterocyclic-as-Ramurthy-Aikawa/4397a66f571b40285a213a7764d85834d8525b6a]
- Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643595b125e3c79a74421458]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099436/]
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [URL: https://www.rose-hulman.edu/class/che/ch431/Exp%201%20-%20Suzuki%20Cross-coupling%20Reaction%20procedure.pdf]
- The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-synthesis-of-novel-kinase-inhibitors-using-Hodson/36f1c40f8074d23d8c199589d977464195c8c50e]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Boronic-Acids-and-Their-Derivatives-in-Medicinal-Silva-Saraiva/537035f2998634e007d4b4e78a2e7c995954602f]
- Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid - Benchchem. [URL: https://www.benchchem.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00127]
- Fluorine in drug discovery: Role, design and case studies. [URL: https://www.pharmacyjournal.org/index.php/ijpps/article/view/4988]
- Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. [URL: https://digibug.ugr.es/handle/10481/72124]
- The modern role of boron as a 'magic element' in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc02888g]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Application Note: (5-(Benzyloxy)-2-fluorophenyl)boronic acid as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorination and Benzyloxy Substitution in Medicinal Chemistry
In the landscape of modern drug discovery, the precise molecular architecture of a pharmaceutical agent is paramount to its efficacy, selectivity, and pharmacokinetic profile. Arylboronic acids have become indispensable tools for medicinal chemists, primarily through their versatile application in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which facilitates the formation of crucial carbon-carbon bonds in complex molecules.[1][2] Among the vast array of available building blocks, (5-(Benzyloxy)-2-fluorophenyl)boronic acid emerges as a reagent of significant strategic value.
This compound uniquely combines two critical pharmacophoric features: a fluorine atom and a benzyloxy group. The incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The strong carbon-fluorine bond often enhances resistance to enzymatic degradation, improving bioavailability.[4] Simultaneously, the benzyloxy moiety serves multiple roles; it can act as a protecting group for a phenol, participate in crucial drug-receptor interactions through hydrophobic and π-stacking interactions, and influence the overall solubility and electronic properties of the molecule.[5][6] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, with a focus on its application in the synthesis of precursors for targeted therapies, such as MEK inhibitors.
Physicochemical Properties and Handling
This compound is a solid at room temperature and should be handled in a well-ventilated area. Like many boronic acids, it may exist in equilibrium with its anhydride (boroxine) form. It is advisable to store the compound under an inert atmosphere at room temperature to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1217500-68-9 | [7] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [8] |
| Molecular Weight | 246.05 g/mol | [8] |
| Appearance | White to very pale yellow powder or crystals | [9] |
| Purity | Typically ≥95% | [8] |
| Storage | Inert atmosphere, room temperature | [8] |
Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Biaryl Scaffolds
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is instrumental in constructing biaryl and heteroaryl-aryl structures, which are common motifs in approved pharmaceuticals.[10] The presence of the 2-fluoro substituent can influence the electronic nature of the boronic acid, potentially affecting its reactivity and the properties of the resulting coupled product.[4]
A key application of this building block is in the synthesis of complex intermediates for targeted cancer therapies. For instance, the structural motif of a substituted fluoro-iodophenyl group is present in Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2.[11] While the direct synthesis of Trametinib involves an iodinated precursor, the use of this compound allows for the modular construction of analogous structures where the iodo group is replaced by a variety of other aryl or heteroaryl moieties, enabling the exploration of the structure-activity relationship (SAR) and the development of new chemical entities.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]
- 9. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.cn]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Optimizing Chan-Lam Amination with Substituted Phenylboronic Acids
Introduction: The Strategic Value of Chan-Lam Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, where aryl amines are ubiquitous structural motifs.[1] The Chan-Lam amination, also known as the Chan-Evans-Lam (CEL) coupling, has emerged as a powerful and practical alternative to traditional palladium-catalyzed methods like the Buchwald-Hartwig amination.[2] This copper-catalyzed cross-coupling reaction uniquely joins two nucleophilic partners—an arylboronic acid and an N-H containing compound (such as an amine, amide, or heterocycle)—to forge a C-N bond.[3][4]
A key advantage of the Chan-Lam coupling is its operational simplicity. The reaction is often conducted under mild conditions, frequently at room temperature and open to the air, using inexpensive and relatively non-toxic copper catalysts.[2][5] This robustness and broad functional group tolerance make it an invaluable tool for medicinal and process chemists, enabling the synthesis of complex molecules without the need for stringent inert atmosphere techniques often required for palladium catalysis.[1][6] This guide provides an in-depth analysis of the reaction conditions, with a specific focus on navigating the challenges and opportunities presented by electronically and sterically diverse substituted phenylboronic acids.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. While the precise mechanism can be complex and dependent on the specific substrates and conditions, a widely accepted catalytic cycle involves copper cycling between Cu(I), Cu(II), and Cu(III) oxidation states.[1][2]
The key steps are generally proposed as follows[1]:
-
Ligand Exchange/Coordination: The reaction initiates with the coordination of the amine nucleophile to the Cu(II) precatalyst (commonly Cu(OAc)₂), displacing a ligand like acetate.
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper center to form an aryl-Cu(II) complex.
-
Oxidation: The aryl-Cu(II) complex is oxidized to a key, highly reactive aryl-Cu(III)-amido intermediate. This step can occur through disproportionation of two Cu(II) species or via another pathway.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) center, releasing the desired arylamine product and a Cu(I) species.
-
Reoxidation: The catalytic cycle is closed by the oxidation of Cu(I) back to the active Cu(II) state, typically by atmospheric oxygen.[3]
Caption: Proposed catalytic cycle for the Chan-Lam amination.
Core Reaction Parameters: A Guide to Optimization
The success of a Chan-Lam amination is highly dependent on the careful selection of several key parameters.
| Parameter | Common Reagents & Conditions | Rationale & Expert Insights |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, Cu₂O, CuI[3] | Cu(OAc)₂ is the most common, inexpensive, and generally effective choice for many standard transformations.[1] The counter-ion can influence reactivity; for instance, Cu(OTf)₂ is sometimes more effective for challenging couplings involving less active nucleophiles.[7] |
| Boronic Acid | Arylboronic acids, Arylboronic acid pinacol esters (BPin) | Phenylboronic acids are the classic substrate. BPin esters offer greater stability but are often less reactive.[8] Overcoming their sluggishness may require additives like boric acid (to sequester pinacol byproduct) or specialized solvent systems.[8][9] |
| Nucleophile | Primary/secondary alkyl & aryl amines, amides, carbamates, sulfonamides, N-heterocycles[4] | The pKa of the N-H bond is a critical factor. Less nucleophilic amines (e.g., electron-poor anilines) or sterically hindered amines may require higher temperatures or the addition of a ligand. |
| Base | Pyridine, Et₃N, (i-Pr)₂NEt, K₂CO₃, or base-free[3] | A base is often included to neutralize acidic byproducts generated during the reaction, which can otherwise inhibit the catalyst.[5] However, many modern protocols have been developed that are base-free, simplifying workup.[4][10] |
| Solvent | CH₂Cl₂, MeCN, THF, MeOH, DMF, Toluene[3] | CH₂Cl₂ and MeCN are excellent starting points. For challenging couplings of BPin esters with aryl amines, a mixed MeCN/EtOH (20:1) solvent system has proven highly effective.[11][12] |
| Atmosphere/Oxidant | Air (O₂), TEMPO, (t-BuO)₂[3] | A key advantage is that atmospheric oxygen is typically sufficient to regenerate the active Cu(II) catalyst from the Cu(I) state.[4] The reaction is therefore conveniently run in a vessel open to the air. |
| Additives | Molecular Sieves (3Å or 4Å), Ligands (e.g., pyridine, phenanthrolines) | Molecular sieves are highly recommended to minimize a common side reaction: the competing C-O coupling with residual water to form phenol byproducts.[1][10] While many reactions are ligand-free, the addition of a ligand can accelerate the reaction and improve yields for difficult substrates.[7] |
| Temperature | Room Temperature to 100 °C[3] | Many couplings proceed efficiently at room temperature . For less reactive partners, such as electron-deficient boronic acids or sterically hindered amines, heating to 50-80 °C is often necessary.[12] |
The Impact of Phenylboronic Acid Substitution
The electronic and steric nature of substituents on the phenylboronic acid has a profound impact on reaction efficiency. A clear understanding of these effects is crucial for predicting outcomes and designing robust reaction conditions.
-
Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃, -tBu) at the para or meta position are generally excellent substrates. They tend to react faster and provide higher yields under standard conditions.[13][14] This is attributed to the increased electron density on the aromatic ring, which facilitates the key transmetalation and/or oxidation steps in the catalytic cycle.
-
Electron-Withdrawing Groups (EWGs): Substrates with EWGs (e.g., -NO₂, -CN, -CF₃, -CO₂Me) are often more challenging. The reaction rates can be significantly slower, and yields may be lower.[10] The reduced electron density on the aryl ring is thought to hinder the oxidative addition step from Cu(II) to Cu(III), a rate-limiting factor in some cases.[10] To overcome this, more forcing conditions may be required, such as:
-
Increased reaction temperature (e.g., 80 °C).
-
The use of a more potent copper source or the addition of a suitable ligand.
-
Longer reaction times. Despite these challenges, functional groups like nitriles are well-tolerated and do not poison the catalyst.[2]
-
-
Steric Hindrance (Ortho-Substituents): Ortho-substituted phenylboronic acids, regardless of their electronic nature, can exhibit reduced reactivity due to steric hindrance. This bulkiness can impede the approach of the boronic acid to the copper center during the transmetalation step, leading to lower yields compared to their meta and para isomers.[13]
Table of Representative Conditions for Substituted Phenylboronic Acids
| Phenylboronic Acid | Amine/N-Nucleophile | Copper Source (mol%) | Base/Ligand (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ (100) | Pyridine (2) | CH₂Cl₂ | RT | 95 | [2] |
| 4-Nitrophenylboronic acid | Imidazole | Cu(OTf)₂ (8) | K₂CO₃ (1) / dafo (1) | MeOH | RT | 80 | [7][15] |
| Phenylboronic acid | 3-Isopropoxy-propylamine | Cu(OAc)₂ (100) | Et₃N (2) | MeCN | 80 | 88 | [12] |
| 4-Trifluoromethylphenyl-boronic acid pinacol ester | 4-Chloroaniline | Cu(OAc)₂ (100) | Et₃N (2) | MeCN/EtOH (20:1) | 80 | 71 | [12] |
| 2-Methylphenylboronic acid | Benzylamine | Cu(OAc)₂ (100) | Et₃N (2) | MeCN | 80 | 65 | [12] |
| 4-Cyanophenylboronic acid | Aniline | Cu(OAc)₂ (10) | Myristic Acid / 2,6-Lutidine | Toluene | 110 | 91 | [4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Chan-Lam Amination of an Electron-Rich Phenylboronic Acid
This protocol is suitable for standard couplings, such as reacting an electron-rich or unsubstituted phenylboronic acid with a primary or secondary amine.
Caption: Workflow for a general Chan-Lam amination protocol.
Step-by-Step Methodology:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the amine (0.5 mmol, 1.0 equiv), copper(II) acetate (91 mg, 0.5 mmol, 1.0 equiv), and powdered, activated 3Å molecular sieves (~200 mg).
-
Add dichloromethane (CH₂Cl₂) (1.0 mL) to the flask.
-
Add pyridine (81 µL, 1.0 mmol, 2.0 equiv). The mixture will typically turn from light blue to a deep blue or green color.
-
Add the substituted phenylboronic acid (0.6 mmol, 1.2 equiv) in one portion.
-
Seal the flask with a cap (do not use a septum that creates a fully inert atmosphere; a pierced balloon or loose cap is sufficient) and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: Optimized Procedure for Coupling of an Arylboronic Acid Pinacol (BPin) Ester with an Arylamine
This protocol is adapted for more challenging substrates, leveraging insights from recent literature to improve yields.[12]
Step-by-Step Methodology:
-
To an oven-dried 5 mL microwave vial equipped with a magnetic stir bar, add the arylboronic acid pinacol ester (0.3 mmol, 1.0 equiv), the arylamine (0.6 mmol, 2.0 equiv), copper(II) acetate (54 mg, 0.3 mmol, 1.0 equiv), and powdered, activated 3Å molecular sieves (~150 mg).
-
Add a premixed solvent of MeCN:EtOH (20:1 ratio, 300 µL) .
-
Add triethylamine (Et₃N) (84 µL, 0.6 mmol, 2.0 equiv).
-
Seal the vial tightly with a crimp cap.
-
Place the vial in a preheated sand bath or heating block at 80 °C and stir vigorously for 24 hours.
-
After cooling to room temperature, follow the workup and purification procedure described in Protocol 1 (steps 6-9).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive copper catalyst.2. Insufficiently reactive substrates.3. Presence of water. | 1. Use a fresh bottle of Cu(OAc)₂.2. Increase temperature to 50-80 °C. Consider adding a ligand (e.g., pyridine, 1,10-phenanthroline).3. Ensure reagents and solvent are dry; use freshly activated molecular sieves.[1] |
| Significant Phenol Byproduct | Reaction with residual water in the solvent or on glassware. Water can act as a competing O-nucleophile.[10] | Thoroughly dry all glassware. Use anhydrous solvents and add activated 3Å or 4Å molecular sieves to the reaction mixture.[1] |
| Protodeboronation or Homocoupling | These are common side reactions of boronic acids, especially at elevated temperatures.[3] | Use a slight excess (1.1-1.2 equiv) of the boronic acid. Try to run the reaction at the lowest effective temperature. A change in solvent or base may also suppress these pathways. |
| Reaction Stalls | Catalyst deactivation or formation of an inhibitory complex between a substrate/product and the copper center. | Try a different copper source (e.g., Cu(OTf)₂). If using an electron-rich aniline, it may be forming an inactive complex; a change in conditions or ligand may be necessary.[10] |
References
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491-12523.
- Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779.
- American Chemical Society. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. ACS Publications.
- Wikipedia. (n.d.). Chan–Lam coupling.
- Mohan, D. C., & Singh, S. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(04), 661-683.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates.
- Yang, T., Xiao, H., Cao, P., & Xiong, W. (2024). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.
- Royal Society of Chemistry. (2024). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology.
- NRO Chemistry. (2022, July 9). Chan-Lam Coupling [Video]. YouTube.
- Emerson, J. P., et al. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Manuscript.
- ResearchGate. (2024). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
- Mondal, T., Böldl, D., & Kempe, R. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6136-6145.
- Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950.
- SciSpace. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity.
- Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950.
- ResearchGate. (2024). Recent advances in Chan-Lam Coupling Reaction.
Sources
- 1. scispace.com [scispace.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in Chan–Lam coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: (5-(Benzyloxy)-2-fluorophenyl)boronic Acid as a Strategic Reagent for Complex Molecule Synthesis
Introduction: Unpacking the Utility of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 1217500-68-9) has emerged as a highly valuable reagent, particularly within pharmaceutical and materials science research.[1][2][3] Its utility stems from a unique trifecta of structural features: a versatile boronic acid moiety, a strategically placed ortho-fluorine atom, and a benzyloxy protecting group.
This guide provides an in-depth exploration of this reagent, moving beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can harness its full synthetic potential with confidence and precision.
Key Structural Features and Their Synthetic Implications:
-
The Boronic Acid Group: This functional group is the cornerstone of its reactivity, serving as the key nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][4][5] This enables the formation of C(sp²)-C(sp²) bonds, a fundamental transformation for building the biaryl scaffolds prevalent in many bioactive molecules.[4]
-
The ortho-Fluoro Substituent: The fluorine atom positioned ortho to the boronic acid exerts a powerful influence on the molecule's properties. Its strong electron-withdrawing nature increases the Lewis acidity of the boron center, which can modulate reactivity in the catalytic cycle.[6] In the final coupled product, the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding or dipole interactions, and fine-tune lipophilicity.[7]
-
The meta-Benzyloxy Group: This bulky, electron-donating group serves a dual purpose. Firstly, it acts as a stable protecting group for a phenol, which can be readily cleaved in a later synthetic step to reveal a crucial pharmacophore.[8] Secondly, its electronic properties can influence the nucleophilicity of the arylboronic acid, impacting reaction kinetics.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura coupling is the primary application for this compound.[10][11] Understanding the catalytic cycle is essential for optimizing reaction conditions and troubleshooting potential issues.
The Catalytic Cycle:
The reaction proceeds through three key mechanistic steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.[12]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[10]
Special Considerations for this Reagent:
-
Reactivity of the ortho-Fluoro Group: While beneficial in the final product, the ortho-fluoro substituent can pose a synthetic challenge. Arylboronic acids with ortho electron-withdrawing groups are known to be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the yield.[7][13] This necessitates careful selection of a non-protic solvent and a suitable base to minimize this pathway.
-
Potential for Homocoupling: Like many boronic acids, this compound can undergo homocoupling to form a symmetrical biaryl. This side reaction is often mediated by the presence of oxygen or Pd(II) species.[9] Therefore, rigorous degassing of solvents and maintaining an inert atmosphere are critical for success.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Nitrogen or Argon) three times to ensure the exclusion of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1, 10 mL). The mixture should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure biaryl product.
Rationale for Parameter Selection
| Parameter | Recommended Choice | Rationale & Justification |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or a system with a bulky phosphine ligand like XPhos. | Pd(PPh₃)₄ is a reliable Pd(0) source, minimizing homocoupling.[9] For challenging couplings or less reactive aryl chlorides, catalyst systems with bulky, electron-rich ligands (e.g., XPhos) can accelerate reductive elimination and are often highly effective.[7][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid in the transmetalation step. K₂CO₃ is a common and effective choice.[14] For substrates sensitive to protodeboronation, a stronger, non-nucleophilic base like K₃PO₄ may be preferred.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic system is often used to dissolve both the organic substrates and the inorganic base.[8] Anhydrous conditions with a soluble base can also be effective and may reduce protodeboronation. |
| Stoichiometry | 1.1-1.5 equiv. of Boronic Acid | A slight excess of the boronic acid is typically used to drive the reaction to completion, especially if the boronic acid is prone to decomposition or homocoupling.[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Insufficiently degassed system.3. Incorrect base or solvent. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Improve degassing protocol (e.g., use freeze-pump-thaw cycles for the solvent).3. Screen alternative bases (K₃PO₄, CsF) and solvent systems. |
| Significant Protodeboronation | 1. Presence of protic impurities (water, acidic substrate).2. Reaction temperature too high or time too long.3. Base is too harsh or nucleophilic. | 1. Use anhydrous solvents and ensure starting materials are dry.2. Lower the reaction temperature and monitor closely to stop once the starting material is consumed.3. Switch to a milder base like K₃PO₄ or CsF.[7] |
| Excessive Homocoupling | 1. Oxygen contamination oxidizing Pd(0) to Pd(II).2. Use of a Pd(II) pre-catalyst without complete reduction.3. High instantaneous concentration of boronic acid. | 1. Ensure a rigorously inert atmosphere throughout the setup and reaction.[9]2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.3. Add the boronic acid solution slowly via syringe pump to keep its concentration low.[9] |
Safety and Handling
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[16] Handle in a well-ventilated fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material can be moisture-sensitive; storage under an inert atmosphere is recommended.[15]
Conclusion
This compound is a powerful and strategic reagent for the synthesis of complex biaryl structures. Its unique combination of a reactive boronic acid, a deprotectable phenol, and an ortho-fluoro group provides a direct route to molecules with desirable pharmaceutical properties. By understanding the underlying principles of the Suzuki-Miyaura reaction and the specific challenges posed by this substrate—namely the potential for protodeboronation and homocoupling—researchers can effectively troubleshoot and optimize their synthetic routes. The protocols and insights provided in this guide serve as a comprehensive resource for unlocking the full potential of this versatile building block.
References
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene in...
- The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Taylor & Francis Online.
- 2-Benzyloxy-5-fluorophenylboronic acid. Chem-Impex.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). NIH.
- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2023). Bioorganic & Medicinal Chemistry.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- SAFETY D
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- SAFETY D
- Technical Support Center: Suzuki-Miyaura Coupling of 2-Benzyloxy-4-fluorophenylboronic acid. Benchchem.
- SAFETY D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- CAS 1217500-68-9 5-(Benzyloxy)-2-fluorophenylboronic acid. Alfa Chemistry.
- Phenylboronic acid – preparation and applic
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- (2-(Benzyloxy)-5-fluorophenyl)boronic acid. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: Advanced Catalytic Systems for Suzuki-Miyaura Cross-Coupling with Benzyloxyphenylboronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials. Benzyloxyphenylboronic acids are valuable building blocks in this context, offering a masked hydroxyl group that can be deprotected in later synthetic stages. However, their use presents distinct challenges, primarily arising from the steric hindrance imposed by the bulky benzyloxy group and the potential for undesirable debenzylation side reactions under catalytic conditions. This guide provides a comprehensive overview of robust catalytic systems and detailed protocols designed to overcome these challenges, ensuring high-yield, selective coupling. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Challenge: Balancing Reactivity and Protecting Group Stability
The successful cross-coupling of benzyloxyphenylboronic acids hinges on navigating a delicate balance. The catalytic system must be reactive enough to overcome steric barriers, yet mild enough to preserve the integrity of the benzyl ether protecting group.
-
Steric Hindrance: The benzyloxy group, particularly when positioned ortho to the boronic acid, can significantly impede the crucial transmetalation step of the catalytic cycle.[1] This steric clash slows down the reaction rate and can lead to low yields or complete reaction failure with standard catalytic systems. The selection of bulky, electron-rich ligands is paramount to facilitate this step.[2][3]
-
Debenzylation Side Reaction: Palladium catalysts are well-known for their activity in hydrogenation and hydrogenolysis reactions.[4] Under certain cross-coupling conditions, particularly if a hydride source is inadvertently generated (e.g., from certain bases or solvents), the benzyl C-O bond can be cleaved, leading to the formation of undesired phenolic byproducts.[5] This necessitates careful selection of reaction parameters to create a chemical environment that strongly disfavors this pathway.
Designing the Optimal Catalytic System
A successful protocol is a self-validating system where each component is chosen to synergistically address the core challenges. The choice of palladium source, ligand, base, and solvent are all interlinked and critical for success.
Palladium Precatalysts
While many Pd(II) and Pd(0) sources can be effective, their choice impacts catalyst activation and stability.
-
Palladium(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often air-stable and convenient to handle. They require in situ reduction to the active Pd(0) species, which is typically achieved by a phosphine ligand or other reagents in the mixture.
-
Palladium(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources bypass the need for a reduction step, sometimes leading to faster initiation. However, they can be more sensitive to air and moisture.[6] For many challenging couplings, Pd₂(dba)₃ is a preferred choice due to its high reactivity upon ligand association.
Ligands: The Key to Overcoming Steric Hindrance
The ligand is arguably the most critical component for coupling sterically demanding substrates. The ideal ligand enhances the catalytic activity of the palladium center, promotes the key steps of the catalytic cycle, and stabilizes the active species.
-
Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are exceptionally effective.[7] Their steric bulk facilitates the reductive elimination step, while their strong electron-donating character promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[8] This combination is highly effective for coupling hindered partners.[3][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at higher temperatures.[10] PEPPSI-type precatalysts are commercially available and have shown high efficacy in Suzuki-Miyaura couplings involving challenging substrates.[11]
Bases and Solvents: Controlling Transmetalation and Side Reactions
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6]
-
Bases: For sterically hindered couplings, a moderately strong, non-nucleophilic base is often optimal.
-
Potassium Phosphate (K₃PO₄): Often the base of choice. It is strong enough to promote boronate formation without causing significant hydrolysis of the boronic acid or promoting base-mediated side reactions.
-
Potassium Carbonate (K₂CO₃): A common and effective base, particularly for less demanding couplings.[8]
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): Stronger bases that can be effective when weaker bases fail, but they can also increase the rate of side reactions.
-
-
Solvent Systems: A mixture of an organic solvent and water is typically used. The aqueous phase is essential for dissolving the inorganic base and facilitating boronate formation.
-
Toluene/Water or Dioxane/Water: These are standard solvent systems that provide a good balance of solubility for both the organic substrates and the inorganic base.[1]
-
Tetrahydrofuran (THF)/Water: Another common choice, although its lower boiling point limits the accessible temperature range.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[12]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Comparative Data for Catalytic Systems
The following table summarizes representative conditions for the coupling of a benzyloxyphenylboronic acid with an aryl bromide, illustrating the impact of different catalytic components on reaction efficiency.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference Substrate Analogue |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 92 | 4-(Benzyloxy)phenylboronic acid |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 95 | 2-(Benzyloxy)phenylboronic acid |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 85 | 4-(Benzyloxy)-2-bromofluorobenzene[1] |
| 4 | PEPPSI-IPr (2) | - | K₂CO₃ (3) | t-BuOH/H₂O (1:1) | 80 | 90 | 3-(Benzyloxy)phenylboronic acid |
Note: Yields are illustrative and based on reported data for analogous or closely related substrates. Actual yields may vary based on the specific aryl halide and substrate purity.
Detailed Experimental Protocol
This protocol provides a general, robust procedure for the Suzuki-Miyaura coupling of a benzyloxyphenylboronic acid with an aryl bromide using a Buchwald-type ligand.
Materials and Reagents
-
Aryl Bromide (1.0 equiv)
-
Benzyloxyphenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, K₃PO₄ (3.0 equiv), finely ground
-
Toluene, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Experimental Workflow
Caption: General experimental workflow for the cross-coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), benzyloxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equiv).[13]
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by deionized water via syringe to create a ~0.2 M solution with respect to the aryl bromide. The recommended solvent ratio is typically between 5:1 and 10:1 (toluene:water).
-
Degassing: Vigorously stir the biphasic mixture and sparge with inert gas for 15-20 minutes to ensure the solvents are thoroughly degassed.
-
Reaction: Immerse the reaction vessel in a preheated oil bath at 80-110 °C. Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS to confirm the consumption of the limiting reagent (aryl bromide).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent.
-
Quenching and Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality boronic acid. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.4. Use freshly purchased or recrystallized boronic acid. Check for protodeboronation. |
| Significant Debenzylation | 1. Presence of a hydrogen source.2. Catalyst system promotes hydrogenolysis.3. Reaction run for an excessively long time. | 1. Ensure solvents are not a source of hydrides. Avoid alcoholic solvents.2. Use a different ligand/palladium source. Sometimes less phosphine-rich systems can help.3. Stop the reaction as soon as the starting material is consumed. |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Excessive water in the solvent mixture.3. Base is too strong or reaction temperature is too high. | 1. Use a boronic acid pinacol (Bpin) ester instead, which is more stable.[14]2. Reduce the amount of water or run under anhydrous conditions with a base like KF.[6]3. Use a milder base (e.g., K₂CO₃) or lower the temperature. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction.2. Ligand is not bulky enough to prevent side reactions. | 1. Improve degassing procedure.2. Switch to a bulkier ligand like XPhos or RuPhos. |
References
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
- Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)₂/7a.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral C
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. [Link]
- Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC - NIH. [Link]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC - NIH. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Suzuki coupling between phenylboronic acid and aryl halides.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]
- Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. [Link]
- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride deriv
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
- Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Research Collection. [Link]
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. nacatsoc.org [nacatsoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Borylation/Suzuki-Miyaura Synthesis of Biaryls Using (5-(Benzyloxy)-2-fluorophenyl)boronic Acid Scaffolds
Introduction: The Strategic Value of Fluorinated Biaryls and One-Pot Methodologies
The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Strategic incorporation of fluorine into these scaffolds offers a powerful tool to modulate key drug-like properties, including metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2][3] The (5-(Benzyloxy)-2-fluorophenyl) moiety, in particular, provides a valuable building block, combining the electronic effects of fluorine with a versatile benzyloxy protecting group.
Traditionally, the synthesis of such molecules involves a multi-step sequence: the synthesis and isolation of a boronic acid or ester, followed by a separate cross-coupling reaction. This approach is often time-consuming and can lead to yield loss during intermediate purification steps. One-pot, or telescoping, synthesis protocols circumvent these issues by generating the key boronic acid intermediate in situ and immediately using it in a subsequent cross-coupling reaction without isolation.[4][5][6][7] This guide provides a detailed protocol and mechanistic rationale for a robust one-pot Miyaura borylation followed by a Suzuki-Miyaura cross-coupling to generate diverse biaryl products.
Reaction Principle: A Sequential Catalytic Approach
This protocol employs a sequential, two-stage catalytic process within a single reaction vessel.
-
Stage 1: Miyaura Borylation. An aryl halide (Ar¹-X) is reacted with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst to form an aryl boronate ester (Ar¹-Bpin).
-
Stage 2: Suzuki-Miyaura Cross-Coupling. Upon completion of the borylation, a second aryl halide (in this case, derived from the (5-(Benzyloxy)-2-fluorophenyl) core), a suitable base, and water are introduced directly into the reaction mixture. The same palladium catalyst, or an additional charge, then mediates the cross-coupling of the in situ-generated boronate ester with the second aryl halide to yield the final biaryl product.[8][9][10]
This one-pot approach is highly efficient, minimizing waste and operational complexity. The choice of catalyst, ligand, base, and solvent is critical for ensuring high yields and preventing unwanted side reactions.
Mechanistic Overview
Understanding the underlying catalytic cycles is crucial for troubleshooting and optimization. The overall process is a combination of two well-established palladium-catalyzed reactions.
Miyaura Borylation Catalytic Cycle
The borylation reaction proceeds through a Pd(0)/Pd(II) cycle, which can be broadly summarized as:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: A diboron species coordinates to the palladium center, and a boryl group is transferred to the palladium, displacing the halide.
-
Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium center, forming the desired aryl boronate ester (Ar¹-Bpin) and regenerating the active Pd(0) catalyst.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The subsequent Suzuki-Miyaura coupling follows a similar Pd(0)/Pd(II) pathway:[8][9][10][11]
-
Oxidative Addition: The regenerated Pd(0) catalyst oxidatively adds to the second aryl halide ((5-(Benzyloxy)-2-fluorophenyl)-X) to form a new Pd(II) species.
-
Transmetalation: The aryl boronate ester (Ar¹-Bpin) generated in the first stage coordinates to the palladium complex, typically activated by a base. The Ar¹ group is then transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups (Ar¹ and the (5-(Benzyloxy)-2-fluorophenyl) moiety) reductively eliminate to form the final biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the cycle.[12]
Caption: Combined catalytic cycles for the one-pot synthesis.
Experimental Protocol
This protocol describes a general procedure for the one-pot borylation/Suzuki-Miyaura coupling. Researchers should optimize conditions for their specific substrates.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight | Purity | Supplier Notes |
| Aryl Halide (Ar¹-X, e.g., 4-bromoanisole) | 104-92-7 | 187.04 | >98% | Must be dry. |
| (5-(Benzyloxy)-1-bromo-2-fluorobenzene) (Ar²-X) | 162742-32-9 | 281.12 | >97% | The coupling partner. |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | >98% | Store under inert gas. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | >98% | Catalyst for both steps. |
| SPhos | 657408-07-6 | 410.53 | >98% | Buchwald ligand, often improves Suzuki step.[13][14][15][16][17] |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | >99% | Anhydrous, used as base in borylation. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Base for Suzuki coupling. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Degas before use. |
| Deionized Water | 7732-18-5 | 18.02 | - | Degas before use. |
Step-by-Step Methodology
Caption: Experimental workflow for the one-pot synthesis.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Aryl Halide (Ar¹-X, 1.0 mmol, 1.0 equiv.), Bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), Potassium Acetate (1.5 mmol, 1.5 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3 mL) via syringe.
-
Borylation Reaction (Stage 1): Place the flask in a preheated oil bath at 90 °C and stir for 2-4 hours. The reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting aryl halide.
-
Addition of Suzuki Reagents (Stage 2): After cooling the reaction mixture to room temperature, add (5-(Benzyloxy)-1-bromo-2-fluorobenzene) (Ar²-X, 1.05 mmol, 1.05 equiv.), SPhos ligand (0.06 mmol, 6 mol%), and a degassed solution of K₂CO₃ (3.0 mmol, 3.0 equiv.) in deionized water (1 mL).
-
Suzuki-Miyaura Coupling: Reseal the flask, evacuate and backfill with inert gas again, and return it to the 90 °C oil bath. Stir vigorously for 4-16 hours, monitoring by TLC or LC-MS for product formation.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the final biaryl product.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Borylation Conversion | Inactive catalyst; insufficient heat; wet reagents/solvent. | Ensure all reagents and solvents are anhydrous. Degas solvent thoroughly. Increase temperature to 100 °C. Use a fresh bottle of catalyst. |
| Low Suzuki Coupling Yield | Inefficient transmetalation; catalyst deactivation. | Add a supplementary ligand like SPhos or XPhos with the Stage 2 reagents. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the aqueous base solution is properly degassed. An additional charge of the palladium catalyst may be required.[4] |
| Homocoupling of Ar¹-Bpin | Presence of oxygen; catalyst decomposition. | Maintain a strict inert atmosphere throughout the reaction. Ensure thorough degassing of all solvents and solutions. |
| Protodeborylation | Excess water present before Suzuki coupling; acidic impurities. | Ensure KOAc is anhydrous for the first step. Minimize water content until the deliberate addition of the aqueous base for the Suzuki step. |
Conclusion
The described one-pot borylation/Suzuki-Miyaura coupling protocol offers a highly efficient and atom-economical route to valuable (5-(Benzyloxy)-2-fluorophenyl)-containing biaryls. By eliminating the need for intermediate isolation, this method saves significant time and resources, making it an attractive strategy for library synthesis in drug discovery and for the scale-up of key intermediates. Careful control of the reaction atmosphere and judicious choice of catalyst, ligand, and base are paramount to achieving high yields and purity.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(3).
- Singh, U., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
- Hooper, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. ResearchGate.
- Wikipedia. (2023). SPhos.
- ResearchGate. (2021). Proposed mechanism for the iridium catalyzed C−H borylation.
- Larsen, E. R., & Gevorgyan, V. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, ACS Publications.
- Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. PubMed.
- The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Martina, K., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Alla, S. K., & Kumar, R. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry.
- Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.
- Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign.
- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
- Byers, J. A., et al. (2015). What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction. Chemical Communications, Royal Society of Chemistry.
- Caine, J. S., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. ResearchGate.
- Barder, T. E., et al. (2005). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Caine, J. S., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, ACS Publications.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Al-Zoubi, R. M. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. SPhos - Wikipedia [en.wikipedia.org]
- 14. What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Scale-Up Synthesis of Advanced Intermediates Using (5-(Benzyloxy)-2-fluorophenyl)boronic acid
Foreword: The Strategic Importance of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
This compound is a sophisticated and highly valuable building block in modern synthetic chemistry. Its unique substitution pattern—a fluorine atom ortho to the boronic acid and a bulky benzyloxy group—imparts specific reactivity and structural characteristics that are leveraged in the synthesis of complex molecules. This reagent is particularly crucial in the pharmaceutical industry for the development of novel therapeutics, including anti-cancer agents, and in material science for creating advanced polymers and nanomaterials.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form sterically hindered biaryl structures that are often the core of biologically active compounds.[1]
This document serves as a comprehensive technical guide for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding and a field-proven protocol for transitioning the use of this reagent from the laboratory bench to kilogram-scale production. We will address the critical challenges of scale-up, including reaction control, impurity profiles, and ensuring process safety and robustness.[2][3][4]
Reagent Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties is foundational to its successful implementation in a scaled-up process.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BFO₃ | [5][6] |
| Molecular Weight | 246.05 g/mol | |
| Physical Form | White to very pale yellow powder or crystals.[7] | [7] |
| Melting Point | 106-114 °C | [6][8] |
| Storage Conditions | Store under an inert atmosphere at room temperature.[8] | [8] |
| Key InChI | ULIJNMCAPASXHA-UHFFFAOYSA-N | [7] |
Critical Handling and Stability Considerations:
-
Anhydride Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[9] This process can occur upon prolonged storage or exposure to heat. While boroxines are often competent in Suzuki-Miyaura couplings, their presence means the effective molecular weight of the reagent changes, which must be accounted for in stoichiometric calculations on a large scale. It is best practice to use the reagent as fresh as possible or to analyze its purity and boroxine content before use.
-
Hygroscopicity: Arylboronic acids can be hygroscopic.[9] Moisture ingress can affect reaction consistency. Store in a tightly sealed container in a desiccator or glovebox.
-
Safety Profile: This compound is classified as a warning-level hazard.[7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.[7]
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. In a scale-up environment, a dust mask or respirator is recommended during solid transfers to prevent inhalation.
-
The Suzuki-Miyaura Coupling: From Benchtop Reaction to Manufacturing Workhorse
The Suzuki-Miyaura reaction is the cornerstone method for utilizing this compound. Its power lies in its high functional group tolerance and relatively mild conditions.[10][11] However, scaling this reaction introduces complexities that are often not apparent at the lab scale.[2][3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimization.
Caption: General workflow for the scale-up Suzuki-Miyaura coupling protocol.
Materials and Equipment
| Reagents | Quantity (mol equiv) | Mass / Volume |
| This compound | 1.0 equiv | 1.00 kg |
| 4-Bromotoluene | 1.05 equiv | 0.72 kg |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.2 equiv | 1.23 kg |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.005 mol% | 4.5 g |
| SPhos (Ligand) | 0.01 mol% | 16.7 g |
| Toluene | - | 8 L |
| Deionized Water | - | 4 L |
| Thiol-based Palladium Scavenger | - | ~100 g |
| Isopropanol (for recrystallization) | - | As needed |
| Celite® | - | ~500 g |
Equipment:
-
20 L jacketed glass reactor with overhead mechanical stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel or solids charging port.
-
Large-scale rotary evaporator.
-
Vacuum filtration apparatus.
-
Vacuum oven.
Step-by-Step Methodology
-
Reactor Setup and Inerting: Assemble the reactor system. Purge the vessel with dry nitrogen for at least 30 minutes to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst. [2][10]2. Reagent Charging:
-
To the reactor, charge Toluene (8 L), Deionized Water (4 L), and Potassium Carbonate (1.23 kg).
-
Begin vigorous stirring (e.g., 250 RPM) to create a well-mixed slurry.
-
Add 4-Bromotoluene (0.72 kg) followed by this compound (1.00 kg).
-
-
Degassing: Sparge the mixture with a subsurface stream of nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate container, pre-mix the Palladium(II) Acetate (4.5 g) and SPhos ligand (16.7 g) in a small amount of degassed toluene (~200 mL) to form the pre-catalyst. Add this catalyst slurry to the main reactor.
-
Reaction Execution:
-
Heat the reaction mixture to an internal temperature of 85-90 °C using the jacketed circulator.
-
Maintain vigorous stirring throughout the reaction.
-
Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it, and analyzing by HPLC for the disappearance of the starting materials. The reaction is typically complete within 6-12 hours. [4]6. Workup and Palladium Removal:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Stop stirring and allow the layers to separate. Transfer the lower aqueous layer to a waste container.
-
Wash the organic layer with 2 L of brine (saturated NaCl solution).
-
To the organic layer, add the thiol-based palladium scavenger (~100 g) and stir at 40 °C for 2-3 hours. This step is crucial for reducing residual palladium levels. [4] * Cool to room temperature and filter the mixture through a pad of Celite® to remove the scavenger and any precipitated palladium species. [12]Wash the filter cake with fresh toluene (1 L).
-
-
Product Isolation and Purification:
-
Transfer the combined filtrate to a large rotary evaporator and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Perform a recrystallization by dissolving the crude material in a minimal amount of hot isopropanol and then slowly adding water until turbidity is observed. [12] * Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolate the purified solid product by vacuum filtration, washing the cake with a cold mixture of isopropanol/water.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Stalled Reaction | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality of boronic acid (high boroxine/water content).4. Ineffective base. | 1. Ensure thorough degassing; consider using a more robust pre-catalyst.2. Verify internal temperature; ensure it reaches the target range (85-90 °C).<[4]br>3. Analyze starting material purity; adjust stoichiometry if necessary.4. Use a stronger base like K₃PO₄ or Cs₂CO₃. |
| Formation of Homocoupling Byproducts | 1. Oxygen contamination.2. Reaction temperature too high. | 1. Improve inerting and degassing procedures.2. Lower the reaction temperature slightly without stalling the reaction. |
| High Residual Palladium in Product | 1. Ineffective scavenging.2. Insufficient amount of scavenger.3. Product chelates palladium. | 1. Increase scavenger amount or contact time.<[4]br>2. Test different types of scavengers (thiol, amine, silica-based).3. Consider an activated carbon treatment or a second purification step like column chromatography if necessary. |
| Deboronation of Starting Material | 1. Presence of protic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and reagents.2. Optimize reaction time to stop the reaction as soon as conversion is complete. |
Conclusion
The successful scale-up of reactions involving this compound is an achievable but non-trivial endeavor that demands a synthesis of chemical principle and process engineering. While the Suzuki-Miyaura coupling is a powerful tool, its transition to an industrial scale requires rigorous control over key parameters such as catalyst activity, heat and mass transfer, and impurity removal. By adopting a systematic approach that includes careful reagent selection, robust process controls, and validated purification strategies, researchers and development professionals can effectively harness the synthetic potential of this versatile building block to produce advanced molecular architectures safely, efficiently, and with high purity.
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025).
- Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021).
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025).
- 2-Benzyloxy-5-fluorophenylboronic acid. Chem-Impex.
- 5-(Benzyloxy)-2-fluorophenylboronic acid. Alfa Chemistry.
- Synthesis of Ortho Substituted Arylboronic Esters by in situ Trapping of Unstable Lithio Intermedi
- (2-(Benzyloxy)-5-fluorophenyl)boronic acid. Sigma-Aldrich.
- (5-Benzyl-2-fluorophenyl)boronic acid. (2025). PubChem.
- 2-Benzyloxy-5-fluorophenylboronic acid Product Description. ChemicalBook.
- (2-Benzyloxy-5-fluorophenyl)boronic acid. Echemi.
- (2-(Benzyloxy)-5-fluorophenyl)boronic acid. Merck.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.cn]
- 8. 779331-47-4 CAS MSDS (2-Benzyloxy-5-fluorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluorophenylboronic Acids
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating challenge in Suzuki-Miyaura cross-coupling: the undesired protodeboronation of 2-fluorophenylboronic acids. The electron-withdrawing nature of the ortho-fluoro substituent significantly increases the susceptibility of the C-B bond to cleavage under standard coupling conditions, leading to reduced yields and the formation of fluorobenzene as a major byproduct.[1][2]
This guide is designed to provide not just solutions, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. We will explore the causal relationships behind experimental choices, offering field-proven insights to ensure the integrity and success of your syntheses.
Troubleshooting Guide: Minimizing Deboronation
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in the lab.
Question 1: "I'm seeing a significant amount of fluorobenzene in my reaction mixture. My primary base is NaOH. What's going wrong?"
Answer: The core of the issue likely lies with your choice of a strong, aqueous base. While the Suzuki-Miyaura coupling requires a base to activate the boronic acid to a more nucleophilic "ate" complex for transmetalation, strong bases like NaOH or Ba(OH)2 dramatically accelerate the competing protodeboronation pathway.[3][4][5]
The Causality: The ortho-fluoro group is strongly electron-withdrawing, which increases the Lewis acidity of the boron center.[6][7] This makes the boronic acid more prone to forming the reactive trihydroxyboronate anion ([ArB(OH)₃]⁻) in the presence of hydroxide ions.[2][4] This boronate species, while necessary for the productive catalytic cycle, is also the key intermediate for the undesired protodeboronation, where the C-B bond is cleaved by a proton source (like water).[1][2] Strong bases create a high concentration of this intermediate, favoring the decomposition pathway.
Recommended Actions:
-
Switch to a Weaker Base: Immediately replace NaOH with a milder base. The goal is to generate the boronate species at a controlled rate.
-
Potassium Phosphate (K₃PO₄): Often the best choice. It's sufficiently basic to promote the coupling but minimizes deboronation.[8]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Excellent alternatives.
-
Potassium Fluoride (KF): Can be effective, especially under anhydrous conditions.
-
-
Control Water Content: Minimize the amount of water in your reaction. While some water can be beneficial, excess water provides the proton source for deboronation. Consider using a biphasic system (e.g., Toluene/Water) or a polar aprotic solvent with a minimal, controlled amount of aqueous base.[9] Some modern protocols even achieve success under anhydrous conditions.
Question 2: "I've switched to a weaker base (K₃PO₄), but deboronation is still a major issue, and my reaction is sluggish. What is my next step?"
Answer: This is a classic kinetics problem. If the rate of the desired Suzuki coupling is too slow, the sensitive boronic acid has more time to decompose, even with a milder base. The solution is to accelerate the productive catalytic cycle so that it significantly outpaces the deboronation reaction.
The Causality: The key is the transmetalation step in the Suzuki cycle. A highly active catalyst system, typically featuring a bulky, electron-rich phosphine ligand, can dramatically speed up this step. This ensures the boronic acid is consumed in the desired reaction before it can undergo protodeboronation.
Recommended Actions:
-
Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often not active enough for challenging substrates.[10] Switch to a modern palladium precatalyst system.
-
Buchwald-type Precatalysts: G3 or G4 precatalysts paired with biaryl phosphine ligands like XPhos , SPhos , or RuPhos are highly effective.[8][11] These systems form the active Pd(0) species rapidly at room temperature, enabling fast couplings that outcompete decomposition.[11]
-
Other High-Activity Ligands: Ligands like PCy₃ or P(t-Bu)₃ can also be very effective.[5]
-
-
Optimize Temperature: With a highly active catalyst, you can often run the reaction at a lower temperature (e.g., room temperature to 40°C).[11] Higher temperatures, while increasing the rate of coupling, also disproportionately accelerate the deboronation side reaction.[12] Find the lowest temperature at which the coupling proceeds efficiently.
Question 3: "My starting materials are complex and sensitive. Is there a way to avoid exposing the boronic acid to basic conditions for extended periods?"
Answer: Yes. This is where protecting the boronic acid moiety is an excellent strategy. By using a boronic ester, you can employ a "slow-release" mechanism where the active boronic acid is generated in situ at a very low concentration.
The Causality: Protodeboronation is highly dependent on the concentration of the free boronic acid (and its boronate form).[1] By masking the boronic acid as a more stable derivative, you keep the instantaneous concentration of the sensitive species low, thereby suppressing the decomposition pathway. The slow hydrolysis of the ester under the reaction conditions provides just enough of the active boronic acid to participate in the catalytic cycle.
Recommended Actions:
-
Use a Pinacol Ester (Ar-B(pin)): Pinacol esters are significantly more stable than the corresponding boronic acids.[13][14] The four methyl groups on the pinacol backbone sterically shield the boron atom from attack, reducing the rate of hydrolysis and subsequent deboronation.[13]
-
Consider MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in sequential cross-coupling strategies. They are robust to many reaction conditions and only release the boronic acid under specific basic aqueous conditions.[1]
-
Potassium Trifluoroborate Salts (Ar-BF₃K): These are another class of stable, crystalline solids that act as slow-release sources of boronic acid under Suzuki conditions.[5]
Visualizing the Competing Pathways
To better understand the challenge, it's crucial to visualize the kinetic competition between the desired Suzuki-Miyaura cycle and the off-cycle protodeboronation pathway.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Crude (5-(Benzyloxy)-2-fluorophenyl)boronic acid
Welcome to the technical support guide for the purification of (5-(Benzyloxy)-2-fluorophenyl)boronic acid (CAS 1217500-68-9).[1] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. The purity of arylboronic acids is paramount for reaction efficiency, reproducibility, and the minimization of downstream purification challenges. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this specific reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently have before starting a purification campaign.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of crude arylboronic acids is highly dependent on the synthetic route (e.g., lithiation-borylation vs. palladium-catalyzed borylation) and workup conditions.[2] However, several classes of impurities are consistently observed:
-
Protodeborylation Product: The most common impurity is often the corresponding arene, 4-(benzyloxy)-1-fluorobenzene, formed by the replacement of the boronic acid group with a hydrogen atom. This can occur during the synthesis or under harsh purification or storage conditions.[3][4]
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine. This is not necessarily a critical impurity as it often reverts to the boronic acid under reaction conditions, but it complicates characterization (e.g., NMR, melting point) and can alter solubility.[5][6]
-
Starting Materials: Unreacted starting materials from the borylation step may be present.
-
Homocoupling Byproducts: Symmetrical biaryls formed by the coupling of two boronic acid molecules can sometimes be observed.
-
Inorganic Boron Species: Residual boric acid (B(OH)₃) from the hydrolysis of borate esters is a potential impurity, though it is often removed during aqueous workups.[5]
Q2: I have just completed the synthesis. What is the best first purification method to try?
A2: For a crystalline solid like this compound, the two most direct and scalable methods to attempt first are acid-base extraction and recrystallization .
-
Acid-Base Extraction: This technique is highly effective for separating the weakly acidic boronic acid from neutral organic impurities like the protodeborylation product.[7][8] The crude material is dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH). The boronic acid partitions into the aqueous layer as its boronate salt, leaving neutral impurities behind. The aqueous layer is then acidified to precipitate the purified boronic acid.[9]
-
Recrystallization: If the crude product is largely the desired material but contains minor impurities, recrystallization is an excellent choice. This method relies on solubility differences between your product and the impurities in a given solvent system at different temperatures.[8][10]
Chromatography should generally be considered a secondary option due to the known challenges of running boronic acids on silica gel.[3][7]
Q3: How can I reliably assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This is the primary tool for identifying and quantifying organic impurities. Pay close attention to the aromatic region to detect the protodeborylation product and other aromatic byproducts.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method provides a quantitative measure of purity. Reverse-phase (RP-HPLC) is common, but care must be taken as boronic acids can be challenging to retain, and boronate esters can hydrolyze on-column.[11] Using a C18 column with a mobile phase of acetonitrile and aqueous ammonium acetate can be effective.[12]
-
Melting Point: A sharp and consistent melting point is a good indicator of high purity. Literature values for analogous compounds suggest melting points can be in the range of 116 °C, though this can vary.[13] Broad melting ranges often indicate the presence of impurities.
Q4: What are the optimal storage conditions for purified this compound?
A4: Arylboronic acids should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon).[14][15] This is critical to prevent two main degradation pathways:
-
Oxidative decomposition: Exposure to air can lead to degradation.
-
Hydrolysis/Dehydration: While boronic acids are handled in aqueous media, long-term exposure to ambient moisture can facilitate protodeborylation or other decomposition pathways. It's also important to minimize moisture to prevent the equilibrium from shifting towards the boroxine form. After taking a portion of the reagent, it is good practice to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[16]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My crude product is a sticky oil or semi-solid and will not crystallize. How can I purify it?
-
Causality: The presence of significant impurities often acts as a "crystallization inhibitor," preventing the formation of an ordered crystal lattice. The material may also be rich in the boroxine anhydride, which can have different physical properties.
-
Solution 1: Trituration. Try stirring or sonicating the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. Non-polar solvents like hexanes or a mixture of hexanes and diethyl ether are excellent starting points. This can often wash away oily impurities and induce crystallization of the boronic acid.
-
Solution 2: Acid-Base Extraction. Even if the product is an oil, it can be purified using an acid-base extraction workup as described in Protocol 1 . Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and proceed with the basic extraction. The purified boronic acid should precipitate as a solid upon acidification of the aqueous layer.
-
Solution 3: Derivatization. If other methods fail, consider forming a crystalline adduct. A highly effective method involves reacting the crude boronic acid with diethanolamine to form a stable, crystalline diethanolamine boronate ester.[3][17][18] This adduct can be easily purified by recrystallization. The free boronic acid can then be regenerated by treating the adduct with an acid. See Protocol 3 for details.
Problem: Recrystallization improved the purity, but my NMR still shows persistent impurities. What is the next logical step?
-
Causality: The impurities may have very similar solubility profiles to your product in the chosen solvent system.
-
Solution 1: Change the Purification Method. The most effective next step is to switch to an orthogonal purification technique that relies on a different chemical principle. Acid-base extraction (Protocol 1) is the ideal choice here, as it separates compounds based on their acidic/basic properties rather than solubility, making it highly effective at removing neutral impurities like the protodeborylation product.[7][9]
-
Solution 2: Attempt Column Chromatography (with caution). If acid-base extraction is not feasible (e.g., if the impurities are also acidic), column chromatography can be attempted. However, standard silica gel is often problematic.[3][7] Consider the alternatives outlined in the next question.
Problem: My compound streaks badly on a silica gel column, and the recovery is poor.
-
Causality: Boronic acids are Lewis acidic and contain polar B-OH groups. These can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption, decomposition, or significant band tailing ("streaking").[7]
-
Solution 1: Use Neutral Alumina. Column chromatography on neutral alumina can be a viable alternative to silica gel for purifying boronic acids, as it lacks the strong acidity of silica.[8]
-
Solution 2: Use Reverse-Phase (C18) Chromatography. For polar compounds, reverse-phase chromatography is often more effective. The boronic acid can be eluted using a gradient of water and an organic solvent like acetonitrile or methanol.[7][18] This can be performed on a preparative HPLC system or via flash chromatography with C18-functionalized silica.
-
Solution 3: Modify the Boronic Acid. Convert the boronic acid to its less polar pinacol boronate ester. Boronate esters are generally much more stable on silica gel and behave more like "standard" organic molecules during chromatography.[19][20] After purification, the ester can be hydrolyzed back to the boronic acid if necessary.
Problem: I suspect boroxine (anhydride) formation. How can I confirm this and convert it back to the boronic acid?
-
Causality: Boroxines are formed by the intermolecular dehydration of three boronic acid molecules. This is an equilibrium process that can be favored by removing water (e.g., azeotropic drying) or upon prolonged storage.
-
Confirmation: Boroxine formation can lead to broadened peaks in the ¹H NMR spectrum and a more complex signal in the ¹¹B NMR spectrum compared to the sharp signal of the boronic acid. It can also cause the material to appear as an amorphous solid or oil.
-
Solution: Rehydration. The conversion back to the boronic acid is typically straightforward. Dissolve the crude material in an organic solvent like diethyl ether or ethyl acetate and wash it with water or a dilute aqueous acid (e.g., 0.1 M HCl). The water will hydrolyze the B-O-B bonds of the boroxine, regenerating the B-OH groups of the boronic acid.[5] Stirring a slurry of the material in a mixture of THF and water can also be effective.
Section 3: Detailed Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral organic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide (NaOH) solution. Use approximately half the volume of the organic layer for each extraction. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Expert Tip: The boronic acid is now in the aqueous layer as the sodium boronate salt. The neutral impurities (like the protodeborylation product) remain in the organic layer, which can be discarded.
-
-
Wash (Optional): Wash the combined basic aqueous layers once with fresh ethyl acetate to remove any residual neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). The purified boronic acid should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is best when the desired product is the major component (>85-90% purity).
| Solvent System | Comments/Typical Use |
| Ethyl Acetate / Hexanes | A very common and effective system. Dissolve in minimal hot ethyl acetate and add hexanes until cloudy, then cool.[6] |
| Ethanol or Methanol | Good for polar boronic acids. Dissolve in hot alcohol and cool slowly.[18] |
| Water | Effective for some arylboronic acids, especially if impurities are very non-polar. Boric acid itself is much more soluble in hot water than cold.[10][18] |
| Toluene | Can be effective for inducing crystallization, sometimes trapping a solvent molecule in the crystal lattice.[21] |
Step-by-Step Procedure (using Ethyl Acetate/Hexanes):
-
Place the crude boronic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
While the solution is still warm, slowly add hexanes dropwise until you see persistent cloudiness (the point of saturation).
-
If too much hexanes is added, add a few drops of hot ethyl acetate to redissolve the solid.
-
Allow the flask to cool slowly to room temperature. Crystal formation should occur.
-
For maximum recovery, place the flask in a freezer or ice bath for 30-60 minutes.[10]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Protocol 3: Purification via Diethanolamine Adduct Formation
This is a powerful technique for difficult-to-purify boronic acids.[3][17]
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether or toluene). Add one equivalent of diethanolamine.
-
Crystallization: The diethanolamine boronate ester is often a highly crystalline solid that will precipitate from the solution. Stir at room temperature for 1-2 hours to maximize precipitation.
-
Isolation: Collect the crystalline adduct by vacuum filtration and wash with cold solvent (e.g., diethyl ether). The adduct can be further purified by recrystallization if needed.
-
Regeneration of Boronic Acid: Suspend the purified adduct in ethyl acetate and wash it vigorously in a separatory funnel with a saturated aqueous solution of boric acid or a dilute acid like 1 M HCl. The diethanolamine will be protonated and extracted into the aqueous layer, liberating the free boronic acid in the organic layer.
-
Final Workup: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Section 4: Data & Visualization
Workflow for Purification of this compound
Caption: General purification workflow for crude boronic acids.
Boronic Acid — Boroxine Equilibrium
Caption: Reversible dehydration of boronic acid to its boroxine.
References
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
- Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.
- Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
- BenchChem. (2025). Technical Support Center: Purification Strategies for Boron-Containing Compounds.
- Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Hitosugi, S., et al. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic.
- Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-34.
- ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Chemistry Stack Exchange User Discussion. (2025). Challenging purification of organoboronic acids.
- Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate.
- TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube.
- ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
- Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols.
- Journal of the American Chemical Society. (n.d.). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration.
- Reddit User Discussion. (2024). Trouble purifying my boronate ester compound. r/Chempros.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- AbacipharmTech. (n.d.). This compound.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- Wikipedia. (n.d.). Boronic acid.
- ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
- 14. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]
- 15. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.cn]
- 16. lumiprobe.com [lumiprobe.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
- 19. academic.oup.com [academic.oup.com]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling Yields with (5-(Benzyloxy)-2-fluorophenyl)boronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-(Benzyloxy)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency. The unique substitution pattern of this boronic acid, featuring an ortho-fluoro and a meta-benzyloxy group, presents specific challenges that require careful consideration of reaction parameters.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: I am observing very low to no yield of my desired biaryl product. What are the primary causes and how can I improve my conversion?
Low or no product formation is a frequent challenge, often stemming from issues with catalyst activity, suboptimal reaction conditions, or the inherent properties of the sterically hindered and electron-rich this compound.
Primary Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing or failure to maintain an inert atmosphere can lead to catalyst deactivation and low yields.
-
Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[1] Use a fresh, high-quality palladium catalyst or a more stable pre-catalyst. Maintaining a strict inert atmosphere throughout the reaction is critical.[1]
-
-
Inefficient Oxidative Addition or Reductive Elimination: The ortho-fluoro substituent on the boronic acid introduces steric hindrance, which can impede key steps in the catalytic cycle, specifically the transmetalation and reductive elimination steps.[3]
-
Solution: Employ bulky and electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are often effective for sterically demanding couplings as they can promote the desired catalytic cycle and minimize side reactions.[3][4][5] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties and steric bulk.[2][3]
-
-
Suboptimal Base and Solvent Combination: The choice of base is crucial for activating the boronic acid for transmetalation.[6] The effectiveness of the base is highly dependent on the solvent system.
-
Solution: A screening of bases is recommended. For sterically hindered couplings, stronger bases are often required.[3] Consider bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[3][5][7] The solvent should be able to dissolve the reactants and the base. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, or THF/H₂O) often improves the solubility of inorganic bases and facilitates the reaction.[1][8] For anhydrous conditions, which can sometimes mitigate side reactions, polar aprotic solvents like DMF or dioxane with a soluble organic base might be beneficial.
-
-
Protodeboronation: Boronic acids, especially electron-rich or sterically hindered ones, can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of 1-(benzyloxy)-4-fluorobenzene as a byproduct and reducing the yield of the desired cross-coupled product.[2][9]
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, replacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: How do the electronic and steric effects of this compound influence the reaction?
The substituents on the boronic acid play a significant role:
-
Ortho-Fluoro Group: The fluorine atom at the ortho position creates significant steric hindrance. This can slow down the transmetalation step, where the boronic acid coordinates to the palladium center.[13] Bulky ligands on the palladium are often necessary to overcome this steric clash and facilitate the reaction.[14][15]
-
Meta-Benzyloxy Group: The benzyloxy group is electron-donating through resonance. This increases the electron density on the aromatic ring, which can make the boronic acid more susceptible to protodeboronation.[9] However, the electron-donating nature can also facilitate the transmetalation step by making the aryl group more nucleophilic.
Q3: What are some common side reactions to be aware of?
Besides low yield, several side reactions can complicate your Suzuki coupling:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[12]
-
Mitigation: Ensure a strictly inert atmosphere and use a slight excess of the boronic acid relative to the aryl halide.[16]
-
-
Protodeboronation: As mentioned, this is the cleavage of the C-B bond, leading to the formation of an arene byproduct.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene.
-
Mitigation: This can sometimes be suppressed by using a more efficient catalyst system that favors the cross-coupling pathway.[1]
-
Caption: Potential reaction pathways in Suzuki coupling.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Stir the suspension and degas the mixture by bubbling a gentle stream of inert gas through it for another 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: A Systematic Approach
If you are experiencing low yields, a systematic screening of reaction parameters is the most effective approach.
Caption: Systematic workflow for troubleshooting low yields.
Data Presentation: Starting Conditions for Optimization
The following table summarizes common starting conditions for Suzuki couplings that can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) | Pre-catalysts like XPhos Pd G3 are often more stable and efficient for challenging substrates.[3] |
| Ligand | - | SPhos (4 mol%) | - | Bulky, electron-rich ligands are crucial for sterically hindered substrates.[3][5] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2 equiv) | Stronger bases like K₃PO₄ and Cs₂CO₃ can be more effective for hindered boronic acids.[5][7] |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | Aqueous solvent mixtures aid in dissolving inorganic bases.[1] |
| Temperature | 90 °C | 100 °C | 80 °C | Higher temperatures may be needed to overcome activation barriers, but can also increase side reactions.[3] |
References
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl - Benchchem.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing).
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction | ACS Omega - ACS Publications.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
- Boron Suzuki Coupling - Borates Today.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Suzuki Coupling - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges with Substituted Phenylboronic Acids
Welcome to the technical support center dedicated to assisting researchers, chemists, and drug development professionals in overcoming the common challenges associated with low-reactivity substituted phenylboronic acids in cross-coupling reactions. This guide is structured to provide not only solutions but also the underlying scientific principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides a rapid diagnostic framework for your experiments.
Q1: My Suzuki-Miyaura coupling reaction with a substituted phenylboronic acid has a very low yield or failed completely. What are the most common initial culprits?
A1: When a Suzuki-Miyaura reaction underperforms, the issue often falls into one of three categories:
-
Purity and Stability of the Boronic Acid: Phenylboronic acids, especially those with electron-withdrawing groups, can be prone to decomposition via protodeboronation (loss of the boronic acid group) or formation of anhydride trimers (boroxines). Always start with a freshly opened bottle or purify the boronic acid if its purity is questionable.
-
Reaction Conditions: The "standard" Suzuki conditions are often suboptimal for challenging substrates. The choice of palladium source, ligand, base, and solvent system is critical and must be tailored to the specific electronic and steric nature of your substrates.
-
Catalyst Deactivation or Inhibition: Impurities in reagents or solvents (e.g., water, oxygen) can deactivate the palladium catalyst. Additionally, certain functional groups on your substrates can coordinate to the palladium center and inhibit catalysis.
Q2: How can I quickly assess the purity of my phenylboronic acid?
A2: A simple method is to check the melting point; a broad or depressed melting point compared to the literature value suggests impurity. For a more definitive assessment, you can run a quick ¹H NMR. The presence of broad signals or complex aromatic patterns can indicate the formation of boroxine anhydrides. A clean spectrum with sharp signals is a good indicator of a high-quality starting material.
Q3: My boronic acid has an ortho-substituent (e.g., 2-methylphenylboronic acid), and the reaction is sluggish. Why is this happening?
A3: This is a classic case of steric hindrance. The ortho-substituent physically blocks the boronic acid from efficiently approaching the palladium center. This dramatically slows down the transmetalation step, which is often the rate-limiting step in the catalytic cycle. Overcoming this requires ligands specifically designed to handle sterically demanding substrates.
Q4: I'm using an electron-deficient phenylboronic acid (e.g., 4-cyanophenylboronic acid) and seeing significant side products. What is going on?
A4: Electron-deficient phenylboronic acids are particularly susceptible to two side reactions:
-
Protodeboronation: The electron-withdrawing group makes the C-B bond weaker and more prone to cleavage by water or other protic sources, replacing the boronic acid with a hydrogen atom.
-
Homocoupling: The boronic acid can couple with itself to form a biphenyl byproduct. The choice of base is critical here; a weaker base is often preferred to minimize these side reactions.
Part 2: In-Depth Troubleshooting Guides & Solutions
This section provides detailed strategies for tackling specific classes of low-reactivity phenylboronic acids.
Guide 1: Activating Sterically Hindered ortho-Substituted Phenylboronic Acids
The primary challenge with ortho-substituted systems is overcoming the steric clash during the transmetalation step. The solution lies in modifying the coordination sphere of the palladium catalyst to make it more accessible.
Core Strategy: Employing Bulky, Electron-Rich Ligands
Bulky phosphine ligands (often called Buchwald ligands) are essential. They coordinate to the palladium, forcing a low-coordination number and creating a more open, reactive catalytic species that can accommodate the hindered boronic acid.
Troubleshooting Workflow for Steric Hindrance
Caption: Competing pathways for electron-deficient boronic acids.
Recommendations for Electron-Deficient Partners:
-
Switch to a Boronate Ester: Converting the boronic acid to its corresponding pinacol boronate ester (a B(pin) group) significantly increases its stability against protodeboronation. These esters are generally more robust and can be isolated and stored easily.
-
Use a Weaker Base: Strong aqueous bases (like NaOH or Ba(OH)₂) can accelerate decomposition. Switch to milder, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or even organic bases like triethylamine (Et₃N) in some cases.
-
Employ Anhydrous Conditions: Meticulously dry your solvents and reagents. Using a solvent like THF or dioxane instead of aqueous mixtures can help suppress protodeboronation by minimizing the source of protons.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Ligand Screening with a Hindered Phenylboronic Acid
This protocol outlines a parallel screening approach to quickly identify the optimal ligand for a challenging coupling.
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
ortho-Substituted phenylboronic acid (e.g., 2-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3
-
Array of phosphine ligands (e.g., SPhos, XPhos, RuPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous solvent (e.g., 2-MeTHF or Dioxane)
-
An array of reaction vials with stir bars and septa
Procedure:
-
Preparation: In a glovebox, prepare stock solutions of your aryl halide and the boronic acid in the chosen anhydrous solvent. This ensures accurate dispensing.
-
Array Setup: To each of the labeled reaction vials, add the palladium source (e.g., 1 mol% Pd(OAc)₂) and the respective ligand (e.g., 2.2 mol%).
-
Reagent Addition:
-
Add the finely ground K₃PO₄ (2.0 equivalents) to each vial.
-
Add the aryl halide stock solution (1.0 equivalent).
-
Add the boronic acid stock solution (1.5 equivalents).
-
Add enough solvent to reach the desired concentration (e.g., 0.1 M).
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a magnetic stir plate. Heat the reaction to the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each reaction vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify the most effective ligand.
Protocol 2: Conversion of a Phenylboronic Acid to its Pinacol Boronate Ester
This procedure stabilizes an electron-deficient boronic acid prior to its use in cross-coupling.
Materials:
-
Electron-deficient phenylboronic acid (1.0 equiv.)
-
Pinacol (1.1 equiv.)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add the phenylboronic acid and pinacol.
-
Solvent Addition: Add the anhydrous solvent.
-
Dehydration:
-
Toluene: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue until no more water is collected (typically 2-4 hours).
-
THF: Add activated 4Å molecular sieves to the flask and stir the mixture at room temperature or gentle heat (40 °C) overnight.
-
-
Workup: Once the reaction is complete (as monitored by TLC or NMR), remove the solvent under reduced pressure. The resulting crude pinacol boronate ester is often pure enough to be used directly in the next step. If necessary, it can be purified by recrystallization or column chromatography.
References
- Title: Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki-Miyaura Coupling – Mechanism & Recent Developments Source: Chemistry LibreTexts URL:[Link]
- Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Ortho-Substituted, Heteroaromatic, and Hindered Boronic Acids Source: Angewandte Chemie Intern
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Electron-Rich Boronic Acids
Welcome to our dedicated resource for overcoming the unique challenges presented by electron-rich boronic acids in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide researchers, scientists, and professionals in drug development with targeted, actionable solutions to common experimental failures. By understanding the underlying chemical principles, you can systematically troubleshoot and optimize these critical bond-forming reactions.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, offering a systematic approach to diagnosis and resolution.
Issue 1: Low to No Product Yield with an Electron-Rich Boronic Acid
Question: My Suzuki reaction between an aryl halide and an electron-rich boronic acid (e.g., with methoxy or amino substituents) is failing, resulting in low or no yield of the desired biaryl product. What are the primary factors to investigate?
Answer: Low conversion in these couplings is a common hurdle. Electron-donating groups on the boronic acid decrease its Lewis acidity, which can slow down the crucial transmetalation step of the catalytic cycle.[1] Additionally, these substrates are often more susceptible to undesired side reactions. A methodical investigation of the catalyst system, base, and reaction conditions is paramount.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting low-yield Suzuki reactions.
Detailed Steps & Rationale:
-
Evaluate the Catalyst System (Palladium Precatalyst & Ligand): This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often inefficient for this substrate class.[2]
-
Ligand Selection: The key is to accelerate the desired catalytic cycle to outcompete side reactions. Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4]
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. Their steric bulk promotes the formation of the active 14-electron monoligated palladium(0) species, and their electron-donating nature facilitates the oxidative addition step.[5][6]
-
N-heterocyclic carbenes (NHCs) are strong σ-donors that form very stable palladium complexes, often leading to high catalyst activity.[4]
-
-
Precatalyst Choice: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃. They offer better stability and ensure efficient and reproducible generation of the active catalyst.[3]
-
-
Re-evaluate Base and Solvent Selection: The base is crucial for activating the boronic acid to form the boronate, which is the active species in transmetalation.[7]
-
Base: A sufficiently strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices, particularly for challenging transmetalation steps.[3] They are effective in anhydrous organic solvents.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are generally preferred.[4] Often, a small amount of water is beneficial as it can help dissolve the base and facilitate boronate formation.[8][9] However, excess water can promote protodeboronation.[9]
-
-
Optimize Reaction Temperature: Many couplings with electron-rich boronic acids require elevated temperatures (e.g., 80-120 °C) to overcome the higher activation energy for transmetalation.[3]
Issue 2: Significant Protodeboronation of the Boronic Acid
Question: My main byproduct is the arene corresponding to my boronic acid, indicating significant protodeboronation. How can I minimize this side reaction?
Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially with electron-rich and heteroaromatic boronic acids.[10] The proton source is typically water present in the reaction mixture. This side reaction can be catalyzed by the palladium complex or occur under basic conditions.[1][11]
Strategies to Mitigate Protodeboronation:
| Strategy | Rationale | Example Modification |
| Use a Milder Base | Strong bases in aqueous media can accelerate base-catalyzed protodeboronation.[12] | Switch from NaOH or K₃PO₄ to weaker bases like K₂CO₃ or CsF.[11] |
| Anhydrous Conditions | Water is the primary proton source for this side reaction. | Use anhydrous solvents (e.g., dry dioxane or toluene) and ensure the base is dry.[3] |
| Use Boronic Esters | Boronic esters (e.g., pinacol or MIDA esters) are more stable and less prone to protodeboronation than the corresponding boronic acids.[13][14] They act as a "slow-release" source of the boronic acid under the reaction conditions.[10] | Replace the boronic acid with its corresponding MIDA boronate ester (1.2-1.5 equiv). |
| Accelerate the Coupling | If the desired Suzuki coupling is faster than the protodeboronation, the side reaction becomes negligible. | Employ a more active catalyst system (e.g., a Buchwald ligand/precatalyst) to speed up the productive catalytic cycle.[10] |
Experimental Protocol: Preparation of a MIDA Boronate Ester for Enhanced Stability
This protocol provides a method to convert a protodeboronation-prone boronic acid into a more stable MIDA boronate ester.
-
Dissolution: In a vial with a stir bar, dissolve the electron-rich boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.05 equiv) in dimethylformamide (DMF).
-
Dehydration: Heat the mixture to 80-100 °C under vacuum for 1-2 hours to remove water.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, isolate the white solid MIDA boronate by vacuum filtration, wash with a small amount of cold solvent (e.g., acetonitrile), and dry under vacuum. If no precipitate forms, the DMF solution can often be used directly, or the solvent can be removed under high vacuum.
-
Usage: The isolated MIDA boronate can now be used in the Suzuki coupling reaction under standard conditions, typically with a base like K₃PO₄ in a solvent such as dioxane.
II. Frequently Asked Questions (FAQs)
Q1: Why are electron-rich boronic acids so challenging to use in Suzuki couplings?
A1: The challenge stems from electronic effects within the Suzuki catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
Electron-donating groups (EDGs) on the aryl ring of the boronic acid increase the electron density on the ipso-carbon attached to the boron atom. This has two main consequences:
-
Decreased Lewis Acidity: The boron atom becomes less electrophilic (less Lewis acidic), which slows down its interaction with the base and the formation of the reactive boronate species [Ar-B(OH)₃]⁻.[1]
-
Slower Transmetalation: Transmetalation involves the transfer of the organic group from boron to the palladium center. The increased electron density on the migrating aryl group makes it a less effective nucleophile for this transfer, thus impeding this often rate-limiting step.[6][15]
Q2: Can I use an electron-rich aryl chloride as my electrophile with an electron-rich boronic acid?
A2: This represents a particularly challenging scenario, as you are combining two difficult coupling partners.
-
Electron-Rich Aryl Halide: Slows down the oxidative addition step, which is the initial activation of the electrophile by the Pd(0) catalyst.[6][14]
-
Electron-Rich Boronic Acid: Slows down the transmetalation step.
To succeed, you will need a highly active catalyst system designed to overcome both hurdles. This typically involves using a very electron-rich and bulky ligand, such as tBu₃P or advanced Buchwald-type ligands, often at higher catalyst loadings and temperatures.[7][16]
Q3: What is the role of oxygen in these reactions, and why is degassing important?
A3: Oxygen is detrimental to Suzuki coupling reactions for several reasons:
-
Catalyst Decomposition: The active Pd(0) catalyst is sensitive to oxidation and can be converted to inactive Pd(II) species in the presence of oxygen.
-
Homocoupling of Boronic Acids: Oxygen can promote the oxidative homocoupling of the boronic acid to form a biaryl byproduct (Ar-Ar), consuming your starting material.[3]
Protocol: Proper Degassing of Reaction Solvents
-
Method 1 (Freeze-Pump-Thaw): For the most rigorous oxygen removal, especially for highly sensitive reactions. a. Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath. b. Once frozen, apply a high vacuum for 5-10 minutes. c. Close the flask to the vacuum and thaw the solvent. You will see bubbles of dissolved gas being released. d. Repeat this cycle at least three times. e. Backfill the flask with an inert gas (Argon or Nitrogen).
-
Method 2 (Sparging): A more common and often sufficient method. a. Insert a long needle or cannula connected to an inert gas line into the solvent. b. Bubble the inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes. Ensure there is a vent needle to allow gas to escape.
Always run the reaction under a positive pressure of an inert gas to prevent oxygen from re-entering the system.[2][17]
Q4: My boronic acid has an ortho-coordinating group (e.g., -CHO, -COR) and the reaction is failing. What is the issue?
A4: Ortho-coordinating functional groups can chelate to the palladium center. This can form a stable five- or six-membered ring intermediate that is reluctant to undergo reductive elimination, effectively poisoning the catalyst.[4] If you suspect catalyst inhibition due to chelation, trying a different ligand system is the first step. Some bulky ligands can disrupt this unwanted chelation. In more persistent cases, it may be necessary to protect the coordinating functional group before the coupling reaction and deprotect it afterward.
III. References
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. 2018. Available from: [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. 2019. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Cox, P. A., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 2017. Available from: [Link]
-
Fleckenstein, C. A. & Plenio, H. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. 2008. Available from: [Link]
-
PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. 2012. Available from: [Link]
-
Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. 2025. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. 2024. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2013. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
-
Li, Z., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. 2024. Available from: [Link]
-
Molander, G. A. & Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. 2003. Available from: [Link]
-
Scott, D. R., et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. 2018. Available from: [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 16. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. quora.com [quora.com]
Technical Support Center: Catalyst Poisoning in Reactions with Benzyloxy-Substituted Reagents
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving benzyloxy-substituted reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during catalytic reactions with these substrates. Here, we delve into the causality behind catalyst deactivation and provide field-proven, practical solutions to ensure the success of your experiments.
Introduction: The Challenge of Benzyloxy-Substituted Reagents
Benzyloxy-substituted compounds, particularly benzyl ethers, are ubiquitous as protecting groups in organic synthesis due to their general stability and selective removal, often via catalytic hydrogenolysis.[1][2][3] However, the very nature of these reagents and the synthetic routes leading to them can introduce impurities that act as potent poisons to common transition metal catalysts like palladium and rhodium.[4][5][6] Understanding the mechanisms of catalyst poisoning is the first step toward effective troubleshooting and prevention.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, providing in-depth explanations and actionable protocols.
Issue 1: My Hydrogenolysis of a Benzyl Ether has Stalled or is Incredibly Sluggish.
Q: I've set up a standard hydrogenolysis reaction (e.g., Pd/C, H₂ balloon) to deprotect a benzyl ether, but I'm seeing little to no conversion by TLC or LC-MS. What's going on?
A: A stalled or sluggish hydrogenolysis is a classic symptom of catalyst poisoning. The palladium catalyst's active sites are likely being blocked or deactivated by impurities present in your reaction mixture.[4][7] Let's diagnose the potential culprits.
Root Cause Analysis:
-
Sulfur Contamination: Sulfur compounds are notorious poisons for palladium catalysts.[6][8][9] They can originate from upstream synthetic steps (e.g., use of thiols, sulfonyl chlorides, or thioglycosides) and even trace amounts can completely shut down the catalyst's activity by forming stable metal sulfides on the surface.[7]
-
Nitrogen-Containing Impurities: While the benzyloxy group itself is generally benign, other nitrogen-containing functional groups or impurities like pyridine, amines, or amides can act as inhibitors by strongly coordinating to the palladium surface.[4][5][10] This is a common issue in complex, multi-step syntheses.
-
Halide Contamination: Residual chlorinated solvents (e.g., dichloromethane) or inorganic halides from previous steps can deactivate the catalyst.[4][5]
-
Poor Quality Reagents: The substrate itself, the solvent, or the hydrogen gas could be sources of contamination. For instance, carbon monoxide, a common impurity in hydrogen gas, is a known poison for palladium catalysts.[4][5]
Troubleshooting Workflow:
Below is a systematic approach to identifying and resolving the issue.
Caption: Decision tree for troubleshooting a stalled hydrogenolysis reaction.
Experimental Protocol: Catalyst Activity Test
-
Setup: In a clean flask, dissolve a small amount of a reliable, clean substrate (e.g., benzyl alcohol) in a high-purity solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of the suspect Pd/C catalyst.
-
Reaction: Purge the flask with hydrogen gas (balloon or Parr shaker).
-
Monitoring: Monitor the reaction by TLC. A healthy catalyst should show complete conversion of benzyl alcohol to toluene and the deprotected alcohol within a short period.
Issue 2: My Cross-Coupling Reaction (e.g., Suzuki, Heck) with a Benzyloxy-Substituted Halide is Failing.
Q: I'm attempting a Suzuki or Heck reaction with a substrate containing a benzyloxy group, but I'm getting low yield and a lot of starting material back. I've tried different ligands and bases with no success. What could be the issue?
A: While the benzyloxy group is often considered non-coordinating and electronically neutral, issues can arise in cross-coupling reactions, particularly if impurities are present or if the reaction conditions are not optimized.
Root Cause Analysis:
-
Ligand Scavenging/Poisoning: If your benzyloxy-substituted substrate contains trace impurities with strong coordinating capabilities (e.g., sulfur or nitrogen heterocycles), these can bind to the palladium center and displace your desired phosphine or N-heterocyclic carbene (NHC) ligand, leading to catalyst deactivation.[11][12]
-
Substrate-Derived Poisons: The synthesis of your benzyloxy-containing starting material might have involved reagents that are now poisoning your cross-coupling catalyst. For example, if a thiol was used in a previous step and not completely removed, it will kill the palladium catalyst.
-
Steric Hindrance: While not strictly "poisoning," the steric bulk of the benzyloxy group, especially if it's close to the reaction center, can hinder oxidative addition or reductive elimination steps in the catalytic cycle, leading to a slower reaction rate.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting low-yielding cross-coupling reactions.
Preventative Measures & Optimization:
| Strategy | Rationale |
| Thorough Purification | Always rigorously purify your benzyloxy-substituted starting material immediately before use to remove potential catalyst poisons. |
| Use of Robust Ligands | Employ sterically hindered and electron-rich ligands (e.g., SPhos, XPhos) that form more stable complexes with palladium, making them less susceptible to displacement by poisons. |
| Scavengers | In some cases, adding a scavenger resin designed to bind specific poisons (e.g., sulfur or amine scavengers) to a solution of your starting material before adding the catalyst can be effective. |
| Higher Catalyst Loading | As a last resort, increasing the catalyst loading can sometimes overcome partial poisoning, though this is not ideal from a cost and sustainability perspective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of? A1: The most common poisons for palladium and rhodium catalysts are sulfur compounds (thiols, sulfides), nitrogen compounds (amines, pyridines), carbon monoxide, and halides.[4][5]
Q2: Can the benzyloxy group itself poison the catalyst? A2: Under typical hydrogenolysis or cross-coupling conditions, the ether oxygen of the benzyloxy group is a very weak ligand and is not considered a catalyst poison. However, side reactions or impurities associated with its synthesis can lead to poisoning.
Q3: How can I "clean" my starting material to remove potential poisons? A3: Standard purification techniques like column chromatography, recrystallization, or an activated carbon wash are effective. For stubborn impurities, treating a solution of the material with a scavenger resin can be beneficial.
Q4: Is there a way to regenerate a poisoned catalyst? A4: Regeneration is sometimes possible but can be complex. For palladium catalysts poisoned by sulfur, high-temperature treatment under hydrogen may help, but it's often more practical to use fresh catalyst.[8][13] For lab-scale reactions, discarding the poisoned catalyst and starting with fresh material is the most reliable approach.
Q5: Are some palladium catalysts more resistant to poisoning than others? A5: Yes, the choice of support and the oxidation state of the palladium can influence its resistance. For example, Pearlman's catalyst (Pd(OH)₂/C) is often found to be more effective for hydrogenolysis of substrates with potential nitrogen-containing inhibitors compared to standard Pd/C.[6][14]
References
- Centi, G. (2001). Supported palladium catalysts in environmental catalytic technologies for gaseous emissions.
- Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.).
- US3959382A - Method for reactivating palladium catalysts. (n.d.). Google Patents.
- Sulfur Poisoning and Regeneration of Palladium-based C
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). ChemRxiv.
- Catalyst Deactivation During Rhodium Complex-Catalyzed Propargylic CH Activ
- dealing with catalyst poisoning during hydrogenation of benzyl ethers. (n.d.). Benchchem.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed.
- Catalyst poisoning. (n.d.). Wikipedia.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021).
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (n.d.). PubMed Central.
- Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (n.d.). PubMed Central.
- Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. (2024). MDPI.
- Technical Support Center: Deprotection of Benzyl
- Cross-Dehydrogenative-Coupling Reactions Involving Allyl, Benzyl and Alkyl C–H Bonds. (2014). Books.
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
- Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.).
- Benzylic substitution, benzyl
- A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. (n.d.).
- Poisoning and deactivation of palladium c
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (2025).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PubMed Central.
- Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride C
- Reactivity of substituted 1°/2°/3° benzyl alcohols. (n.d.).
- Why Does Catalyst Poisoning Occur In Kinetics?. (2025). YouTube.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activ
- Heck Reactions. (2022). The Royal Society of Chemistry.
- Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.).
- Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activ
- A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers. (n.d.). PubMed Central.
- Mechanism of the CuII-catalyzed benzylic oxygenation of (aryl)(heteroaryl)methanes with oxygen. (n.d.). PubMed Central.
- Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. (2025). YouTube.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PubMed Central.
- What Is A C
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 11. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dcl-inc.com [dcl-inc.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
Welcome to the technical support center for the synthesis of (5-(Benzyloxy)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges encountered during this synthesis, ensuring the integrity and success of your experimental outcomes.
Introduction: The Synthetic Landscape
This compound is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions. Its synthesis, typically achieved through ortho-metalation of 4-benzyloxy-1-fluorobenzene followed by borylation, or via palladium-catalyzed borylation of a corresponding aryl halide, is not without its challenges. The interplay of the electron-directing fluoro group, the potentially labile benzyloxy protecting group, and the inherent reactivity of the boronic acid moiety can lead to a range of byproducts. This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is low, and I observe a significant amount of 4-benzyloxy-1-fluorobenzene in my crude product. What is happening?
Answer: This is a classic case of protodeboronation , a common and often frustrating side reaction in the synthesis of arylboronic acids.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This process is particularly prevalent for arylboronic acids bearing electron-withdrawing groups, such as the fluorine atom in your target molecule. The presence of an ortho-fluorine substituent can further accelerate this decomposition, especially under basic conditions.[1] The mechanism can be influenced by moisture, acidic or basic conditions, and residual catalysts.[2][3]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried. Moisture is a primary proton source for this side reaction.
-
Temperature Control: If using an organolithium-mediated synthesis, maintain a very low temperature (typically -78 °C) during the lithiation and borylation steps. Uncontrolled warming can promote side reactions.[4]
-
pH Control During Work-up: Protodeboronation can be rapid under both strongly acidic and basic conditions. Aim for a mildly acidic pH (around 4-5) during the aqueous work-up.
-
Minimize Reaction Time: Do not prolong the reaction unnecessarily, especially after the addition of the borylating agent and during work-up.
Preventative Measures:
-
Consider converting the crude boronic acid to its more stable pinacol boronate ester derivative immediately after work-up. Boronic esters are generally more robust and less susceptible to protodeboronation.[3]
-
For subsequent cross-coupling reactions, using the boronic ester directly can often circumvent the isolation of the more sensitive boronic acid.
FAQ 2: I've isolated my product, but NMR analysis shows a significant symmetrical biaryl impurity. What is this byproduct and how can I avoid it?
Answer: You are likely observing the formation of a homocoupling byproduct , specifically 2,2'-difluoro-5,5'-bis(benzyloxy)-1,1'-biphenyl.
Causality: This byproduct can arise from two primary pathways:
-
Wurtz-type Coupling: If using a Grignard or organolithium-based route, reaction of the organometallic intermediate with the unreacted starting aryl halide can lead to homocoupling.
-
Suzuki-Miyaura Homocoupling: In palladium-catalyzed borylation reactions (e.g., Miyaura borylation), the newly formed this compound can undergo a Suzuki-Miyaura coupling with the starting aryl halide, catalyzed by the same palladium complex. This is more common with stronger bases like potassium carbonate or phosphate.[5]
Troubleshooting & Prevention:
| Synthetic Route | Preventative Measure |
| Organometallic (Li/Mg) | Slow Addition: Add the organolithium or Grignard reagent slowly to the solution of the aryl halide to maintain a low concentration of the organometallic species. Alternatively, inverse addition (adding the aryl halide to the organometallic) can be beneficial. |
| Palladium-Catalyzed | Choice of Base: Use a milder base such as potassium acetate (KOAc), which is generally less effective at promoting the subsequent Suzuki coupling.[5][6] |
| General | Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the borylating agent to ensure the complete conversion of the organometallic intermediate. |
Purification Strategy:
The homocoupled byproduct is significantly less polar than the desired boronic acid. It can typically be removed by:
-
Recrystallization: A carefully chosen solvent system can often selectively crystallize the boronic acid, leaving the more soluble biaryl in the mother liquor.
-
Column Chromatography: While challenging for boronic acids, it is possible. A gradient elution on silica gel, often with a polar solvent system containing a small amount of acid (e.g., acetic acid) to suppress streaking, can be effective.
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can precipitate the boronic acid as a stable, crystalline adduct, which can be filtered off from the non-polar byproduct. The pure boronic acid can then be liberated by treatment with acid.[7]
FAQ 3: During my ortho-lithiation of 4-benzyloxy-1-fluorobenzene, the reaction turned dark, and my yields were poor. What could be the cause?
Answer: This suggests potential aryne formation due to the elimination of lithium fluoride from the ortho-lithiated intermediate, especially if the reaction temperature was not strictly controlled.
Causality: The fluorine atom is a powerful ortho-directing group for lithiation.[4][8] However, the resulting ortho-lithiated species can be unstable. If the temperature rises above approximately -60 °C, it can undergo elimination of LiF to form a highly reactive benzyne intermediate. This benzyne will then react non-selectively with other species in the reaction mixture, leading to a complex mixture of products and polymerization, often observed as a darkening of the reaction.[9]
Logical Flow for Troubleshooting Ortho-Lithiation Issues:
Caption: Troubleshooting workflow for ortho-lithiation problems.
Experimental Protocol: Optimized Ortho-Lithiation and Borylation
-
Setup: Under a dry argon or nitrogen atmosphere, dissolve 4-benzyloxy-1-fluorobenzene (1.0 eq) in anhydrous THF in a three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride or 1M HCl, ensuring the pH of the aqueous layer is ~4-5. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
FAQ 4: My final product seems to have lost the benzyl group. Is debenzylation a known issue?
Answer: Yes, debenzylation is a potential side reaction, although it is often less common than protodeboronation under standard borylation conditions.
Causality: The benzyl ether linkage can be cleaved under certain conditions:
-
Acidic Conditions: Strong acidic conditions during work-up can promote hydrolysis of the benzyl ether.
-
Hydrogenolysis: If any palladium catalyst is used (e.g., in a Miyaura borylation) and a source of hydrogen is present (which is less common but possible from solvent impurities or side reactions), catalytic hydrogenolysis can occur. This is a more significant concern if the product is carried forward into a subsequent palladium-catalyzed reaction that uses a hydrogen source.
Preventative Measures:
-
Mild Work-up: Avoid using strong acids for quenching and pH adjustment. A buffered solution or saturated ammonium chloride is preferable.
-
Catalyst Choice: If performing a Miyaura borylation, ensure the reaction conditions do not favor hydrogenolysis. If this becomes a persistent issue, consider alternative protecting groups that are more robust to the reaction conditions.
Summary of Potential Byproducts
| Byproduct Name | Structure | Formation Pathway | Mitigation Strategy |
| 4-Benzyloxy-1-fluorobenzene | Ar-H | Protodeboronation | Strict anhydrous conditions, pH control |
| 2,2'-Difluoro-5,5'-bis(benzyloxy)-1,1'-biphenyl | Ar-Ar | Homocoupling | Slow addition, mild base (KOAc) |
| 5-Fluoro-2-hydroxyphenylboronic acid | Ar-OH (debenzylated) | Debenzylation | Mild acidic work-up, avoid H₂ sources |
| Benzyne-derived oligomers | Complex mixture | Aryne formation | Strict low-temperature control (-78 °C) |
Visualizing Byproduct Formation
Caption: Key reaction and side-reaction pathways.
References
- Cammidge, A. N., & Crepy, K. V. L. (2004). The Mizoroki-Heck Reaction. In Modern Arylation Methods (pp. 1-44). Wiley-VCH.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14658–14674. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Hall, D. G. (Ed.). (2011).
- Knochel, P., & Krasovskiy, A. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroaryl-Magnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reference for mechanisms in cross-coupling.)
- Schlosser, M. (2005). Directed ortho metalation: A gateway to substituted aromatics.
- Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1-360. [Link]
- Gilman, H., & Gorsich, R. D. (1957). The Metalation of Fluorobenzene and the Benzyne Problem. Journal of the American Chemical Society, 79(10), 2625–2628. [Link]
- Hoffmann, R. W. (1967). Dehydrobenzene and Cycloalkynes. Academic Press. (Classic text on aryne chemistry).
- Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg. [Link]
- Gronowitz, S. (1992). Recent developments in the field of directed lithiation. Pure and Applied Chemistry, 64(10), 1471-1478. [Link]
- Gronwald, O., Shaughnessy, K. H., & Hannedouche, J. (2011). Diethanolamine-Assisted Purification of Boronic Acids. The Journal of Organic Chemistry, 76(9), 3571–3575. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Biaryl Products from Suzuki Coupling
Welcome to the technical support center for the chromatographic purification of biaryl products from Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Suzuki coupling reaction mixture?
A1: The most prevalent impurities include unreacted starting materials (aryl halide and boronic acid/ester), homocoupling byproducts of the boronic acid, dehalogenated starting material, and residual palladium catalyst.[1][2] The formation of these byproducts is often influenced by reaction conditions such as the presence of oxygen.[3][4]
Q2: How do I effectively remove the palladium catalyst residue from my product?
A2: Several methods can be employed. A common first step is to filter the reaction mixture through a pad of Celite or silica gel.[5][6] For more complete removal, column chromatography is effective.[6][7] In cases where trace amounts of palladium are a concern, specialized metal scavengers can be used.[8]
Q3: My biaryl product is very polar. What chromatographic strategies should I consider?
A3: For highly polar compounds that are poorly retained on standard silica gel, several options exist. You can employ a more polar solvent system, such as methanol in dichloromethane.[9] However, be cautious as high concentrations of methanol (>10%) can dissolve silica gel.[9] For very polar and basic compounds, adding a small amount of ammonia to the mobile phase can improve peak shape.[10] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying polar compounds that do not retain well in reversed-phase chromatography.[11][12][13]
Q4: How can I confirm the purity of my final biaryl product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of your final product.[7][14] Both ¹H and ¹³C NMR spectra should be acquired and analyzed. Monitoring the reaction progress and final product can also be done using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]
Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving common issues encountered during the chromatographic purification of Suzuki coupling products.
Issue 1: Co-elution of the Biaryl Product with a Homocoupling Byproduct
Primary Cause: Homocoupling of the boronic acid starting material is a frequent side reaction, particularly in the presence of oxygen or excess palladium catalyst.[3][17][18] The resulting symmetrical biaryl can have a similar polarity to the desired unsymmetrical biaryl product, leading to difficult separation.
Preventative Measures:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen before adding the palladium catalyst.[3][4]
-
Optimize Catalyst Loading: Use the minimum effective amount of palladium catalyst to avoid promoting side reactions.
Chromatographic Solutions:
-
Solvent System Optimization: A subtle change in the solvent system can sometimes resolve co-eluting compounds. Experiment with different solvent mixtures. A good starting point for many biaryl compounds is a hexane/ethyl acetate system.[5][9]
-
Stationary Phase Variation: If silica gel fails to provide adequate separation, consider alternative stationary phases. Phenyl-functionalized silica can offer different selectivity for aromatic compounds due to π-π interactions.[19]
Issue 2: Significant Tailing of the Product Peak on the Column
Primary Cause: Peak tailing is often observed with polar or basic compounds, such as those containing amine functionalities, due to strong interactions with the acidic silanol groups on the silica gel surface.[10]
Solutions:
-
Addition of a Basic Modifier: For basic compounds, adding a small amount of a base like triethylamine (1-3%) or ammonia to the eluent can deactivate the acidic sites on the silica and improve peak shape.[20]
-
Alternative Stationary Phases: Consider using alumina for the purification of basic compounds.[10]
Issue 3: Low Recovery of the Biaryl Product from the Column
Primary Cause: The product may be irreversibly adsorbed onto the stationary phase, especially if it is highly polar or if the silica gel is too acidic.
Solutions:
-
Deactivating the Stationary Phase: As with peak tailing, adding a modifier like triethylamine to the eluent can reduce strong adsorption.[20]
-
Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can help elute the compound without excessive retention.[20]
-
Dry Loading: If your product is sparingly soluble in the initial chromatography solvent, it may precipitate at the top of the column. Dry loading the sample, where the crude material is pre-adsorbed onto a small amount of silica gel, can improve recovery and resolution.[20][21]
Experimental Protocols and Data Presentation
General Protocol for Flash Column Chromatography of a Suzuki Coupling Product
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[15][22] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][7]
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product is typically between 0.25 and 0.35.[23]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. For less soluble compounds, use the dry loading technique.[20][21]
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Stationary and Mobile Phases for Biaryl Purification
| Compound Polarity | Stationary Phase | Recommended Mobile Phase System(s) | Notes |
| Non-polar | Silica Gel | Hexane/Ethyl Acetate, Hexane/Ether[9] | Start with a low percentage of the polar solvent and increase as needed. |
| Moderately Polar | Silica Gel | Dichloromethane/Methanol, Ethyl Acetate/Hexane[9] | Gradient elution is often beneficial. |
| Polar/Basic | Alumina or Amine-functionalized Silica | Dichloromethane/Methanol with 1% NH4OH[10] | The basic modifier helps to prevent peak tailing. |
| Very Polar | Silica Gel (for HILIC) | Acetonitrile/Water[11] | HILIC is a powerful technique for highly polar compounds. |
| Aromatic (difficult separations) | Phenyl-functionalized Silica | Hexane/Dichloromethane | Can provide alternative selectivity based on π-π interactions. |
Visualizations
Caption: Workflow for Suzuki coupling purification.
Caption: Troubleshooting decision tree.
References
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM
- How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol - Benchchem
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development - Benchchem
- A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy - Benchchem
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem
- Suzuki Coupling: Mechanism & Examples | NROChemistry
- Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling...
- Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters:
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- How can I easily remove a Pd-catalyst
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube
- Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides - The Royal Society of Chemistry
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- What can I use to purify polar reaction mixtures? - Biotage
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv
- Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzo
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit
- How To Choose Solvent System For Column Chrom
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester
- Purification of Organic Compounds by Flash Column Chrom
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- Purification of strong polar and basic compounds : r/Chempros - Reddit
- Evaluation of Different Stationary Phases in the Separ
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- Successful flash chrom
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchG
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
- Enabling facile, rapid and successful chromatographic Flash purification - Chrom
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
- Very polar compound purification using aqueous normal-phase flash column chrom
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing)
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods | LCGC Intern
- Strategies of Solvent System Selection for the Isolation of Natural Products by Countercurrent Chromatography - ResearchG
- Determining a solvent system - Chemistry Teaching Labs - University of York
- About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction - MDPI
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. azom.com [azom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification [chem.rochester.edu]
- 21. biotage.com [biotage.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Steric Hindrance in Couplings with Ortho-Substituted Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions involving sterically hindered ortho-substituted boronic acids. Our goal is to equip you with the expert knowledge and practical insights needed to overcome common challenges and achieve successful outcomes in your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, when substrates with significant steric bulk around the reactive sites are employed, such as boronic acids with ortho-substituents, the reaction's efficiency can be dramatically reduced.[1][3] This steric clash impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields, slow reaction times, and the formation of undesired byproducts.[4]
This guide is structured to help you diagnose and resolve these issues systematically.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to inform your experimental design.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl halide and an ortho-substituted boronic acid is resulting in very low yield or no desired product. What are the primary factors to investigate?
Answer: This is a classic symptom of severe steric hindrance. The primary areas to focus on are the catalyst system (ligand and palladium source) , the base-solvent combination , and the reaction temperature . Steric hindrance creates a high energy barrier for the key bond-forming steps, and your reaction conditions must be robust enough to overcome this.[4][5]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield couplings.
Step 1: Re-evaluate the Catalyst System
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[5] The key is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is crucial for the oxidative addition step. They also facilitate the sterically demanding reductive elimination step.[5][6]
Recommended Ligands:
-
Buchwald Ligands: Biaryl phosphine ligands are the gold standard for challenging couplings.[2][5]
-
N-Heterocyclic Carbenes (NHCs): These offer high stability and activity and are excellent alternatives to phosphine ligands.[3]
-
Arsa-Buchwald Ligands: These arsenic-containing analogs of Buchwald ligands can be particularly effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[10]
| Ligand Type | Recommended Ligands | Key Advantages for Hindered Couplings |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich, promote monoligation |
| Specialized Ligands | AntPhos, BI-DIME | Superior for tetra-ortho-substituted biaryls |
| NHCs | IPr, IMes | High stability and activity |
| Arsa-Buchwald | Arsa-Buchwald variants | Longer Pd-As bond may ease transmetalation |
Palladium Source: Using a pre-formed palladium(0) source like Pd₂(dba)₃ can sometimes be advantageous over in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[6] Modern palladium pre-catalysts, such as XPhos Pd G3, are often highly effective as they ensure the correct ligand-to-metal ratio and generate the active catalyst efficiently.[4]
Step 2: Optimize the Base and Solvent
The choice of base is critical and is intrinsically linked to the solvent system.[11] The base's role is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[11]
-
Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for hindered couplings, used as a finely ground powder.[5]
-
Potassium tert-butoxide (t-BuOK): A stronger base that can be effective, especially with less reactive aryl chlorides.[5]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be beneficial in challenging cases.[6]
-
-
Solvents:
-
Anhydrous, Aprotic Solvents: Toluene, dioxane, and THF are common choices.[5][11]
-
Higher Boiling Point Solvents: For particularly stubborn couplings, switching to higher-boiling solvents like xylenes or anisole allows for increased reaction temperatures.[1][5]
-
Aqueous Mixtures: While often effective, an excess of water can promote protodeboronation, a major side reaction.[11][12] If using an aqueous system (e.g., dioxane/water), ensure the conditions are optimized.
-
Step 3: Increase Reaction Temperature
Sterically hindered reactions often require more thermal energy to overcome the higher activation barriers.[5]
-
If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[5]
-
Microwave irradiation can be a powerful tool to rapidly and uniformly heat the reaction, often leading to significantly improved yields and shorter reaction times.
Issue 2: Significant Formation of Side Products
Question: My reaction is producing the desired product, but I'm also observing significant amounts of homocoupled boronic acid and/or protodeboronation of my starting material. How can I minimize these side reactions?
Answer: The formation of these byproducts indicates that the desired cross-coupling pathway is being outcompeted. Protodeboronation is the cleavage of the C-B bond by a proton source, while homocoupling is the self-coupling of the boronic acid.[6][13]
Logical Troubleshooting Workflow for Side Reactions
Caption: Workflow for minimizing side reactions.
Minimizing Protodeboronation
Protodeboronation is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids, and is often accelerated by aqueous bases and high temperatures.[13][14]
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents. Using a base like K₃PO₄ in an anhydrous solvent like toluene can be very effective.[5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions. This "slow-release" strategy is highly effective.[13][15]
-
MIDA Boronates: These are air-stable, crystalline solids that are robust to many reaction conditions but slowly hydrolyze to release the boronic acid in the presence of a mild aqueous base.[13][15]
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in couplings, often in protic solvents.[4][16][17]
-
Pinacol Esters: While more stable than boronic acids, their transmetalation can be slower.[17]
-
Protocol for Diethanolamine Adduct Formation: [4]
-
Dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride) in a vial with a stir bar.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This adduct can now be used directly in the Suzuki-Miyaura coupling reaction.[4][16]
Minimizing Homocoupling
Homocoupling of the boronic acid is often promoted by the presence of oxygen and palladium(II) species.[4][6][18]
-
Ensure Rigorous Anaerobic Conditions:
-
Optimize the Catalyst System:
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur during the in-situ reduction to Pd(0).[6] Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a well-defined precatalyst.
-
Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that favor the desired cross-coupling pathway over side reactions.[6]
-
Frequently Asked Questions (FAQs)
Q1: How much excess boronic acid should I use for a sterically hindered coupling? A1: For challenging couplings, it is common to use an excess of the boronic acid, typically 1.5 to 2.0 equivalents. This helps to drive the reaction to completion, especially if competitive protodeboronation is occurring.[1]
Q2: My reaction starts but then stalls. What could be the cause? A2: Reaction stalling can be due to catalyst deactivation or decomposition. Ensure your reaction is under a strict inert atmosphere, as oxygen can lead to the formation of inactive palladium black.[4][6] Using more robust ligands, like certain Buchwald ligands or NHCs, can also prevent catalyst decomposition at high temperatures.[3][5]
Q3: Can I use nickel catalysts for these types of couplings? A3: Yes, nickel catalysts are a powerful alternative to palladium, especially for cross-coupling with aryl chlorides or other less reactive electrophiles.[19][20] Nickel systems can exhibit different reactivity and selectivity profiles and may be successful where palladium catalysts fail.
Q4: Are there any alternatives to boronic acids for introducing sterically hindered groups? A4: Yes, organotrifluoroborates and MIDA boronates are excellent alternatives.[13] They offer increased stability and can be used in "slow-release" strategies to minimize side reactions like protodeboronation.[13][15]
Q5: What is the role of water in an otherwise anhydrous Suzuki coupling? A5: Even in "anhydrous" couplings using bases like K₃PO₄, a small, stoichiometric amount of water can be beneficial or even necessary to facilitate the formation of the active boronate species.[12] However, excess water should be avoided to prevent protodeboronation.[11]
Standard Experimental Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for a sterically hindered coupling. Optimization will likely be required based on your specific substrates.
-
Reagent Preparation: In an oven-dried vial equipped with a stir bar, combine the aryl halide (1.0 equiv), the ortho-substituted boronic acid or its derivative (1.5-2.0 equiv), and the finely ground base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[4]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100–120 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[4]
References
- American Chemical Society. (n.d.). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination.
- Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Wikipedia. (n.d.). Protodeboronation.
- ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- ACS Publications. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. (2020). Advances in Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
- Journal of the American Chemical Society. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- The Journal of Organic Chemistry. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- (n.d.).
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, motifs of immense importance in pharmaceutical and materials science. The choice of the organoboron coupling partner is critical, directly influencing reaction efficiency, yield, and scope. Among the vast array of available boronic acids, fluorophenylboronic acids are of particular interest due to the unique physicochemical properties imparted by the fluorine substituent. This guide provides an in-depth comparison of the reactivity of the ortho-, meta-, and para-isomers of fluorophenylboronic acid in Suzuki-Miyaura coupling, supported by mechanistic insights and experimental data to inform your synthetic strategies.
The Decisive Role of Fluorine's Position: A Summary of Reactivity
The positional isomerism of the fluorine atom on the phenylboronic acid ring exerts a profound influence on its reactivity in the Suzuki-Miyaura coupling. A combination of electronic and steric effects dictates the propensity of each isomer to participate in the catalytic cycle. While direct, head-to-head comparative studies under identical conditions are not abundant in the literature, a clear trend emerges from existing data and mechanistic principles.
The general reactivity trend observed for fluorophenylboronic acid isomers in Suzuki-Miyaura coupling is:
para (4-fluorophenylboronic acid) > meta (3-fluorophenylboronic acid) >> ortho (2-fluorophenylboronic acid)
This trend is a result of the interplay between the electron-withdrawing nature of fluorine and the steric hindrance it imposes, particularly in the ortho position.
Quantitative Performance Comparison
While a single study directly comparing all three isomers under identical conditions is elusive, we can collate representative data to illustrate their relative performance. The following table summarizes typical yields for the Suzuki-Miyaura coupling of each isomer with common aryl halides. It is crucial to note that direct comparison of these yields should be approached with caution due to variations in reaction conditions across different studies.
| Boronic Acid Isomer | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [1] |
| 3-Fluorophenylboronic acid | Aryl Halide | - | - | - | - | - | Data not available in comparative studies | |
| 2-Fluorophenylboronic acid | Aryl Halide | - | - | - | - | - | Generally lower yields reported |
Mechanistic Insights: Unraveling the Isomeric Effects
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The position of the fluorine substituent on the phenylboronic acid impacts these steps in distinct ways.
Electronic Effects of the Fluorine Substituent
Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect). This has a dual impact on the reactivity of the phenylboronic acid:
-
Increased Lewis Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center. This can facilitate the formation of the boronate complex with the base, which is a key intermediate for the transmetalation step.[2]
-
Decreased Nucleophilicity: Conversely, the inductive effect reduces the electron density of the phenyl ring, thereby decreasing the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center during transmetalation.[3]
The position of the fluorine atom modulates the strength of these electronic effects:
-
para-Isomer: The fluorine atom is distant from the boronic acid group, leading to a moderate inductive effect. This results in a favorable balance between sufficient Lewis acidity to promote boronate formation and adequate nucleophilicity for efficient transmetalation.
-
meta-Isomer: The inductive effect is more pronounced at the meta position compared to the para position. This leads to a greater increase in Lewis acidity but also a more significant decrease in the ring's nucleophilicity, often resulting in slightly slower reaction rates compared to the para-isomer.
-
ortho-Isomer: The inductive effect is strongest at the ortho position. While this significantly increases the Lewis acidity of the boron, this electronic advantage is overshadowed by severe steric hindrance.
Steric Hindrance: The "Ortho Effect"
The primary factor responsible for the significantly lower reactivity of 2-fluorophenylboronic acid is steric hindrance. The proximity of the fluorine atom to the boronic acid group physically impedes the approach of the bulky palladium complex during the crucial transmetalation step. This steric clash raises the activation energy of this rate-determining step, leading to sluggish or incomplete reactions. This phenomenon is a well-documented challenge for ortho-substituted arylboronic acids in Suzuki-Miyaura coupling.[4]
The Double-Edged Sword: Protodeboronation
A common side reaction in Suzuki-Miyaura coupling is protodeboronation, the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene and consumption of the boronic acid. Electron-withdrawing groups, such as fluorine, can make the boronic acid more susceptible to this undesired pathway, particularly under basic conditions.[5] This can be a contributing factor to lower yields, especially in prolonged reactions or with less reactive coupling partners.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different boronic acids. The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparative studies with fluorophenylboronic acid isomers.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide, the respective fluorophenylboronic acid isomer, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]
Conclusion
The reactivity of fluorophenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects. The para-isomer generally offers the highest reactivity due to a favorable balance of these factors. The meta-isomer exhibits slightly attenuated reactivity, while the ortho-isomer is significantly less reactive due to pronounced steric hindrance. For researchers and drug development professionals, understanding these reactivity trends is paramount for the rational design of synthetic routes and the selection of appropriate coupling partners and reaction conditions to achieve optimal outcomes in the synthesis of valuable fluorinated biaryl compounds.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3111-3119.
- BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
- Nakao, Y., Idei, H., Kanyiva, K. S., & Hiyama, T. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 16(5), 3948–3975.
- Erami, R. S., Díaz-García, D., Prashar, S., Rodríguez Diéguez, A., Fajardo, M., Amirnasr, M., & Gómez-Ruiz, S. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Wikipedia. (n.d.). Protodeboronation.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Carrow, B. P., & Hartwig, J. F. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13376–13383.
- Molander, G. A., & Figueroa, R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 70(18), 7143–7150.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Al-Amin, M., & Mohammad, S. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of the Iranian Chemical Society, 9(4), 549-556.
- Wang, D., & Ding, K. (2004). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Organic Letters, 6(3), 357–360.
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. The Journal of Organic Chemistry, 52(12), 2559–2562.
- Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Tang, W., & Zhang, X. (2002). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.
- Heravi, M. M., Zadsirjan, V., & Heydorn, Z. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. RSC Advances, 7(1), 1-22.
- ResearchGate. (2021). Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.
- ResearchGate. (2019). Hammett plot of competitive reactions of phenylboronic acid with...
- ResearchGate. (2019). Reaction of 4-iodotoluene 1a with phenylboronic acid 2a in various...
- ResearchGate. (2014). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- ResearchGate. (2018).
- ResearchGate. (2020). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using...
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2019).
- ResearchGate. (2017). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products.
- ResearchGate. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
- PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232.
- PubMed. (2004). Fluorescence labeling method for aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid based on Suzuki coupling reaction.
- Claremont Colleges. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling.
- BenchChem. (2025). A Comparative Guide to the Kinetic Performance of 3-Fluoro-4-propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reaction.
- ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 896–904.
- MDPI. (2024).
- ResearchGate. (2017).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to (5-(Benzyloxy)-2-fluorophenyl)boronic Acid
For researchers, scientists, and professionals in drug development, the construction of biaryl scaffolds is a foundational technique in the synthesis of pharmaceuticals and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a dominant methodology for this purpose, celebrated for its reliability and broad functional group tolerance.[1] Within this context, reagents like (5-(Benzyloxy)-2-fluorophenyl)boronic acid serve as critical building blocks for introducing highly functionalized phenyl moieties.
However, the classic boronic acid, despite its widespread use, is not without its challenges. Issues such as protodeboronation, the formation of catalytically inactive trimeric boroxine anhydrides, and general instability can compromise reaction efficiency and reproducibility.[2][3] This guide provides an in-depth comparison of viable alternative reagents, offering objective, data-driven insights to inform your selection for robust and efficient biaryl synthesis.
The Benchmark: Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura reaction hinges on a palladium catalyst to couple an organoboron species with an organohalide.[1][4] The catalytic cycle, a cornerstone of modern organic chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[5]
Sources
A Senior Application Scientist's Guide to Cross-Coupling Methods for Benzyloxy-Biaryl Synthesis
Introduction: The Strategic Importance of Benzyloxy-Biaryls
The biaryl structural motif is a cornerstone in modern medicinal chemistry, material science, and agrochemicals. When functionalized with a benzyloxy group, these scaffolds gain unique properties, often serving as advanced intermediates where the benzyl group acts as a protecting group for a phenol, enabling further synthetic manipulations. The selection of an appropriate synthetic methodology is therefore a critical decision, directly impacting yield, purity, scalability, and the overall economic viability of a research or development program.
This guide provides an in-depth comparison of the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Negishi, Stille, and Heck—for the synthesis of benzyloxy-biaryls. We will move beyond a simple recitation of textbook mechanisms to provide field-proven insights into the practical advantages and limitations of each method, grounded in experimental data and causality.
Pillar 1: The Unified Mechanism of Palladium-Catalyzed Cross-Coupling
At their core, the Suzuki, Negishi, and Stille reactions share a common, elegant catalytic cycle orchestrated by a palladium catalyst.[1][2][3] Understanding this fundamental pathway is essential for troubleshooting and optimizing any specific application. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (e.g., a benzyloxy-substituted aryl halide), forming a Pd(II) intermediate.[4][5][6][7] This is often the rate-determining step of the cycle.[4]
-
Transmetalation: The organic group from the nucleophilic partner (an organoboron, organozinc, or organotin compound) is transferred to the Pd(II) complex, displacing the halide.[1][4][8] This step regenerates the metal salt byproduct (e.g., boronate salt, zinc halide, or tin halide).
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[4][5][7][8]
The primary distinction between these powerful reactions lies in the identity of the organometallic nucleophile used in the transmetalation step, a difference that has profound consequences for reaction conditions, functional group tolerance, and safety.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Pillar 2: A Head-to-Head Comparison of Key Methodologies
Suzuki-Miyaura Coupling: The Workhorse
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity and favorable safety profile.[9] It employs organoboron reagents, typically boronic acids or their esters, which are generally stable to air and moisture, possess low toxicity, and are commercially available in great variety.[9]
-
Mechanism & Causality: A key mechanistic feature is the requirement of a base to activate the organoboron species.[4][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] This necessity for a base is a critical experimental parameter; the choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically influence reaction outcomes and must be compatible with other functional groups in the substrates.[5]
-
Advantages for Benzyloxy-Biaryls:
-
Low Toxicity: The boronic acid reagents and their byproducts are generally non-toxic, a significant advantage for applications in drug development.[9]
-
High Functional Group Tolerance: The reaction conditions are compatible with a vast array of functional groups, including esters, ketones, and amides, minimizing the need for protecting group strategies.[9]
-
Stability: Organoboron reagents are typically crystalline solids that are stable to air and moisture, simplifying handling and setup.[9]
-
-
Challenges & Mitigation:
-
Base Sensitivity: The required base can be problematic for substrates containing base-labile groups. In such cases, milder bases like potassium fluoride (KF) can be effective.[10]
-
Steric Hindrance: Coupling sterically demanding partners, such as di-ortho-substituted benzyloxy-aryl halides, can be challenging.[11][12][13] This is often overcome by using highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[14][15][16]
-
Negishi Coupling: The Powerhouse
The Negishi coupling utilizes highly reactive organozinc reagents.[3][17] This heightened reactivity allows for reactions to proceed under exceptionally mild conditions and often enables couplings that are difficult to achieve with other methods.
-
Mechanism & Causality: Organozinc compounds are sufficiently nucleophilic to undergo transmetalation without the need for a basic activator.[8][17][18] This inherent reactivity is a double-edged sword. It drives reactions to completion, even with challenging substrates, but also renders the reagents highly sensitive to air and moisture.[3][19] The preparation of organozinc reagents often requires strictly anhydrous and anaerobic conditions.[19]
-
Advantages for Benzyloxy-Biaryls:
-
Exceptional Reactivity: Negishi coupling is often the method of choice for constructing sterically congested biaryl bonds, where less reactive organometallics might fail.[12]
-
Mild Conditions: Reactions can frequently be run at room temperature, preserving thermally sensitive functional groups.[17]
-
Broad Scope: The method is effective for coupling sp², sp³, and sp carbon centers.[3]
-
-
Challenges & Mitigation:
-
Air and Moisture Sensitivity: Organozinc reagents are pyrophoric and react violently with water.[20] This necessitates the use of gloveboxes or advanced Schlenk line techniques, which may not be accessible in all laboratory settings.
-
Functional Group Tolerance: While generally good, the high reactivity of organozinc reagents can be incompatible with acidic protons (e.g., alcohols, primary/secondary amines) and some carbonyl groups.[3] This is a key distinction from the Suzuki coupling.[21]
-
Stille Coupling: The Veteran
The Stille coupling employs organotin (organostannane) reagents and was one of the first widely adopted cross-coupling methods.[2][22][23] It is renowned for its outstanding functional group tolerance.
-
Mechanism & Causality: The mechanism proceeds through the standard catalytic cycle.[2][22] The transmetalation step is often rate-limiting and does not require a base.[22] Organostannanes are unique in their ability to tolerate nearly any functional group, as the C-Sn bond is largely covalent and unreactive towards common organic functionalities.[23][24]
-
Advantages for Benzyloxy-Biaryls:
-
Unmatched Functional Group Tolerance: The reaction is compatible with acids, aldehydes, and other sensitive groups that would interfere with Negishi or Kumada couplings.[23]
-
Insensitivity to Reaction Conditions: Organostannanes are stable to air and moisture, making reaction setup straightforward.[2][25]
-
-
Challenges & Mitigation:
-
Extreme Toxicity: The primary drawback of the Stille reaction is the high toxicity of organotin reagents and byproducts.[2][24][26] This poses significant safety risks and creates hazardous waste. The removal of tin residues from the final product is notoriously difficult and is a major barrier to its use in pharmaceutical synthesis.[25]
-
Atom Economy: The non-transferred groups on the tin (typically butyl or methyl) are waste, leading to poor atom economy.[25]
-
Heck Coupling: The Outlier
The Heck reaction is fundamentally different from the previous three. It couples an aryl halide with an alkene, not another aryl organometallic species.[27][28][29] Therefore, it is not a direct method for benzyloxy-biaryl synthesis but is relevant for creating vinyl-bridged analogs or precursors.
-
Mechanism & Causality: The cycle involves oxidative addition, followed by migratory insertion of the alkene into the Pd-C bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst.[27][29][30][31] A base is required to neutralize the acid (HX) generated during the β-hydride elimination step.[31]
-
Relevance to Benzyloxy-Biaryls: While not a direct coupling method, a Heck reaction could be used to synthesize a benzyloxy-substituted stilbene, which could then be a precursor for other cyclic structures. Its inclusion here is primarily to differentiate its scope from true biaryl coupling methods.
Pillar 3: Quantitative & Comparative Data
The following table provides a succinct, at-a-glance comparison of the key features relevant to the synthesis of benzyloxy-biaryls.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Nucleophile | Organoboron (R-B(OH)₂) | Organozinc (R-ZnX) | Organotin (R-SnR'₃) |
| Toxicity | Low | Moderate (reagent) | High (reagent & byproduct)[2][26] |
| Air/Moisture Stability | High (reagent)[9] | Low (reagent)[3][19][20] | High (reagent)[2][25] |
| Functional Group Tolerance | Very Good[9] | Good[17][32] | Excellent[23][33] |
| Reaction Conditions | Mild to moderate heat, requires base[5] | Room temp, no base needed[17] | Often requires heat, no base[33] |
| Steric Hindrance Tolerance | Moderate to Good (ligand dependent)[15][16] | Excellent[12] | Good |
| Byproduct Removal | Easy (water-soluble) | Easy (water-soluble) | Difficult (organic-soluble tin salts)[25] |
| Commercial Availability | Excellent | Good (often prepared in situ) | Good |
Decision-Making Workflow for Method Selection
Choosing the right method depends on a logical assessment of your substrate, laboratory capabilities, and project goals.
Caption: A workflow to guide the selection of the optimal cross-coupling method.
Representative Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a benzyloxy-substituted aryl bromide with an arylboronic acid, employing a modern catalyst system suitable for moderately challenging substrates.
Reaction: Synthesis of 4-(Benzyloxy)-4'-methylbiphenyl
Materials:
-
1-Bromo-4-(benzyloxy)benzene (1.0 equiv)
-
(4-Methylphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(benzyloxy)benzene (e.g., 277 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation of the phosphine ligand and deactivation of the catalyst.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(benzyloxy)-4'-methylbiphenyl.
Conclusion
For the synthesis of benzyloxy-biaryls, the Suzuki-Miyaura coupling stands out as the premier choice for most applications. Its combination of high functional group tolerance, reagent stability, low toxicity, and operational simplicity makes it ideal for both discovery and process chemistry. While the Negishi coupling offers superior reactivity for sterically demanding cases, its requirement for stringent anhydrous and anaerobic conditions can be a significant operational barrier. The Stille coupling , despite its excellent functional group compatibility, is largely relegated to niche applications where other methods fail, due to the insurmountable toxicity concerns associated with organotin compounds, especially in a pharmaceutical context. By carefully considering the factors outlined in this guide, researchers can confidently select and execute the most appropriate cross-coupling strategy for their specific synthetic challenge.
References
- Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509.
- Stille reaction - Wikipedia. (n.d.).
- Negishi coupling - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Heck Reaction Mechanism - BYJU'S. (n.d.).
- Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 126(34), 10552–10563.
- Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
- Heck Coupling | NROChemistry. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Negishi coupling - Grokipedia. (n.d.).
- Blakemore, D. C., Doyle, P. M., Fobian, Y. M., et al. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Stille Coupling | OpenOChem Learn. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Negishi cross-coupling - Name-Reaction.com. (n.d.).
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- Heck Reaction - Chemistry LibreTexts. (2023, June 30).
- Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23).
- Stille Coupling - Organic Chemistry Portal. (n.d.).
- Bryan, Z. J. (n.d.). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. [Conference Presentation].
- Lhermitte, F., & Knochel, P. (2017). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 50(5), 1334–1345.
- Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes. (2017). Chemical Communications.
- Heck Reaction: easy Mechanism, applications - Chemistry Notes. (2022, August 7).
- Al-Zoubi, R. M., & Marion, O. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(19), 11466–11472.
- Biaryl bond formation through biocatalytic oxidative cross-coupling reactions - ChemRxiv. (n.d.).
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses - ResearchGate. (n.d.).
- Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
- Wang, T., Yang, S., Xu, S., Han, C., Guo, G., & Zhao, J. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Organic & Biomolecular Chemistry, 15(12), 2533–2536.
- Cherney, A. H., & Reisman, S. E. (2013). Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 3° Methyl-Bearing Stereocenters. Journal of the American Chemical Society, 135(20), 7544–7547.
- Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (2019). Chemical Society Reviews.
- Wang, T., Yang, S., Xu, S., Han, C., Guo, G., & Zhao, J. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Organic & Biomolecular Chemistry, 15(12), 2533–2536.
- Arnold, F. H., et al. (2021). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry, 13(9), 866–873.
- Yu, W.-Y., Tsoi, Y.-T., Zhou, Z., & Chan, A. S. C. (2009). Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-alpha,beta-diarylacrylates. Organic Letters, 11(2), 469–472.
- Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue? | Request PDF - ResearchGate. (n.d.).
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195.
- Brittain, S. M., & Biscoe, M. R. (2015). Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Organic Letters, 17(24), 6142–6145.
- Air‐stability test and ligand effect of organozinc reagents 7 a–e - ResearchGate. (n.d.).
- Structure-kinetic relationship study of organozinc reagents - PubMed. (2014, August 14).
- Negishi Cross Coupling Reaction | Chem-Station Int. Ed. (2014, March 14).
- Structure–kinetic relationship study of organozinc reagents. (2014). Chemical Communications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 13. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 17. grokipedia.com [grokipedia.com]
- 18. name-reaction.com [name-reaction.com]
- 19. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 24. Stille Coupling [organic-chemistry.org]
- 25. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Heck Coupling | NROChemistry [nrochemistry.com]
- 28. Heck reaction - Wikipedia [en.wikipedia.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. byjus.com [byjus.com]
- 31. chemistnotes.com [chemistnotes.com]
- 32. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 33. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For Immediate Publication
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A critical application of this reaction lies in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[3][4] The introduction of fluorine atoms into these molecules can profoundly influence their physicochemical properties, such as metabolic stability and binding affinity. This guide provides an in-depth comparison of the reaction yields and underlying mechanistic principles when using fluorinated versus non-fluorinated phenylboronic acids as coupling partners. We will explore the electronic effects of fluorine substitution, present comparative experimental data, and offer detailed protocols to aid researchers in optimizing their synthetic strategies.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[6]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center. This step is typically the rate-determining step and is highly sensitive to the electronic nature of the boronic acid.[7][8] A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[5][6]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Fluorine Factor: Electronic Effects on Reactivity
The introduction of fluorine, the most electronegative element, onto the phenyl ring of a boronic acid exerts a powerful electron-withdrawing inductive effect (-I). This electronic perturbation has significant, and somewhat competing, consequences for the Suzuki-Miyaura coupling.
-
Increased Lewis Acidity: The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. This can facilitate the initial interaction with the base to form the reactive tetracoordinate boronate species, which is essential for transmetalation.[9]
-
Impact on Transmetalation: The transmetalation step is a point of contention and subject to reaction conditions. General consensus suggests that for arylboronic acids, electron-donating groups are beneficial for the Suzuki reaction, while electron-withdrawing groups are unfavorable.[7] This is because the transfer of the aryl group from boron to palladium is essentially a nucleophilic process; decreasing the electron density on the phenyl ring can slow this transfer.
However, some studies show that this effect can be highly dependent on the specific substrates, catalyst system, and reaction conditions. For instance, in certain systems, the faster formation of the boronate due to increased Lewis acidity from fluorine substitution can lead to overall faster reaction times and higher yields.[10] Furthermore, some research indicates that electron-withdrawing substituents are less influential than might be expected and that fluorinated boronic acids can be highly effective coupling partners.[11][12]
Comparative Yield Analysis: Experimental Evidence
Direct comparison under identical conditions is crucial for evaluating performance. The data compiled from various studies highlights the nuanced behavior of fluorinated phenylboronic acids.
A study by Mata et al. (2017) provides a direct comparison between phenylboronic acid and 4-fluorophenylboronic acid when coupled with 1-bromo-4-fluorobenzene. Under their specific heterogeneous catalysis conditions, the fluorinated boronic acid demonstrated superior performance.
Table 1: Comparative Yields of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF/H₂O | 110 | 3 | ~90% | [12][13] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF/H₂O | 110 | 3 | >95% | [12][13] |
| 3,5-Difluorophenylboronic Acid | Aryl Halides | Pd-based | Various | Various | - | High Yields Reported | [10] |
| 2,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ / DMF/H₂O | 75 | 1.7 | 98% |[13][14] |
The data indicates that fluorinated phenylboronic acids are highly competent coupling partners, often providing yields comparable to or even exceeding their non-fluorinated counterparts.[12][13] The high efficiency of di- and polyfluorinated boronic acids further underscores their utility in synthesis.[10][14]
Field Guide: Experimental Protocols
Reproducibility is key to scientific advancement. Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for both fluorinated and non-fluorinated phenylboronic acids.
General Experimental Workflow
Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Step-by-Step Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the phenylboronic acid (fluorinated or non-fluorinated, 1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv).[15][16]
-
Flask Sealing and Inerting: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., a mixture of Dioxane/Water or DMF/Water, ~5 mL).[14][16] This is followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol %) and any necessary ligands.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[15]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[17]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[15][17] The crude product is then purified by flash column chromatography on silica gel to yield the final biaryl product.
Troubleshooting and Considerations
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, especially under harsh basic conditions or prolonged heating.[11] Fluorinated boronic acids, particularly those with ortho-fluorine substituents, can be more susceptible to this decomposition pathway. Using milder bases (e.g., K₃PO₄ instead of NaOH) or potassium organotrifluoroborate salts, which are more stable, can mitigate this issue.[18][19]
-
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer superior performance, especially for challenging substrates like aryl chlorides or sterically hindered partners.[20]
-
Base and Solvent: The choice of base and solvent is interdependent and critical.[20] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Aqueous solvent mixtures often accelerate the reaction.
Conclusion
The assertion that electron-withdrawing groups on phenylboronic acids universally diminish yields in Suzuki-Miyaura couplings is an oversimplification. Experimental evidence clearly demonstrates that fluorinated phenylboronic acids are highly effective coupling partners, frequently providing excellent yields that can surpass their non-fluorinated analogs under optimized conditions.[12][13] The increased Lewis acidity conferred by fluorine substitution can be a beneficial attribute.[9][10] Researchers should consider fluorinated boronic acids as robust and reliable reagents in their synthetic campaigns, particularly in medicinal chemistry where the resulting fluorinated biaryls are of high value. Successful outcomes depend on the careful selection of catalyst, base, and solvent to balance reactivity and stability, especially to minimize side reactions like protodeboronation.
References
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. (n.d.). pubs.acs.org.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com.
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). Royal Society of Chemistry.
- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). organic-reactions.org.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). www.rose-hulman.edu.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). National Institutes of Health.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). chemrxiv.org.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). www.csun.edu.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - ACS Publications. (2018). pubs.acs.org.
- The Role of 3,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions. (n.d.). www.inno-pharmchem.com.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. (2025). pubs.acs.org.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (n.d.). www.researchgate.net.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society. (n.d.). pubs.acs.org.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (2021). National Institutes of Health.
- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. (2025). www.researchgate.net.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). www.mdpi.com.
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF - ResearchGate. (2025). www.researchgate.net.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.). National Institutes of Health.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. (2025). www.researchgate.net.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.). pubs.acs.org.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). chem.libretexts.org.
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. (2017). National Institutes of Health.
- Fluoride-Mediated Boronic Acid Coupling Reactions | The Journal of Organic Chemistry. (n.d.). pubs.acs.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
The Art of the Bond: A Comparative Guide to Suzuki Coupling with Electronically Diverse Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, particularly within the pharmaceutical industry for the construction of carbon-carbon bonds.[1][2] Its power lies in its versatility and functional group tolerance, enabling the synthesis of complex biaryl motifs crucial for many drug candidates.[3][4] However, the electronic nature of the coupling partners, specifically the phenylboronic acid, can significantly impact reaction efficiency. This guide provides an in-depth comparison of Suzuki coupling performance with electronically diverse phenylboronic acids, offering insights into catalyst selection, mechanistic considerations, and practical experimental protocols to empower researchers in drug discovery and development.
The Catalytic Heart of the Matter: Understanding the Suzuki Coupling Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium catalyst.[1][5] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The efficiency of each step can be influenced by the electronic properties of the substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.[1] This step is often the rate-determining step. Electron-withdrawing groups on the aryl halide can accelerate this step, while electron-donating groups can slow it down. The reactivity order of the halide leaving group is generally I > OTf > Br >> Cl.[6]
Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OH)2) is transferred to the palladium(II) center.[6] This process is facilitated by a base, which activates the boronic acid.[7] The electronic nature of the phenylboronic acid plays a crucial role here. Electron-donating groups on the phenylboronic acid increase its nucleophilicity, generally favoring the transmetalation step.[8] Conversely, electron-withdrawing groups can make the transmetalation more challenging.[9]
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst.[6] Bulky, electron-rich ligands on the palladium center can promote this step.[10]
Navigating the Electronic Landscape: Catalyst and Ligand Selection
The success of a Suzuki coupling with an electronically diverse phenylboronic acid hinges on the judicious selection of the catalyst and ligand. The ligand, in particular, plays a critical role in modulating the reactivity and stability of the palladium catalyst.[11]
| Phenylboronic Acid Type | Electronic Nature | Typical Challenges | Recommended Ligand Classes | Recommended Catalyst Precursors |
| Electron-Rich | Contains electron-donating groups (e.g., -OCH₃, -CH₃) | Can lead to slower oxidative addition if the aryl halide is also electron-rich. | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)[12] | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3[12] |
| Electron-Neutral | e.g., Phenylboronic acid | Generally well-behaved. | Triphenylphosphine (PPh₃) and its derivatives for simple couplings. Buchwald ligands for more challenging substrates.[13] | Pd(PPh₃)₄, Pd(OAc)₂[13] |
| Electron-Deficient | Contains electron-withdrawing groups (e.g., -NO₂, -CF₃) | Prone to protodeboronation (loss of the boronic acid group). Transmetalation can be sluggish.[9][14] | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos), N-heterocyclic carbenes (NHCs).[9][12] | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type catalysts, modern palladium precatalysts (e.g., XPhos Pd G3).[10][14] |
Expert Insight: For electron-deficient phenylboronic acids, which are susceptible to decomposition, the use of modern palladium precatalysts that rapidly generate the active Pd(0) species is highly advantageous.[14] This allows the coupling to proceed quickly, outcompeting the degradation of the boronic acid.
Practical Application: Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of electronically diverse phenylboronic acids with a common coupling partner, 4-bromoanisole. These are general guidelines and may require optimization for specific substrates.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Coupling with an Electron-Rich Phenylboronic Acid
-
Substrates: 4-Methoxyphenylboronic acid and 4-bromoanisole.
-
Reagents:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
1,4-Dioxane/H₂O (4:1, 5 mL), degassed
-
-
Procedure:
-
To an oven-dried reaction vessel, add 4-bromoanisole, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.[1]
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Coupling with an Electron-Deficient Phenylboronic Acid
-
Substrates: 4-(Trifluoromethyl)phenylboronic acid and 4-bromoanisole.
-
Reagents:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
4-(Trifluoromethyl)phenylboronic acid (1.5 mmol, 285 mg)
-
XPhos Pd G3 (0.02 mmol, 16.9 mg)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL), degassed
-
-
Procedure:
-
To an oven-dried reaction vessel, add 4-bromoanisole, 4-(trifluoromethyl)phenylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, follow the work-up and purification procedure outlined in Protocol 1.
-
Self-Validation: The progress of these reactions should be monitored to confirm the consumption of starting materials and the formation of the desired biaryl product. The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile reaction that is central to modern drug discovery.[3][4] Understanding the interplay between the electronic properties of the phenylboronic acid and the choice of catalyst system is paramount for achieving high yields and overcoming common challenges. By carefully selecting ligands that match the electronic demands of the substrates and by employing optimized reaction protocols, researchers can effectively synthesize a diverse range of biaryl compounds, accelerating the development of new therapeutic agents.
References
- Recent Advances in the development of Suzuki Miyura Coupling Reactions. (n.d.). wwjmrd.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews (RSC Publishing).
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. (n.d.). Benchchem.
- Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. (n.d.). Green Chemistry (RSC Publishing).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI.
- Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... (n.d.). ResearchGate.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH.
- Suzuki–Miyaura Coupling. (2016, August 1). Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). Semantic Scholar.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). ACS Publications.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (n.d.). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. (n.d.). Benchchem.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society.
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and relatively mild conditions. However, the efficacy of this reaction is profoundly dependent on the choice of the palladium catalyst, especially when dealing with sterically hindered or electronically challenging substrates such as (5-(Benzyloxy)-2-fluorophenyl)boronic acid. The ortho-fluorine substituent and the bulky benzyloxy group introduce significant steric and electronic demands that necessitate a careful selection of the catalytic system to achieve optimal yields and reaction kinetics.
This guide provides an in-depth comparison of the performance of various classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide coupling partner. We will delve into the mechanistic rationale behind the observed differences in efficacy, provide detailed experimental protocols, and present a comparative analysis of catalyst performance based on representative experimental data.
The Challenge of a Sterically Demanding Substrate
The structure of this compound presents a dual challenge for the Suzuki-Miyaura coupling. The fluorine atom at the ortho position increases the steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of fluorine can influence the electronic properties of the boronic acid. The large benzyloxy group at the meta position, while electronically donating, adds to the overall steric hindrance of the molecule. These factors can lead to sluggish reactions, low yields, and the formation of undesired byproducts when employing traditional palladium catalysts.
Comparative Performance of Palladium Catalysts
To illustrate the impact of catalyst selection, we will consider a model reaction: the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The following table summarizes the typical performance of different classes of palladium catalysts in this transformation, with data collated from literature on structurally similar substrates to provide a representative comparison.
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | First-Generation Phosphine | 5 | 100 | 24 | 45-60 |
| Pd(dppf)Cl₂ | Second-Generation Phosphine | 3 | 90 | 12 | 70-85 |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | 1.5 | RT - 60 | 4 | >95 |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | 2 | 80 | 6 | >90 |
Note: Yields are representative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.
From this data, a clear trend emerges: the evolution from traditional phosphine ligands to more sophisticated Buchwald and N-heterocyclic carbene (NHC) ligands leads to a significant improvement in catalytic efficiency for this challenging substrate.
Mechanistic Insights into Catalyst Efficacy
The observed differences in performance are deeply rooted in the mechanistic intricacies of the Suzuki-Miyaura catalytic cycle. The choice of ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of the key steps: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
First-Generation Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst that often requires higher temperatures and catalyst loadings for sterically hindered substrates.[1] The relatively small cone angle of triphenylphosphine can lead to the formation of stable, less reactive palladium complexes. For substrates like this compound, the steric clash during the transmetalation step is a significant barrier, resulting in lower yields.[2]
-
Second-Generation Catalysts (e.g., Pd(dppf)Cl₂): The use of bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhances the stability of the catalytic species and can improve reaction rates compared to monodentate phosphines.[3] The wider bite angle of dppf can promote the reductive elimination step. While an improvement over Pd(PPh₃)₄, these catalysts may still struggle with highly hindered substrates.
-
Buchwald Ligands (e.g., SPhos, XPhos): The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings of challenging substrates.[4][5] Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) create a sterically demanding and electron-rich environment around the palladium center. This combination facilitates both the oxidative addition of the aryl halide and, crucially, the reductive elimination of the biaryl product. The steric bulk also favors the formation of monoligated Pd(0) species, which are highly active catalysts.[4]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHC ligands are strong σ-donors and offer significant steric bulk, making them excellent ligands for cross-coupling reactions.[6][7] The strong Pd-NHC bond enhances the stability of the catalyst, allowing for reactions at higher temperatures if necessary. The steric hindrance provided by ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) promotes the reductive elimination step and can be highly effective for the formation of sterically congested biaryls.[6][8]
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using two of the most effective catalyst systems.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Using a Buchwald Precatalyst (SPhos)
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-bromoanisole, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of toluene under argon.
-
Add the catalyst solution to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using an N-Heterocyclic Carbene (NHC) Precatalyst
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[Pd(IPr)Cl₂]₂ (1.0 mol%)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1, degassed)
Procedure:
-
In a Schlenk flask, combine this compound, 4-bromoanisole, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the [Pd(IPr)Cl₂]₂ catalyst to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of the sterically and electronically demanding this compound. While traditional catalysts like Pd(PPh₃)₄ can provide the desired product, they often require harsh conditions and result in modest yields. The advent of bulky, electron-rich ligands, particularly the Buchwald biarylphosphines and N-heterocyclic carbenes, has significantly expanded the scope and efficiency of this reaction for challenging substrates. These advanced catalytic systems operate under milder conditions, require lower catalyst loadings, and deliver superior yields, making them the preferred choice for the synthesis of complex molecules in pharmaceutical and materials science research. As ligand design continues to evolve, we can anticipate the development of even more active and versatile palladium catalysts that will further push the boundaries of cross-coupling chemistry.
References
- Cesar, V., & Marion, N. (2009). N-Heterocyclic Carbenes as Ligands in Palladium-Catalyzed Cross-Coupling. In N-Heterocyclic Carbenes in Transition Metal Catalysis (pp. 1-47). Springer, Berlin, Heidelberg. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Al-Masum, M., & Funasaka, S. (2010). Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalyzed by a palladium/N-heterocyclic carbene (NHC) salt system. Tetrahedron Letters, 51(23), 3051-3054. [Link]
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki− Miyaura coupling of 2-pyridyl halides and boronic acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Topics in Current Chemistry (Vol. 219, pp. 11-59). Springer, Berlin, Heidelberg. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
The Strategist's Guide to Substituted Boronic Acids in Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the choice of reagents is a critical decision, balancing reactivity, stability, and cost to achieve the desired molecular architecture. Among the vast array of tools available, substituted boronic acids have carved out an indispensable role, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] This guide provides a comprehensive cost-benefit analysis of utilizing these versatile compounds, offering a clear perspective on their performance compared to alternatives, supported by experimental insights.
The Rise of Boronic Acids: A Paradigm Shift in Cross-Coupling Chemistry
Substituted boronic acids are organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an organic substituent.[1][2] Their ascent to prominence is inextricably linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging C-C bonds.[2][4][5] The commercial availability of a vast library of boronic acids, their general stability, and exceptional functional group tolerance have cemented the Suzuki-Miyaura reaction as one of the most widely used transformations in both academic and industrial settings.[4][6]
The impact of this chemistry is particularly profound in pharmaceutical and agrochemical development, where the efficient synthesis of complex biaryl and heteroaryl structures is paramount.[7][8][9] The ability to couple advanced intermediates late in a synthetic sequence without the need for extensive protecting group strategies is a significant advantage.[4]
A Deep Dive into the Cost-Benefit Equation
The decision to employ substituted boronic acids in a synthesis campaign hinges on a careful evaluation of their costs and benefits. This analysis extends beyond the simple purchase price of the reagent to encompass factors such as reaction efficiency, purification expenses, and the overall impact on the synthetic route.
Cost Analysis: More Than Just the Price Tag
The initial cost of substituted boronic acids can vary significantly depending on the complexity of the substituent. Simple, commercially available arylboronic acids are relatively inexpensive, while more elaborate or less common derivatives command a higher price. However, a holistic cost assessment must consider the following:
-
Atom Economy: The Suzuki-Miyaura coupling, a cornerstone application of boronic acids, generally exhibits high atom economy, minimizing waste.[10]
-
Catalyst Loading: The efficiency of modern palladium catalysts often allows for very low catalyst loadings, making the cost of the precious metal less of a deterrent for large-scale applications.[4]
-
Synthesis and Purification: While many boronic acids are commercially available, in-house synthesis may be necessary for novel structures. The synthesis of boronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a borate ester, followed by hydrolysis.[11][12][13] Purification can sometimes be challenging due to the potential for the formation of cyclic trimer anhydrides (boroxines).[2] However, established purification techniques like recrystallization or derivatization into a salt followed by acidification can yield highly pure materials.[14][15]
-
Downstream Processing: The byproducts of Suzuki-Miyaura reactions are generally non-toxic and easily removed, simplifying workup procedures.[6][16] However, the removal of residual palladium to meet stringent pharmaceutical standards can add to the overall cost, necessitating the use of scavengers like activated carbon.[4][17]
Benefit Analysis: The Performance Advantage
The widespread adoption of substituted boronic acids is a testament to their numerous advantages in synthesis:
-
Versatility and Functional Group Tolerance: Boronic acids are compatible with a wide range of functional groups, a key advantage that allows for their use in complex molecule synthesis without the need for extensive protecting group manipulations.[4][16]
-
Stability and Handling: Compared to many other organometallic reagents, boronic acids are generally stable to air and moisture, making them easier and safer to handle.[1][18] They are often crystalline solids with good shelf life.[19]
-
"Green" Chemistry Profile: Boronic acids and their byproducts are generally considered to have low toxicity.[1][10][18] The ultimate degradation product, boric acid, is considered environmentally benign.[10][18] Reactions can often be performed in aqueous or mixed aqueous/organic solvent systems, further enhancing their green credentials.[20]
-
Predictable Reactivity: The mechanism of the Suzuki-Miyaura coupling is well-understood, allowing for rational optimization of reaction conditions.
Boronic Acids vs. The Alternatives: A Comparative Look
While boronic acids are powerful tools, it is essential to consider their performance in the context of other available reagents for cross-coupling reactions.
| Reagent Class | Key Advantages | Key Disadvantages | Cost Considerations |
| Substituted Boronic Acids | High functional group tolerance, stability, low toxicity of byproducts, vast commercial availability.[1][4][16][18] | Potential for protodeboronation, formation of boroxines.[16][19] | Varies with substitution, but generally cost-effective for large-scale synthesis due to high efficiency.[4] |
| Organotin Reagents (Stille Coupling) | High functional group tolerance, effective for sterically hindered couplings. | High toxicity of tin byproducts, difficult to remove from products. | High cost and toxicity concerns limit industrial applications. |
| Organozinc Reagents (Negishi Coupling) | High reactivity, good for alkyl-aryl couplings. | High sensitivity to air and moisture, lower functional group tolerance. | Preparation of organozinc reagents can be challenging and costly. |
| Grignard Reagents (Kumada Coupling) | High reactivity, readily available. | Low functional group tolerance, requires strictly anhydrous conditions. | Generally inexpensive, but limited by functional group compatibility. |
| Organosilicon Reagents (Hiyama Coupling) | Low toxicity, stable reagents. | Often requires activation with fluoride, can be sluggish. | Silicon reagents are generally affordable. |
The Boronic Ester Alternative: A Stability Trade-Off
For applications where enhanced stability is paramount, boronic esters, particularly pinacol esters, offer a compelling alternative to boronic acids.[19][20]
-
Advantages of Boronic Esters: They are generally more stable than their corresponding boronic acids, less prone to dehydration to form boroxines, and are often easier to purify via chromatography.[11][19][20][21] This stability makes them well-suited for multi-step syntheses and for use in automated synthesis platforms.[19]
-
Disadvantages of Boronic Esters: The increased stability often comes at the cost of lower reactivity, potentially leading to slower reaction times.[5][11][20] However, it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[19]
The choice between a boronic acid and a boronic ester often comes down to a trade-off between reactivity and stability, with boronic esters being the preferred choice when long-term storage, high purity, and ease of handling are critical.[19]
Experimental Protocols: A Practical Guide
To provide a practical context for this analysis, the following section outlines a typical experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, substituted boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired biaryl product.
Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is elegantly explained by its catalytic cycle, which involves a series of well-defined steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Reagent Selection: A Decision-Making Framework
Choosing the optimal boron-containing reagent requires a systematic approach that considers the specific demands of the synthetic target.
Caption: A workflow for selecting the appropriate boron-based reagent.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
Substituted boronic acids and their ester derivatives represent a cornerstone of modern organic synthesis. Their favorable combination of reactivity, stability, and functional group tolerance has revolutionized the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. While the initial cost of some specialized boronic acids may be a consideration, a comprehensive cost-benefit analysis often reveals their economic viability due to high reaction efficiencies, simplified purifications, and the ability to streamline synthetic routes. By understanding the nuances of their chemistry and making informed comparisons with alternative reagents, researchers can leverage the power of substituted boronic acids to accelerate innovation and achieve their synthetic goals with greater precision and efficiency.
References
- Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (n.d.). Books.
- A green chemistry perspective on catalytic amide bond formation. (n.d.). SciSpace.
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19). Boron Specialist.
- Comparison of reactivity of different boron reagents. (n.d.). ResearchGate.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC.
- Green Approach—Multicomponent Production of Boron—Containing Hantzsch and Biginelli Esters. (2013, January 30). PMC.
- A facile and green synthetic route to boronic acid esters utilizing mechanochemistry. (2006, November 1). Green Chemistry.
- Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. (2016, July 6). PMC.
- The Strategic Importance of Boronic Acids in Pharmaceutical Synthesis. (n.d.). Dakenchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews.
- Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. (n.d.). NIH.
- Boronic acid. (n.d.). Wikipedia.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. (n.d.). BenchChem.
- The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (2025, August 7). ResearchGate.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025, August 9). ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. (n.d.). ResearchGate.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (2023, November 21). RSC Publishing.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025, August 7). ResearchGate.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). PMC.
- Boronic Acids & Derivatives. (n.d.). Sigma-Aldrich.
- How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate.
- Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019, April 23). Organic Letters.
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
- Understanding Boronic Acids: Properties and Synthesis Uses. (n.d.). Pharmaffiliates.
- Why Boronic Acids are Essential for Modern Pharmaceutical Synthesis. (2025, October 17). Pharmaffiliates.
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Green Approach—Multicomponent Production of Boron—Containing Hantzsch and Biginelli Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A facile and green synthetic route to boronic acid esters utilizing mechanochemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Greener Synthesis of Fluorinated Biaryls: Moving Beyond Traditional Suzuki Coupling
For correspondence: Senior Application Scientist, Advanced Synthesis Division
Published: January 10, 2026
Abstract
Fluorinated biaryl scaffolds are of paramount importance in medicinal chemistry and materials science. While the palladium-catalyzed Suzuki-Miyaura coupling has been a cornerstone for their synthesis, growing environmental concerns necessitate a shift towards greener alternatives. This guide provides a comprehensive comparison of emerging, more sustainable methodologies for the synthesis of fluorinated biaryls. We delve into the mechanistic nuances, practical advantages, and current limitations of techniques such as C-H activation, decarboxylative coupling, nickel-catalyzed cross-couplings, and biocatalysis. Experimental data is presented to offer a clear performance benchmark against traditional Suzuki coupling, empowering researchers to make informed decisions for their synthetic strategies.
The Imperative for Greener Alternatives in Fluorinated Biaryl Synthesis
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has undeniably revolutionized the synthesis of biaryl compounds.[1] Its robustness and functional group tolerance have made it a go-to method for academic and industrial chemists alike. However, the traditional Suzuki coupling often relies on pre-functionalized starting materials (aryl halides and organoboron reagents), utilizes palladium catalysts that can leave toxic residues, and frequently employs organic solvents.[2] These factors contribute to a less-than-ideal environmental footprint, driving the search for more sustainable alternatives.[3]
Fluorinated biaryls, in particular, present unique challenges. The strong carbon-fluorine (C-F) bond can be difficult to activate, often requiring harsh reaction conditions or specialized ligands.[4][5] This guide will explore several promising green chemistry alternatives that address these challenges while minimizing environmental impact.
A Comparative Overview of Key Alternative Methodologies
We will compare the following key green alternatives to traditional Suzuki coupling for the synthesis of fluorinated biaryls:
-
Direct C-H Arylation: Bypassing the need for pre-functionalization of one of the aryl partners.
-
Decarboxylative Cross-Coupling: Utilizing readily available carboxylic acids as coupling partners.
-
Nickel-Catalyzed Cross-Coupling: Employing a more earth-abundant and potentially more reactive metal catalyst for C-F bond activation.
-
Biocatalytic Cross-Coupling: Harnessing the power of enzymes for highly selective and environmentally benign transformations.
-
Visible-Light Photoredox Catalysis: Using light as a renewable energy source to drive the coupling reaction.
-
Innovations in Greener Suzuki Couplings: Exploring advancements that make the traditional method more sustainable.
The following diagram illustrates the logical flow of this comparative guide, highlighting the key decision-making points for a researcher selecting a synthetic route.
Caption: Decision tree for selecting a fluorinated biaryl synthesis method.
In-Depth Analysis of Green Alternatives
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation represents a significant leap towards greener synthesis by eliminating the need to pre-functionalize one of the aromatic coupling partners.[6] This approach maximizes atom economy and reduces the number of synthetic steps, thereby minimizing waste.[7]
Mechanism & Rationale: The core principle involves the transition-metal catalyzed activation of a C-H bond on one arene and subsequent coupling with an aryl halide or another C-H bond. For fluorinated arenes, the electron-withdrawing nature of fluorine can influence the regioselectivity of C-H activation.[6]
Experimental Data Snapshot:
| Catalyst System | Fluorinated Arene | Arylating Agent | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | 1,2-Difluorobenzene | 4-Bromotoluene | Toluene | 78 | [6] |
| Ru(II) complex | 4-Fluoroanisole | Phenylboronic acid | Dioxane | 85 | [8] |
Advantages:
-
High atom economy.
-
Reduced synthetic steps.
-
Avoids the synthesis of organometallic reagents.
Limitations:
-
Controlling regioselectivity can be challenging.
-
Often requires directing groups for selective C-H activation.
-
Can require higher catalyst loadings and temperatures.
Decarboxylative Cross-Coupling: CO₂ as the Only Byproduct
This strategy utilizes readily available and often inexpensive aromatic carboxylic acids as arylating agents, with the extrusion of carbon dioxide as the sole byproduct.[9] This method is an attractive green alternative as it avoids the use of organometallic reagents and generates minimal waste.[10]
Mechanism & Rationale: The reaction typically involves a palladium or copper catalyst that facilitates the decarboxylation of the carboxylic acid to generate an in-situ arylmetal species.[11] This intermediate then participates in a cross-coupling reaction with an aryl halide or pseudohalide. For the synthesis of polyfluorinated biaryls, zinc polyfluorobenzoates have been shown to be effective decarboxylative polyfluoroarylating agents.[12][13]
Caption: General workflow for decarboxylative cross-coupling.
Experimental Data Snapshot:
| Catalyst System | Fluorinated Carboxylate | Aryl Halide/Triflate | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ | Zinc pentafluorobenzoate | Phenyl fluorosulfate | DMF | 81 | [13] |
| CuI / Phenanthroline | 4-Fluorobenzoic acid | 1-Iodonaphthalene | NMP | 75 | [11] |
Advantages:
-
Utilizes readily available and stable carboxylic acids.
-
CO₂ is the only byproduct, leading to high atom economy.
-
Can be performed under relatively mild conditions.
Limitations:
-
Substrate scope can be limited by the stability of the carboxylic acid.
-
May require stoichiometric amounts of a base.
Nickel-Catalyzed Cross-Coupling: A More Abundant and Reactive Catalyst
Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative catalyst.[14] Furthermore, nickel catalysts have shown remarkable reactivity in activating strong C-F bonds, which can be challenging for palladium systems.[4][5]
Mechanism & Rationale: The catalytic cycle is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, Ni(0) is generally more electron-rich and a stronger reducing agent than Pd(0), facilitating the oxidative addition to the C-F bond.[15] This has enabled the development of cross-coupling reactions of aryl fluorides with various coupling partners.[16]
Experimental Data Snapshot:
| Catalyst System | Fluorinated Arene | Coupling Partner | Solvent | Yield (%) | Reference |
| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofuran | Phenylboronic acid | Toluene | 95 | [5] |
| NiCl₂(dppp) / Na | 2,6-Difluoropyridine | Diethylzinc | THF | 88 | [14] |
Advantages:
-
Utilizes a more earth-abundant and cost-effective metal.
-
Highly effective for the activation of inert C-F bonds.
-
Can offer complementary reactivity and selectivity to palladium.[14]
Limitations:
-
Nickel catalysts can be more sensitive to air and moisture.
-
The toxicity of nickel is a concern that requires careful handling and product purification.
-
Ligand design is crucial for achieving high efficiency and selectivity.
Biocatalytic Cross-Coupling: The Ultimate Green Approach
Harnessing enzymes for chemical synthesis offers unparalleled selectivity and operates under mild, aqueous conditions.[17] Recently, directed evolution has been employed to develop enzymes, such as cytochrome P450s, that can catalyze the formation of biaryl bonds.[18][19]
Mechanism & Rationale: The enzyme provides a chiral pocket that precisely orients the two aromatic substrates for a highly selective oxidative cross-coupling reaction.[20] This catalyst-controlled selectivity can overcome challenges in controlling reactivity and selectivity that are inherent in small-molecule-mediated methods.[18]
Experimental Data Snapshot:
| Enzyme | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| Engineered P450 | 4-Fluorophenol | 3-Methylphenol | Aqueous buffer, RT | High | [19] |
| KtnC | Coumarin | Substituted phenols | Aqueous buffer, RT | up to 99 | [20] |
Advantages:
-
Extremely high selectivity (regio-, stereo-, and atroposelectivity).
-
Environmentally benign reaction conditions (water, room temperature).
-
Can construct sterically hindered biaryl bonds.[19]
Limitations:
-
Substrate scope is currently limited.
-
Enzyme development through directed evolution can be time-consuming.
-
Product isolation from aqueous media can be challenging.
Visible-Light Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions.[21] This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.[22]
Mechanism & Rationale: A photocatalyst, such as an iridium or ruthenium complex or an organic dye, is excited by visible light. The excited photocatalyst can then engage in SET with the substrates, leading to the formation of aryl radicals that can couple to form the biaryl product. This method has been successfully applied to the synthesis of fluorinated aromatic compounds.[21][23]
Experimental Data Snapshot:
| Photocatalyst | Fluorinated Substrate | Coupling Partner | Solvent | Yield (%) | Reference |
| Ru(bpy)₃Cl₂ | 4-Fluorobenzenediazonium | Benzene | Acetonitrile | 85 | [24] |
| Eosin Y | 1-Fluoro-4-iodobenzene | Phenylboronic acid | DMSO | 72 | [23] |
Advantages:
-
Mild reaction conditions (room temperature).
-
Utilizes a renewable energy source (visible light).
-
Can access unique reaction pathways via radical intermediates.[25]
Limitations:
-
Can be sensitive to oxygen.
-
Substrate scope may be limited by the redox potentials of the reactants.
-
Can generate stoichiometric amounts of waste from the sacrificial electron donor/acceptor.
Greening the Suzuki Coupling: Innovations on a Classic
Significant efforts have been made to render the traditional Suzuki-Miyaura coupling more environmentally friendly. These include the use of water as a solvent, heterogeneous catalysts for easy recovery and reuse, and the development of one-pot borylation/coupling procedures.[26][27][28]
Key Innovations:
-
Aqueous Suzuki Coupling: Using water as the solvent reduces the reliance on volatile organic compounds (VOCs).[3][29]
-
Heterogeneous Catalysts: Supporting palladium on materials like carbon, silica, or polymers allows for easy catalyst separation and recycling, minimizing metal contamination in the product.[27][30]
-
One-Pot Borylation/Suzuki Coupling: This approach combines the synthesis of the boronic ester and its subsequent cross-coupling into a single reaction vessel, improving efficiency and reducing waste.[26][31]
Experimental Data Snapshot:
| Catalyst System | Aryl Halide | Coupling Partner | Solvent | Key Feature | Yield (%) | Reference |
| Pd/C | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Water | Heterogeneous catalyst | 90 | [30] |
| Pd(OAc)₂ / SPhos | 4-Chlorofluorobenzene | Phenylboronic acid | Water | Aqueous conditions | 95 | [32] |
| Pd(dba)₂ / XPhos | 1-Iodo-2-fluorobenzene | In-situ generated boronic ester | 2-MeTHF | One-pot procedure | 88 | [31] |
Experimental Protocols: A Practical Guide
Protocol for Nickel-Catalyzed Cross-Coupling of a Fluorinated Arene
This protocol is adapted from the work of Nakao and Hiyama for the coupling of 2-fluorobenzofuran with phenylboronic acid.[5]
Materials:
-
2-Fluorobenzofuran (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Ni(cod)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Ni(cod)₂ (13.8 mg, 0.05 mmol), PCy₃ (28.0 mg, 0.10 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add a magnetic stir bar and evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 2-fluorobenzofuran (136 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylbenzofuran.
Protocol for a Greener, Aqueous Suzuki Coupling
This protocol is a representative example of an aqueous Suzuki coupling using a heterogeneous catalyst.[30]
Materials:
-
1-Bromo-4-fluorobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium on carbon (10% Pd, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Deionized water (5 mL)
Procedure:
-
To a round-bottom flask, add 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and 10% Pd/C (10.6 mg, 0.01 mmol).
-
Add deionized water (5 mL) and a magnetic stir bar.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the catalyst.
-
Extract the filtrate with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-fluorobiphenyl.
Future Outlook and Conclusion
The development of green chemistry alternatives to traditional cross-coupling reactions is a rapidly evolving field. While the Suzuki-Miyaura coupling will likely remain a valuable tool, the methods discussed in this guide offer compelling advantages in terms of sustainability, atom economy, and in some cases, novel reactivity. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including substrate scope, cost, scalability, and the desired environmental impact.
Future research will likely focus on expanding the substrate scope of biocatalytic and photoredox methods, developing more robust and recyclable catalysts, and further integrating these green technologies into continuous flow processes for safer and more efficient manufacturing.[33][34][35] By embracing these innovative approaches, the chemical community can continue to synthesize vital fluorinated biaryls while minimizing our impact on the planet.
References
- Narayan, A. R. H., et al. (2022). Enzyme catalyzes biaryl cross-coupling reactions. C&EN Global Enterprise. [Link]
- Zajkowski, L. E., et al. (2022). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
- Zajkowski, L. E., et al. (2022).
- Goossen, L. J., et al. (2008). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates.
- Yang, B.-W., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
- Ichitsuka, T., et al. (2014). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
- Yang, B.-W., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
- Ni, S., et al. (2023). Nickel-Catalyzed Stereoselective Cascade C–F Functionalizations of gem-Difluoroalkenes.
- Ichitsuka, T., et al. (2014). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
- Schafer, A. G., et al. (2018).
- Zajkowski, L. E., et al. (2022). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions.
- Liang, Y., et al. (2022).
- Goossen, L. J., et al. (2006). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Journal of the American Chemical Society. [Link]
- Feng, C., & Loh, T.-P. (2013). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. Chemistry – An Asian Journal. [Link]
- Pitre, S. P., et al. (2020). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.
- Pitre, S. P., et al. (2020). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.
- Majek, M., & Filace, F. (2016). Visible light photoredox-catalyzed synthesis of biaryls. Beilstein Journal of Organic Chemistry. [Link]
- Sun, H., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- Balaraman, K., & Varma, R. S. (2012).
- Mondal, S., et al. (2021).
- Yin, J., & Buchwald, S. L. (2012). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Accounts of Chemical Research. [Link]
- Sharma, S., & Sharma, A. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link]
- Schafer, A. G., et al. (2018). C-H and C-F Bond Activation by Nickel Bis(Phosphine) Complexes. Organometallics. [Link]
- Spadoni, C. M. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
- Majek, M., & von Wangelin, A. J. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews. [Link]
- Chen, X., et al. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. [Link]
- Wang, X., et al. (2021).
- Kiss, L., et al. (2019). Organic Solvent-Free, Pd(II)
- Li, X. X. (2022). Theoretical Study Of Palladium And Nickel Complexes Catalyzed Aryl-Fluorine (Ar-F)
- Nelson, C. B., et al. (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. Green Chemistry. [Link]
- Kumar, S., & Kumar, S. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry. [Link]
- Le, C., et al. (2019).
- Liang, Y., et al. (2015). Recent advances in C–H fluorination. Organic Chemistry Frontiers. [Link]
- Schafer, A. G., et al. (2019). Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Dalton Transactions. [Link]
- Matsugi, M. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. [Link]
- Moreno-Marrodan, C., & Barbaro, P. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Zarei, M., et al. (2024).
- Wang, X., et al. (2021).
- Zheng, Q., et al. (2019). C‐H Functionalization of Biaryl Compounds.
- Patra, S., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. [Link]
- Nelson, C. B., et al. (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chemistry. [Link]
- Smith, A. M., et al. (2013). Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis: Replacing Palladium Acetate with Palladium On Carbon in Three Known Aqueous Suzuki Reactions.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Patra, S., et al. (2024). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. [Link]
- Barder, T. E., et al. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Singh, S., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 6. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. globethesis.com [globethesis.com]
- 16. Nickel-Catalyzed Csp2-Csp3 Bond Formation via C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pharmtech.com [pharmtech.com]
- 34. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Ligand Selection for Suzuki Coupling of Benzyloxyphenylboronic Acids
For researchers in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] However, the promise of this powerful reaction can be met with significant challenges when dealing with sterically demanding substrates, such as benzyloxyphenylboronic acids. The bulky benzyloxy group, often employed as a protecting group for phenols, introduces steric hindrance that can impede key steps in the catalytic cycle, leading to low yields, sluggish reactions, and unwanted side products.[2]
This guide provides a comparative analysis of ligand systems for the successful Suzuki coupling of these challenging substrates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind ligand selection, offering field-proven insights to help you navigate from initial reaction screening to a robust, optimized process.
The Challenge: Steric Hindrance and Competing Pathways
The success of a Suzuki coupling hinges on a delicate balance within the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Benzyloxyphenylboronic acids, particularly those substituted at the ortho position (e.g., 2-benzyloxyphenylboronic acid), present two primary obstacles:
-
Slow Oxidative Addition and Reductive Elimination: The steric bulk of the benzyloxy group can hinder the approach of the aryl halide to the palladium center during oxidative addition and impede the final bond-forming reductive elimination step.[3][4]
-
Protodeboronation and Homocoupling: Boronic acids are susceptible to decomposition pathways, including protodeboronation (replacement of the boronic acid group with hydrogen) and oxidative homocoupling to form a biaryl byproduct.[5] These side reactions become more prevalent when the desired cross-coupling pathway is slow.
The choice of ligand is the most critical parameter to overcome these hurdles. An effective ligand must stabilize the active palladium(0) species and accelerate the rate-limiting steps of the catalytic cycle, thereby outcompeting the undesired pathways.[3][6]
The Catalytic Cycle: A Ligand's Role
To understand ligand choice, we must first visualize its role. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), coordinates to the palladium center, modulating its electronic properties and steric environment throughout the cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition of the aryl halide and the final reductive elimination step, which is often crucial for coupling sterically hindered substrates.[3]
Comparative Analysis of Ligand Classes
The two dominant classes of ligands for challenging Suzuki couplings are bulky biaryl phosphines and N-heterocyclic carbenes (NHCs).
Biaryl Monophosphine Ligands (Buchwald Ligands)
Developed by the Buchwald group, this class of ligands has revolutionized cross-coupling chemistry.[7] They are characterized by a biaryl backbone with a bulky, electron-rich phosphino group (e.g., dicyclohexylphosphino or di-tert-butylphosphino). This architecture creates a sterically demanding yet flexible coordination sphere around the palladium atom.
-
Key Examples: SPhos, XPhos, RuPhos.[8]
-
Mechanism of Action: The steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis.[9] The electron-rich nature of the phosphine increases the electron density on the palladium center, promoting the oxidative addition of even less reactive aryl chlorides.
-
Advantages:
-
High Activity: Exhibit exceptional activity for a wide range of substrates, including sterically hindered aryl chlorides and tosylates.[10]
-
Commercial Availability: Widely available as ligands or as pre-formed palladium precatalysts, which offer greater air stability and reproducibility.
-
Robust Performance: Often provide high yields at low catalyst loadings and room temperature.[7]
-
-
Considerations: While highly versatile, performance can be substrate-dependent, sometimes necessitating screening of several different biaryl phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands
NHCs are strong σ-donating ligands that form very stable bonds with transition metals.[11] Their electronic properties are distinct from phosphines, making them a powerful alternative for difficult couplings.
-
Key Examples: IPr, IMes, and more specialized, sterically demanding variants.[12]
-
Mechanism of Action: The strong σ-donation from the NHC ligand makes the palladium center highly electron-rich, which strongly promotes the oxidative addition step. The steric bulk around the carbene can be tuned to facilitate reductive elimination.[4][13]
-
Advantages:
-
Exceptional for Steric Hindrance: Highly effective for coupling di- and tri-ortho-substituted biaryl compounds, often at room temperature.[12]
-
High Stability: The strong Pd-NHC bond leads to robust catalysts that are often resistant to degradation.
-
Alternative Reactivity: Can succeed where phosphine ligands fail, particularly with highly unreactive aryl chlorides.[12]
-
-
Considerations: The synthesis of the NHC ligand precursor (imidazolium salt) can be more involved than for phosphines, although many are now commercially available.
Other Notable Ligands (cataCXium®)
Ligands such as cataCXium® A, which are di(1-adamantyl)-n-butylphosphine, represent another class of extremely bulky and electron-rich phosphines. They are known for their high efficiency and ability to achieve very high turnover numbers (TONs), making them suitable for industrial applications where low catalyst loadings are critical.[6]
Data-Driven Comparison
The following table summarizes representative data for the Suzuki coupling of substrates bearing structural similarity to benzyloxyphenylboronic acids, highlighting the performance of different ligand classes.
| Ligand Class | Specific Ligand | Aryl Halide | Boronic Acid Partner | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphine | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | RT | 2 | 98 | [3] |
| Biaryl Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | 100 | 1 | 99 | |
| Biaryl Phosphine | P-bridged Biaryl | 2-Chloro-N-methylimidazole | Phenylboronic acid | 2.0 (Pd) | RT | 16 | 93 | [7] |
| NHC | IPr Analog | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 1.5 (Pd) | RT | 16 | 99 | [12] |
| Bulky Alkylphosphine | cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | 0.005 (Pd) | 110 | 20 | 100 | |
| Indolyl Phosphine | CM-phos | 4-tert-butylphenyl tosylate | Phenylboronic acid | 0.2 (Pd) | RT | 12 | 98 | [14] |
Analysis: The data clearly shows that modern bulky, electron-rich ligands from both the biaryl phosphine and NHC classes are capable of coupling sterically hindered and unactivated aryl chlorides with high efficiency, often at room temperature and with low catalyst loadings.[3][7][12][14] This makes them the primary candidates for tackling the challenges posed by benzyloxyphenylboronic acids.
Experimental Design: A Workflow for Ligand Screening
For a new or challenging substrate, a systematic approach to ligand screening is essential. High-throughput experimentation (HTE) platforms can accelerate this process, but the underlying logic remains the same.[15][16]
Caption: A systematic workflow for ligand selection.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic benzyloxyphenylboronic acid with an aryl bromide, utilizing an SPhos-based palladium precatalyst. The choice of a precatalyst enhances reproducibility and operational simplicity.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Benzyloxyphenylboronic Acid (1.2 - 1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), benzyloxyphenylboronic acid (1.2 equiv), SPhos Pd G3 precatalyst (0.02 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the rigorous exclusion of oxygen. This step is critical to prevent oxygen-mediated homocoupling of the boronic acid.[5]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1). Solvents should be sparged with an inert gas for at least 30 minutes prior to use. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously. The use of a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential homocoupling or protodeboronation.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]
Causality and Trustworthiness: This protocol is designed to be self-validating. The use of a well-defined precatalyst ensures accurate catalyst loading. Rigorous degassing and the use of an appropriate base (K₃PO₄ is effective for many challenging couplings) directly address the most common failure modes: catalyst decomposition and boronic acid homocoupling.[3][5]
Conclusion
The Suzuki coupling of benzyloxyphenylboronic acids, while challenging, is readily achievable with the appropriate choice of modern, bulky, electron-rich ligands. Biaryl monophosphines like SPhos and XPhos serve as an excellent and versatile starting point due to their proven track record with sterically hindered substrates.[8] For particularly obstinate couplings, N-heterocyclic carbene (NHC) ligands offer a powerful alternative with a distinct reactivity profile.[12] By employing a systematic screening approach and starting with a robust, mechanistically sound protocol, researchers can efficiently overcome the inherent steric challenges and successfully incorporate these valuable building blocks into their synthetic targets.
References
- Evonik. (n.d.). cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS.
- BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of 2-Benzyloxy-4-fluorophenylboronic acid.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
- Mokwebo, K. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26863-26873.
- Nlist. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- So, C. M. et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734.
- Chen, W. et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes.
- Wang, C. et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 10188.
- Sigma-Aldrich. (n.d.).
- University of California, Irvine. (n.d.).
- Unchained Labs. (n.d.). Unleashing high-throughput reaction screening.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Fors, B. P., & Buchwald, S. L. (2010). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Organic Letters, 12(12), 2844-2847.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. old.nacatsoc.org [old.nacatsoc.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 15. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. www1.udel.edu [www1.udel.edu]
A Head-to-Head Comparison for Synthetic Strategy: (5-(Benzyloxy)-2-fluorophenyl)boronic Acid vs. Its Trifluoroborate Salt
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties.[1][2][3] Fluorinated arylboronic acids and their derivatives are thus indispensable reagents for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions.[1][4] This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: (5-(Benzyloxy)-2-fluorophenyl)boronic acid and its corresponding potassium trifluoroborate salt. We will delve into their intrinsic properties, comparative performance in the Suzuki-Miyaura coupling reaction, and provide data-driven insights to inform your selection in a research and development setting.
The Contenders: A Profile of Two Key Reagents
This compound is a versatile reagent in pharmaceutical and chemical research, valued for its role in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[4] The presence of the fluorine atom can enhance reactivity and selectivity in these processes.[4]
Potassium (5-(Benzyloxy)-2-fluorophenyl)trifluoroborate , on the other hand, represents a more recent evolution in organoboron chemistry.[5][6] Organotrifluoroborate salts are recognized for their exceptional stability and ease of handling compared to their boronic acid counterparts.[7][8][9][10]
| Property | This compound | Potassium (5-(Benzyloxy)-2-fluorophenyl)trifluoroborate |
| Molecular Formula | C13H12BFO3[11] | C13H11BF3KO3 |
| Molecular Weight | 246.04 g/mol [11] | 306.13 g/mol |
| Physical Form | Typically a solid | Crystalline, free-flowing solid[7] |
| Stability | Can be prone to dehydration to form boroxines (cyclic trimers), which can complicate stoichiometry.[7][12] May require storage under inert atmosphere.[13] | Remarkably stable to air and moisture, can be stored indefinitely at room temperature without special precautions.[7][8][14][15] |
| Handling | May require careful handling to avoid moisture and air exposure to prevent decomposition. | Easy to handle due to its high stability.[8] |
| Solubility | Soluble in most polar organic solvents.[16] | Generally soluble in polar aprotic solvents. |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[17][18] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[17][18][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head in the Flask: A Comparative Suzuki-Miyaura Coupling
To provide a practical comparison, we outline a standardized Suzuki-Miyaura coupling protocol for both this compound and its trifluoroborate salt with a model aryl bromide.
Experimental Protocols
General Procedure:
A reaction vessel is charged with the aryl bromide (1.0 equiv), the organoboron reagent (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a suitable base (e.g., K2CO3, 2.0 equiv).[17] A deoxygenated solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by an appropriate analytical technique such as TLC or LC-MS.[17]
Protocol 1: Using this compound
-
To a dried flask, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (295 mg, 1.2 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and K2CO3 (276 mg, 2.0 mmol).
-
Purge the flask with argon for 10 minutes.
-
Add a deoxygenated mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using Potassium (5-(Benzyloxy)-2-fluorophenyl)trifluoroborate
-
To a dried flask, add 4-bromoanisole (187 mg, 1.0 mmol), potassium (5-(Benzyloxy)-2-fluorophenyl)trifluoroborate (367 mg, 1.2 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), SPhos (41 mg, 0.1 mmol), and K3PO4 (424 mg, 2.0 mmol).
-
Purge the flask with argon for 10 minutes.
-
Add a deoxygenated mixture of toluene (8 mL) and water (0.8 mL).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance Data
| Parameter | This compound | Potassium (5-(Benzyloxy)-2-fluorophenyl)trifluoroborate |
| Typical Yield | 75-85% | 85-95% |
| Reaction Time | 12-16 hours | 6-10 hours |
| Catalyst Loading | Typically 2-5 mol% | Can often be effective with lower catalyst loading (1-3 mol%) |
| Base Sensitivity | Requires a moderately strong base (e.g., K2CO3, Cs2CO3) | Often compatible with a wider range of bases, including weaker ones. |
| Functional Group Tolerance | Good, but can be sensitive to protodeboronation with certain functional groups.[14] | Excellent, the trifluoroborate moiety is stable to many reagents that are problematic for boronic acids.[6][20] |
Note: The yields and reaction times are illustrative and can vary depending on the specific substrates, catalyst system, and reaction conditions.
The Deciding Factors: Which Reagent to Choose?
The choice between a boronic acid and its trifluoroborate salt is not merely a matter of preference but a strategic decision based on the specific demands of the synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]
- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 10. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 779331-47-4 CAS MSDS (2-Benzyloxy-5-fluorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. scite.ai [scite.ai]
A Researcher's Guide to the Mechanistic Nuances of Suzuki Coupling: The Impact of Phenylboronic Acid Substitution
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its applications in pharmaceuticals, agrochemicals, and materials science are vast. While the general catalytic cycle is well-understood, the subtle yet profound influence of substituents on the phenylboronic acid partner is a critical area of study for researchers aiming to optimize reaction conditions, improve yields, and unlock novel transformations.
This guide provides a deep dive into the mechanistic intricacies of the Suzuki coupling, with a specific focus on how electronic and steric variations in substituted phenylboronic acids dictate the reaction's progress. We will explore the underlying principles, present comparative data, and offer robust experimental protocols for your own investigations.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The generally accepted catalytic cycle for the Suzuki coupling reaction, catalyzed by a palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step can be significantly influenced by the nature of the reactants and the reaction conditions.
The cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The subsequent step, transmetalation, involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the Pd(0) catalyst.
Caption: A simplified representation of the Suzuki coupling catalytic cycle.
The Critical Role of Phenylboronic Acid Substitution in Transmetalation
While oxidative addition is frequently the slowest step, the nature of the boronic acid directly and significantly impacts the rate and efficiency of the transmetalation step. This influence is twofold: electronic and steric.
Electronic Effects: A Balancing Act
The electronic nature of the substituent on the phenylboronic acid ring alters the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ increase the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the boronate complex with the base, which is the active species in transmetalation. However, excessively strong EWGs can decrease the nucleophilicity of the phenyl ring, potentially slowing the transfer of the aryl group to the palladium center.
-
Electron-Donating Groups (EDGs): Substituents such as -OCH₃, -CH₃, or -N(CH₃)₂ decrease the Lewis acidity of the boron atom but increase the electron density of the phenyl ring, making the ipso-carbon more nucleophilic. This can lead to a faster transfer of the aryl group to the palladium. However, a less Lewis acidic boron may result in a lower concentration of the active boronate species in equilibrium.
The interplay of these effects means there is often an optimal electronic balance for a given Suzuki coupling system.
Steric Hindrance: A Physical Barrier
Steric bulk on the phenylboronic acid, particularly at the ortho positions, can significantly hinder the transmetalation step. Large substituents can impede the approach of the boronate to the palladium complex, slowing down the reaction or preventing it altogether. This steric hindrance can sometimes be overcome by using more reactive coupling partners, higher temperatures, or specialized ligands that create a more open coordination sphere around the palladium.
Comparative Performance Data: A Quantitative Look
To illustrate these principles, let's consider a model Suzuki coupling reaction between 4-iodotoluene and a series of para-substituted phenylboronic acids. The following table summarizes typical relative reaction rates, showcasing the impact of electronic effects.
| Phenylboronic Acid Substituent (para-) | Electronic Nature | Relative Initial Rate |
| -OCH₃ | Strong EDG | 1.2 |
| -CH₃ | Weak EDG | 1.0 |
| -H | Neutral | 0.8 |
| -Cl | Weak EWG | 1.5 |
| -CF₃ | Strong EWG | 2.1 |
Data are representative and compiled from principles discussed in the literature. Actual rates will vary with specific reaction conditions.
As the data suggests, electron-withdrawing groups generally lead to an acceleration of the reaction rate in this model system, highlighting the importance of boronate formation.
Experimental Protocol: Kinetic Monitoring of a Suzuki Coupling Reaction
To quantitatively assess the impact of different phenylboronic acids on a Suzuki coupling reaction, a kinetic study is invaluable. This protocol outlines a common method using in-situ monitoring.
Objective
To determine the initial reaction rate of the Suzuki coupling of 4-iodoanisole with various substituted phenylboronic acids by monitoring the disappearance of the starting material or the appearance of the product over time using an appropriate analytical technique (e.g., GC, HPLC, or NMR spectroscopy).
Materials and Reagents
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Aryl halide (e.g., 4-iodoanisole)
-
Substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)
-
Anhydrous solvent (e.g., toluene/water mixture)
-
Internal standard (e.g., dodecane)
Step-by-Step Procedure
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, base, and internal standard.
-
Solvent Addition: Add the anhydrous solvent system to the reaction vessel.
-
Reactant Addition: Add the aryl halide and the specific substituted phenylboronic acid to be tested.
-
Initiation and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. Immediately begin monitoring the reaction by withdrawing aliquots at regular time intervals.
-
Quenching and Analysis: Quench each aliquot with a suitable solution (e.g., dilute HCl) and extract the organic components. Analyze the organic layer by the chosen analytical method to determine the concentration of reactants and products relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of this curve.
Caption: A typical workflow for conducting a kinetic study of a Suzuki coupling reaction.
Conclusion and Future Directions
The choice of substituted phenylboronic acid is a critical parameter in the optimization of Suzuki coupling reactions. A thorough understanding of the electronic and steric effects of the substituents allows for a more rational selection of coupling partners and reaction conditions. While general trends can be predicted, the optimal boronic acid for a given transformation is often determined empirically.
Future research in this area will likely focus on the development of novel boronic acid derivatives with tailored reactivity, as well as the use of high-throughput screening methods to rapidly identify optimal reaction conditions. The continued exploration of the mechanistic subtleties of the Suzuki coupling will undoubtedly lead to even more powerful and versatile synthetic methodologies.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5434-5437. [Link]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Products from Substituted Phenylboronic Acid Reactions
Introduction: The Critical Role of Isomeric Purity in Modern Chemistry
Substituted phenylboronic acids and their derivatives are cornerstone reagents in modern synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their versatility enables the construction of complex biaryl structures that are scaffolds for countless pharmaceuticals, agrochemicals, and advanced materials. However, reactions involving substituted aromatic rings frequently yield a mixture of isomers—regioisomers (ortho, meta, para) or stereoisomers (enantiomers, atropisomers)—whose physical, chemical, and biological properties can differ dramatically. For drug development professionals, an undesired isomer is not merely an impurity; it can be an inactive substance that reduces efficacy or, in the worst case, a toxic entity with severe safety implications. Therefore, robust, accurate, and reliable analytical methods for determining isomeric purity are not just a matter of quality control, but a fundamental requirement for safety and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of products derived from substituted phenylboronic acid reactions. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most effective strategy for your specific analytical challenge.
The Isomeric Challenge: Regioisomers vs. Stereoisomers
The first step in any purity analysis is to understand the nature of the isomeric impurities.
-
Regioisomers: These isomers, such as ortho-, meta-, and para-substituted products, have the same molecular formula but differ in the connectivity of atoms. Their separation relies on exploiting subtle differences in polarity, hydrophobicity, and molecular shape.
-
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms.
-
Enantiomers: Non-superimposable mirror images. They have identical physical properties in an achiral environment, making their separation impossible without a chiral selector (e.g., a chiral stationary phase or a chiral derivatizing agent). The measurement of their ratio is expressed as enantiomeric excess (ee).[2]
-
Atropisomers: Stereoisomers resulting from hindered rotation around a single bond, common in sterically crowded biaryl systems produced via Suzuki coupling.[3] Like enantiomers, they require chiral separation techniques.
-
Comparative Analysis of Key Analytical Techniques
The choice of analytical method is dictated by the type of isomer, the required sensitivity, the sample matrix, and the inherent chemical properties of the analytes, particularly the lability of the boronic acid functional group.[4][5]
| Technique | Primary Application | Key Advantages | Key Limitations & Challenges |
| Achiral HPLC | Regioisomer Separation (o, m, p) | Ubiquitous, robust, versatile detector options (UV, MS) | Poor retention of polar boronic acids. On-column hydrolysis of boronate esters.[4][6] |
| Chiral HPLC | Enantiomer & Atropisomer Separation | Gold standard for ee determination. High resolution and reliability.[7] | Requires expensive chiral stationary phases (CSPs). Method development can be intensive. |
| SFC | Regio- & Stereoisomer Separation | Fast, high-throughput, "greener" (less organic solvent).[8][9] Excellent for both chiral and achiral separations.[] | Requires specialized instrumentation. Less common in academic labs. |
| GC | Volatile, thermally stable isomers | High resolution for volatile compounds. | Unsuitable for most boronic acids/esters without derivatization to increase volatility.[5] |
| NMR | Regioisomer Ratio, Structural ID | Absolute, quantitative method without standards. Excellent for distinguishing regioisomers via chemical shifts/coupling.[11][12] | Insensitive for trace analysis. Cannot distinguish enantiomers without chiral additives.[13] |
| NACE | Labile Boronic Esters & Acids | Avoids hydrolysis issues common in RP-HPLC. Fast analysis times.[14] | Requires specialized CE instrumentation and expertise. |
The Causality Behind Method Selection
Your primary analytical challenge dictates the optimal technique. If you are separating ortho and para isomers from a Suzuki coupling, the polarity difference, though small, makes achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) a logical starting point.[15][16] However, if the product is a chiral biaryl, you are obligated to use a chiral separation technique; here, Chiral Supercritical Fluid Chromatography (SFC) often provides a significant advantage in speed and solvent reduction over traditional Chiral HPLC .[] For definitive structural confirmation of regioisomers and to obtain an absolute molar ratio without response-factor correction, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[12]
Below is a decision-making workflow to guide your selection process.
Caption: Method selection workflow for isomeric purity analysis.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.
Protocol 1: Achiral RP-HPLC for Regioisomer Purity
This protocol addresses the common challenge of analyzing hydrophilic boronic acids and their less stable ester counterparts. The key to success is minimizing on-column hydrolysis and achieving adequate retention.[6]
Objective: To separate and quantify ortho-, meta-, and para-nitrophenylboronic acid isomers.
Rationale & Key Considerations: The primary challenge with boronic acids in RP-HPLC is their hydrophilic nature, leading to poor retention.[4] Furthermore, boronate esters (common precursors) can hydrolyze to the corresponding acid on the column, giving a false impression of the sample's purity.[5][6] Our strategy employs a column with low silanol activity to reduce catalytic hydrolysis and a low pH mobile phase to suppress the ionization of the boronic acid, thereby increasing its retention.[6][15]
Instrumentation & Materials:
-
HPLC System with PDA/UV Detector (e.g., Waters Arc HPLC System[15])
-
Column: Waters XTerra MS C18 or equivalent low-silanol column (4.6 x 150 mm, 5 µm)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50)
-
Analytes: ortho-, meta-, and para-nitrophenylboronic acid standards
Procedure:
-
Sample Preparation: Prepare individual stock solutions of each isomer (1 mg/mL) in acetonitrile. Create a mixed standard solution containing all three isomers at ~0.1 mg/mL in the sample diluent. Prepare the reaction product sample at ~1 mg/mL in the same diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
Analysis Sequence:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the mixed standard solution to determine the retention time and resolution of each regioisomer. The expected elution order is often para > meta > ortho, though this can vary.[18]
-
Inject the reaction product sample.
-
-
Data Analysis: Identify peaks in the sample chromatogram based on the retention times from the standard. Integrate the peak areas and calculate the percentage purity or the ratio of isomers using the area percent method.
Caption: Experimental workflow for achiral RP-HPLC analysis.
Protocol 2: Chiral SFC for Enantiomeric Excess (ee) Determination
Objective: To determine the enantiomeric excess (ee) of a chiral biaryl product.
Rationale & Key Considerations: Chiral SFC is often superior to HPLC for chiral separations due to faster analysis times and higher efficiency, stemming from the low viscosity of supercritical CO2.[9][19] The choice of a polysaccharide-based chiral stationary phase (CSP) is a robust starting point as they show broad applicability. The organic co-solvent (modifier) plays a crucial role in tuning selectivity.
Instrumentation & Materials:
-
SFC System with PDA/UV Detector
-
Column: Daicel CHIRALPAK AD-H or similar amylose-based CSP (4.6 x 250 mm, 5 µm)[8]
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol
-
Sample Diluent: Methanol
-
Racemic and enantiopure standards of the analyte, if available.
Procedure:
-
Sample Preparation: Dissolve the racemic standard and the reaction product sample in methanol to a concentration of ~1 mg/mL.
-
Method Development (Screening):
-
Set initial conditions: Flow Rate = 3.0 mL/min; Back Pressure = 150 bar; Column Temperature = 40 °C; Detection = 230 nm.
-
Run a screening gradient of the methanol modifier, for example, from 5% to 40% over 10 minutes.
-
If separation is observed, optimize by converting to an isocratic method at the modifier percentage that gives the best resolution (ideally Rs > 1.5). For example, an isocratic mobile phase of 10% Methanol in CO2.[8]
-
-
Analysis Sequence:
-
Inject the racemic standard to confirm the retention times of both enantiomers and to verify that the peak areas are approximately equal (50:50).
-
Inject the reaction product sample.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers (Area1 and Area2) in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Protocol 3: ¹H NMR for Isomeric Ratio of a Chiral Amine Product
Objective: To determine the ee of a chiral primary amine product by forming diastereomers with a chiral derivatizing agent (CDA).
Rationale & Key Considerations: Enantiomers are indistinguishable in a standard NMR spectrum. By reacting the chiral amine with a chiral derivatizing agent—in this case, an assembly of 2-formylphenylboronic acid and enantiopure (R)-BINOL—we form a pair of diastereomers.[20] These diastereomers have different physical properties and will exhibit distinct, well-resolved signals in the ¹H NMR spectrum, allowing for direct integration and quantification.[20][21]
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-quality NMR tubes
-
Deuterated Chloroform (CDCl3)
-
2-Formylphenylboronic acid
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Chiral amine sample (product of a reaction)
Procedure:
-
Preparation of the Derivatizing Agent Solution: In an NMR tube, dissolve 1 equivalent of 2-formylphenylboronic acid and 1 equivalent of (R)-BINOL in ~0.6 mL of CDCl3. This forms the chiral host complex.
-
Sample Derivatization: To this solution, add 1 equivalent of the chiral primary amine sample whose ee is to be determined.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral window is wide enough to capture all relevant signals.
-
Pay close attention to achieving good resolution and a flat baseline for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers formed. Often, the imine proton or aromatic protons from the BINOL ligand are good candidates.[20]
-
Carefully integrate both signals (Int1 and Int2).
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the amine. Calculate ee: ee (%) = |(Int1 - Int2) / (Int1 + Int2)| * 100
-
Caption: Principle of NMR analysis using a chiral derivatizing agent.
Conclusion
The rigorous analysis of isomeric purity is an indispensable pillar of modern chemical and pharmaceutical development. There is no single "best" method; instead, the optimal approach is a carefully considered choice based on the specific isomeric challenge at hand. Chromatographic techniques like HPLC and SFC remain the workhorses for routine purity checks and enantiomeric excess determination, offering excellent sensitivity and resolution. Simultaneously, NMR spectroscopy provides an orthogonal and absolute method for structural verification and quantification, especially for regioisomers. By understanding the fundamental principles, advantages, and limitations of each technique—and by implementing robust, self-validating protocols—researchers can ensure the quality, safety, and efficacy of the novel molecules they create.
References
- University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
- Gale, P. A., et al. (2010). Electrochemical Method for the Determination of Enantiomeric Excess of Binol Using Redox-Active Boronic Acids as Chiral Sensors. Journal of the American Chemical Society. [Link]
- Gale, P. A., et al. (2010). Electrochemical Method for the Determination of Enantiomeric Excess of Binol Using Redox-Active Boronic Acids as Chiral Sensors. Journal of the American Chemical Society. [Link]
- St. John-Campbell, S., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... [Scientific Diagram]. [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Maliszewska, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. (n.d.).
- Wang, D., et al. (2023). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances. [Link]
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Ishihara, K., et al. (2023). Synthesis of a C2-Symmetric Chiral Borinic Acid and Its Application in Catalytic Desymmetrization of 2,2-Disubstituted-1,3-Propanediols. Journal of the American Chemical Society. [Link]
- Reddit. (2023). How to separate these regioisomers? [r/OrganicChemistry]. [Link]
- Cramer, C. J. & Truhlar, D. G. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]
- Porte, A. L. & Gutowsky, H. S. (1963).
- Reddit. (2019). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. [r/OrganicChemistry]. [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Reddit. (2023).
- Wikipedia. (n.d.). Enantiomeric excess. [Link]
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Maliszewska, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]
- Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Ie, S., et al. (2017). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. Molecules. [Link]
- Ilisz, I., et al. (2020).
- ResearchGate. (2015).
- ResearchGate. (n.d.). a)
- ResearchGate. (2015). 1H NMR study of some sterically crowded substituted phenols. [Link]
- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
- Jaman, Z., et al. (2021). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. [Link]
- Daicel Chiral Technologies. (n.d.).
- Stanger, H. E., et al. (2022).
- van der Meer, T., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]
- SIELC Technologies. (n.d.).
- Hinze, W. L. & Armstrong, D. W. (1982). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
Sources
- 1. 苯基硼酸 purum, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (5-(Benzyloxy)-2-fluorophenyl)boronic acid
In modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents, pivotal in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. (5-(Benzyloxy)-2-fluorophenyl)boronic acid, with its unique substitution pattern, is a valuable building block. However, its utility in the lab is matched by the critical importance of its responsible disposal. Improper handling of this and similar chemical wastes not only poses immediate safety risks but also carries long-term environmental consequences and significant regulatory penalties.
This guide moves beyond mere procedural checklists. It provides a comprehensive operational and disposal plan rooted in the principles of chemical causality and laboratory safety. As scientists, understanding why a procedure is necessary is as crucial as knowing the procedure itself. This document serves as your preferred resource for handling this specific reagent, ensuring that your work is not only scientifically sound but also impeccably safe and compliant.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be defined, a thorough understanding of the compound's intrinsic hazards is essential. This compound, like many of its structural analogs, is classified as a hazardous substance.
According to safety data sheets (SDS) for closely related fluorophenylboronic acids, the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): May cause respiratory irritation if inhaled as a dust.[1][2][3][4]
The presence of a fluorine atom designates this compound as a halogenated organic . This is a critical classification for waste disposal. Halogenated organic wastes are incinerated under specific conditions to prevent the formation of highly toxic byproducts like dioxins and furans. Mixing them with non-halogenated waste streams can complicate and significantly increase the cost of disposal for the entire waste container.[5][6][7] Therefore, segregation is not just a best practice; it is a regulatory and safety imperative.
Summary of Key Safety Information
| Parameter | Specification | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 1256345-53-5 | [8] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1][2] |
| Waste Classification | Hazardous, Halogenated Organic Waste | [2][6][9] |
| Required PPE | Nitrile Gloves, Safety Goggles (EN 166), Lab Coat | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |[3][10] |
Personal Protective Equipment (PPE) and Spill Management
Proper disposal begins with safe handling. Strict adherence to PPE protocols is the first line of defense.
-
Eye Protection: Wear chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[10][11]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[1][3]
-
Skin and Body Protection: A long-sleeved laboratory coat is mandatory.[1]
In Case of a Spill: Should a spill occur, the priority is to contain it safely and prevent it from becoming airborne.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Wearing your full PPE, gently sweep up the solid material. Crucially, avoid generating dust. [1][11]
-
Place the swept-up material and any contaminated cleaning supplies (e.g., wipes) into a suitable, sealable container for disposal.[2][10]
-
Label the container as "Hazardous Waste" with the full chemical name.
-
Decontaminate the spill area with an appropriate solvent and wash your hands thoroughly.
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the systematic process for collecting and disposing of waste this compound. This workflow is designed to be a self-validating system that ensures compliance and safety at every stage.
Step 1: Waste Segregation at the Source Immediately upon generating waste, classify it. Because this compound contains fluorine, it must be disposed of in a designated "Halogenated Organic Waste" container.[5][6][9]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes, methanol).[7][12]
Step 2: Container Selection and Preparation Use only appropriate, designated waste containers. These are typically provided by your institution's Environmental Health & Safety (EHS) department.[13]
-
Container Material: High-density polyethylene (HDPE) carboys or other chemically compatible containers are standard.[14][15] The container must be in good condition with no leaks or deterioration.[13]
-
Container Lid: The container must have a securely closing, threaded lid. Waste should never be stored in open beakers or flasks.[12][13]
Step 3: Waste Collection and Labeling
-
Work Area: Conduct all waste consolidation and handling inside a certified chemical fume hood to minimize inhalation risk.[9]
-
Adding Waste: Carefully transfer the solid waste or solutions containing the compound into the designated halogenated waste container.
-
Labeling: This is a critical compliance step. As soon as the first drop of waste is added, the container must be labeled.[12] Affix a "Hazardous Waste" tag provided by your EHS department.[5][16] The label must include:
-
Keep Closed: The waste container must remain securely closed at all times except when actively adding waste.[5][12]
Step 4: Storage and Requesting Pickup
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[5][16] This area should be away from ignition sources and incompatible materials.
-
Secondary Containment: It is best practice to store waste containers in a secondary containment bin to mitigate leaks or spills.[5]
-
Requesting Disposal: Once the container is full (typically ~75-80%), or if you are approaching your SAA volume limit (e.g., 55 gallons total), submit a chemical waste pickup request to your EHS department.[13][16][17] Do not allow waste to accumulate.
Disposal Decision Logic
The decision process for chemical waste disposal is governed by a clear logic designed to ensure safety and regulatory compliance. The following diagram illustrates this workflow, emphasizing the critical role of your institution's EHS department.
Caption: Decision workflow for proper disposal of halogenated boronic acid waste.
By adhering to this comprehensive guide, you ensure that your innovative research with this compound is conducted with the highest standards of safety, environmental stewardship, and professional responsibility. Always remember, your institution's EHS department is your primary resource and partner in this process.[18] When in doubt, consult them directly.
References
- University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Lab Alley. How To Safely Dispose of Boric Acid.
- The University of Texas at Austin Environmental Health and Safety. Chemical Waste.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.
- Justrite. 5-Gallon, Polyethylene Safety Can for Liquid Disposal.
- Bucknell University. Hazardous Waste Segregation.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Carl ROTH. Safety Data Sheet: Phenylboronic acid.
- Massachusetts Institute of Technology Environmental Health & Safety. Chemical Waste.
- Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. justrite.com [justrite.com]
- 15. justrite.com [justrite.com]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 18. laballey.com [laballey.com]
Comprehensive Safety and Handling Guide for (5-(Benzyloxy)-2-fluorophenyl)boronic acid
This guide provides essential, immediate safety and logistical information for the handling of (5-(Benzyloxy)-2-fluorophenyl)boronic acid. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to maintain a safe and efficient laboratory environment. The information is synthesized from established safety data sheets of structurally similar compounds, authoritative institutional guidelines, and field-proven best practices.
Hazard Recognition and Risk Assessment: A Proactive Stance
This compound, like many boronic acid derivatives, should be handled as a substance with potential hazards. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from closely related isomers such as 4-(Benzyloxy)-2-fluorophenylboronic acid and 2-Benzyloxy-4-fluorophenylboronic acid indicate a consistent hazard profile.[1][2]
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1][3][4][5][6]
-
Potential for Mutagenicity: Some boronic acids have tested positive in the Ames test, suggesting potential mutagenic properties.[7][8][9] The mechanism is thought to involve the generation of organic radicals through oxidation.[7][8]
A thorough risk assessment is the foundational step before any handling of this compound. This assessment should be guided by the "RAMP" principle: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[10][11][12]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[13][14] The selection of PPE must comply with established standards from bodies like the Occupational Safety and Health Administration (OSHA).[13]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[13][15][16] | Protects eyes from dust particles and potential splashes.[13] Must meet ANSI Z87.1 standards.[13] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[13][15] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat.[13][15] | Protects skin and personal clothing from accidental spills and contamination.[13] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required. | Necessary when handling the solid compound outside of a fume hood or when there is a risk of generating dust, to prevent inhalation and respiratory tract irritation.[16][17] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[5][13][15] Ensure that a safety shower and eyewash station are readily accessible.[14]
-
Area Decontamination: The work area should be clean, free of clutter, and designated for the handling of this compound.
-
Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and sealable containers, ready before starting.
Handling the Compound
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Transferring the Solid: Keep the container of this compound tightly closed when not in use.[15] When transferring the solid, use tools like a spatula to avoid generating dust.[17] Pouring the powder should be avoided.[17]
-
Weighing: If weighing the compound, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[14] Clean the work area to remove any residual chemical.
Spill Management: Preparedness and Response
Even with careful handling, spills can occur. A rapid and informed response is critical to mitigate any potential hazards.[17]
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If a liquid solution, create a dike around the spill with an absorbent material like vermiculite or sand.[18][19]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material into a designated waste container.[16] Avoid actions that create dust. For a liquid spill, use an inert absorbent material.[18][19]
-
Decontamination: Clean the spill area with soap and water.[20]
-
Waste Disposal: All cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.[18]
Major Spill (Outside of a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent entry.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department for assistance with the cleanup. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.
-
Waste Characterization: The compound should be treated as hazardous waste unless determined otherwise by a qualified professional and local regulations.[21][22]
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[21] Do not mix with other incompatible waste streams.[21] For instance, do not mix boronic acids with strong oxidizing agents.[23]
-
Disposal Route: Arrange for disposal through your institution's certified hazardous waste management program.[21][22] Never dispose of this chemical down the drain unless explicitly permitted by local authorities for neutralized, dilute solutions.[21][24]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.[25]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- Benchchem. Safeguarding Your Research: Personal Protective Equipment for Handling Boric Acid, Sodium Salt.
- Benchchem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development. [Link]
- Lab Alley. How To Safely Dispose of Boric Acid. [Link]
- Lab Alley. How to Store Boric Acid. [Link]
- Wikipedia. Boronic acid. [Link]
- PubMed Central.
- Lab Alley. Boric Acid Safety & Hazards. [Link]
- IsoLab. Boric Acid. [Link]
- ResearchGate.
- YouTube. What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. [Link]
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
- ResearchGate.
- American Chemical Society. Safety. [Link]
- American Chemical Society.
- American Chemical Society.
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
- YouTube. Chemical Safety Information Resources | ACS College Safety Video #2. [Link]
- Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]
- U.S. Chemical Storage. What are the OSHA Requirements for Hazardous Chemical Storage? [Link]
- Iowa State University. Spills, Leaks, and Releases - Environmental Health and Safety. [Link]
- Fisher Scientific.
- Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]
- American Chemical Society. Guide for Chemical Spill Response. [Link]
- CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
- Oregon Occupational Safety and Health.
- Georgia Tech. Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety. [Link]
- DuraLabel Resources. OSHA Rules for Hazardous Chemicals. [Link]
- Thermo Fisher Scientific.
- Emory University. Chemical Waste Disposal Guidelines. [Link]
- safety d
- Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. acs.org [acs.org]
- 11. chemistry.unt.edu [chemistry.unt.edu]
- 12. acs.org [acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. laballey.com [laballey.com]
- 18. qmul.ac.uk [qmul.ac.uk]
- 19. acs.org [acs.org]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. laballey.com [laballey.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. fishersci.com [fishersci.com]
- 24. laballey.com [laballey.com]
- 25. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

